1-Octyn-3-ol, 1-(trimethylsilyl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-trimethylsilyloct-1-yn-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22OSi/c1-5-6-7-8-11(12)9-10-13(2,3)4/h11-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHOINBDNMITIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C#C[Si](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Kinetic Resolution of 1-(Trimethylsilyl)-1-octyn-3-ol: A Technical Guide for Chiral Building Block Generation
Executive Summary
The compound 1-(trimethylsilyl)-1-octyn-3-ol is a highly versatile, protected propargylic alcohol that serves as a critical chiral building block in the total synthesis of complex natural products, including prostaglandins and marine macrolides[1],[2]. This whitepaper provides a comprehensive, self-validating protocol for the synthesis of the racemic alcohol via organolithium-mediated nucleophilic addition, followed by an in-depth analysis of its downstream enzymatic kinetic resolution.
By strategically installing a trimethylsilyl (TMS) group at the terminal alkyne, chemists can simultaneously protect the acidic alkyne proton during cross-coupling reactions and artificially inflate the steric bulk of the alkyne moiety—a modification that is strictly required to achieve high enantioselectivity during lipase-mediated hydrolysis[1].
Retrosynthetic Strategy & Mechanistic Rationale
The construction of 1-(trimethylsilyl)-1-octyn-3-ol relies on a classic C–C bond disconnection at the C3–C4 position. The synthetic logic dictates the nucleophilic addition of a lithium acetylide to an aliphatic aldehyde.
Mechanistic Causality
-
Deprotonation Dynamics: Trimethylsilylacetylene (TMS-acetylene) possesses a relatively acidic terminal proton (pKa ~ 25). Treatment with n-butyllithium (n-BuLi) at cryogenic temperatures (–78 °C) ensures rapid and quantitative deprotonation to form lithium trimethylsilylacetylide[3]. The cryogenic temperature is critical; allowing the reaction to warm prematurely in the presence of unreacted n-BuLi leads to the degradation of the tetrahydrofuran (THF) solvent via a cycloreversion mechanism.
-
Nucleophilic Addition: The addition of hexanal must also be performed at –78 °C to prevent the strongly basic acetylide from acting as a base and enolizing the aldehyde. Once the reagents are fully mixed, the reaction is allowed to warm to room temperature. This thermal gradient provides the necessary activation energy to drive the sterically hindered addition to completion, forming a stable lithium alkoxide intermediate.
-
Steric Tuning for Biocatalysis: Unprotected 1-octyn-3-ol is notoriously difficult to resolve enzymatically (yielding a poor ~23% ee) because lipases cannot easily differentiate the linear, unhindered alkyne from the aliphatic alkyl chain[1]. The installation of the bulky TMS group is a deliberate design choice that forces the enzyme's active site to recognize the steric disparity between the two substituents, enabling >99% ee during kinetic resolution[1].
Reaction Workflow
Figure 1: Step-by-step workflow for the organolithium-mediated synthesis of 1-TMS-1-octyn-3-ol.
Experimental Protocol: Synthesis of Racemic 1-(Trimethylsilyl)-1-octyn-3-ol
This protocol is designed as a self-validating system. Adherence to the in-process checks guarantees high yield and prevents common side reactions such as aldehyde enolization.
Reagents & Equipment
-
Trimethylsilylacetylene: 1.05 equivalents (Distilled prior to use).
-
n-Butyllithium (n-BuLi): 1.05 equivalents (1.6 M or 2.5 M in hexanes). Must be titrated with diphenylacetic acid prior to use to ensure exact stoichiometry.
-
Hexanal: 1.00 equivalent (Freshly distilled to remove trimeric/polymeric degradation products).
-
Solvent: Anhydrous Tetrahydrofuran (THF), freshly dispensed from a solvent purification system.
-
Equipment: Flame-dried Schlenk flask, magnetic stirrer, argon balloon, dry ice/acetone bath.
Step-by-Step Methodology
-
System Preparation: Purge a flame-dried 250 mL Schlenk flask with argon. Add 50 mL of anhydrous THF and 1.05 eq of trimethylsilylacetylene.
-
Cryogenic Deprotonation: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to –78 °C.
-
Lithiation: Dropwise add 1.05 eq of titrated n-BuLi over 15 minutes via a syringe pump[3].
-
Self-Validation Check: The solution should remain clear to pale yellow. A deep yellow/orange color indicates impurities in the alkyne or solvent degradation due to poor temperature control.
-
-
Nucleophilic Addition: Stir the acetylide solution at –78 °C for 30 minutes. Dropwise add 1.00 eq of freshly distilled hexanal over 10 minutes.
-
Thermal Gradient: Remove the dry ice bath and allow the reaction mixture to slowly warm to room temperature (approx. 20 °C) over 2 hours.
-
Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 9:1). Hexanal stains yellow/brown with KMnO₄, whereas the product 1-(trimethylsilyl)-1-octyn-3-ol forms an intense, bright yellow spot on a purple background due to rapid oxidation of the propargylic alcohol.
-
-
Quench: Cool the flask to 0 °C using an ice bath. Slowly add 20 mL of saturated aqueous NH₄Cl to protonate the lithium alkoxide. Caution: Vigorous stirring is required to manage the mild exotherm.
-
Workup & Isolation: Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc) to yield the pure racemic product as a colorless oil (Typical yield: 85–92%).
Downstream Application: Enzymatic Kinetic Resolution
To utilize this compound in asymmetric synthesis (e.g., for prostaglandin side chains), the racemic mixture must be resolved. Chemical kinetic resolution methods often suffer from severe reaction conditions or low optical purity. However, lipase-mediated asymmetric hydrolysis of the corresponding propionate ester provides an elegant, highly enantioselective solution[1].
The Reversal of Enantioselectivity
Research demonstrates that acylating the racemic 1-(trimethylsilyl)-1-octyn-3-ol with propionyl chloride, followed by hydrolysis using Lipase Amano PS , yields the optically pure (S)-enantiomer[1]. Fascinatingly, the presence of the TMS group causes a complete reversal of enantio-selectivity compared to the unprotected 1-octyn-3-ol, which preferentially yields the (R)-enantiomer when treated with Porcine Pancreatic Lipase (PPL)[1].
Quantitative Resolution Data
The table below summarizes the critical impact of the TMS protecting group on the efficiency of the enzymatic resolution process.
| Substrate | Enzyme System | Reaction Time | Yield (%) | Enantiomeric Excess (ee %) | Absolute Configuration |
| 3-Propionyloxy-1-octyne (Unprotected) | PPL | 48 h | 42% | 80% | (R) |
| 3-Propionyloxy-1-TMS-1-octyne | Lipase Amano PS | 24 h | 48% | >99% | (S) |
Data adapted from established lipase-mediated hydrolysis studies[1]. Note that the maximum theoretical yield for a kinetic resolution is 50%.
Following resolution, the TMS group can be cleanly removed using tetra-n-butylammonium fluoride (TBAF) in THF at room temperature, yielding optically pure (S)-1-octyn-3-ol without any racemization[1].
References
-
A Lipase Mediated Asymmetric Hydrolysis of 3-Acyloxy-1-octynes and 3-(E)-Acyloxy-1-octenes Source: Chemistry Letters, Oxford Academic (1992) URL:[Link]
-
Total Synthesis of Batrachotoxin, and Related Structural Analogues (Organolithium/TMS-acetylene protocol precedent) Source: Stanford University Stacks (2015) URL:[Link]
-
Towards the Total Synthesis of Amphidinolide F (Application of propargylic building blocks) Source: Enlighten Theses, University of Glasgow URL:[Link]
Sources
"preparation of trimethylsilyl protected 1-octyn-3-ol"
Technical Whitepaper: Strategic Synthesis of O-Trimethylsilyl-1-octyn-3-ol
Executive Summary
This technical guide details the preparation of 3-(trimethylsilyloxy)-1-octyne , the O-protected derivative of 1-octyn-3-ol. This protection step is a critical checkpoint in the synthesis of prostaglandins, fragrance compounds (Matsutake alcohol derivatives), and complex polyketides.
The masking of the secondary hydroxyl group is essential to prevent protonolysis of organometallic reagents (e.g., n-BuLi, Grignards) or catalyst poisoning during subsequent transformations such as Sonogashira couplings or alkyne lithiations.
This guide presents two distinct, field-proven methodologies:
-
Method A (The Standard): TMSCl/Imidazole – High reliability for bench-scale discovery.
-
Method B (The Green Route): HMDS/Iodine – High atom economy for process-scale optimization.
Strategic Analysis & Retosynthesis
The target molecule, 3-(trimethylsilyloxy)-1-octyne , is formed via the nucleophilic substitution of silicon. Unlike carbon-centered substitutions, silicon substitution proceeds via a pentacoordinate transition state, allowing for rapid kinetics even with secondary alcohols.
Key Structural Considerations:
-
Substrate: 1-Octyn-3-ol (Secondary propargylic alcohol).
-
Lability: The TMS ether is acid-sensitive. Workup conditions must remain neutral or basic to prevent premature deprotection.[1]
-
Chemosensitivity: The terminal alkyne proton (
) is relatively acidic but significantly less so than the hydroxyl proton ( ). However, strong bases (e.g., NaH) could deprotonate the alkyne; therefore, mild organic bases are preferred.
Pathway Logic Visualization
The following diagram illustrates the decision matrix for selecting the synthesis route.
Figure 1: Strategic decision matrix for selecting the silylation protocol.
Method A: The Corey-Venkateswarlu Protocol (TMSCl/Imidazole)
This is the "Gold Standard" for laboratory-scale synthesis. Imidazole serves a dual role: it acts as a Brønsted base to neutralize the HCl byproduct and as a nucleophilic catalyst, forming a reactive N-trimethylsilylimidazole intermediate.
Reagent Table
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role | Hazard |
| 1-Octyn-3-ol | 126.20 | 1.0 | Substrate | Irritant |
| TMSCl | 108.64 | 1.2 | Silyl Source | Corrosive, Volatile |
| Imidazole | 68.08 | 2.5 | Base/Catalyst | Corrosive |
| DCM | 84.93 | Solvent | Solvent | Volatile |
Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (
).[2] -
Solvation: Add 1-octyn-3-ol (5.0 g, 39.6 mmol) and anhydrous Dichloromethane (DCM, 40 mL).
-
Activation: Add Imidazole (6.7 g, 99.0 mmol) in one portion. The mixture may become heterogeneous. Cool to 0 °C in an ice bath.
-
Addition: Add Trimethylsilyl chloride (TMSCl) (5.2 g, 6.0 mL, 47.5 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Validation: Monitor via TLC (10% EtOAc/Hexane). The starting material (
) should disappear; product ( ) will appear.
-
-
Workup (Self-Validating Step):
-
The reaction will become a thick white suspension (Imidazolium chloride salts).
-
Dilute with Hexanes (50 mL) to precipitate remaining salts.
-
Filter through a pad of Celite or sintered glass.
-
Wash the filtrate with Sat.
(2 x 30 mL) and Brine (30 mL).
-
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: Vacuum distillation (approx. 80–85 °C @ 15 mmHg) or flash chromatography (Silica, 100% Pentane).
Method B: Catalytic HMDS Protocol (Green Chemistry)
For scales >50g or when "green" metrics are prioritized, Hexamethyldisilazane (HMDS) is superior. It produces ammonia (
Mechanistic Insight (HMDS/Iodine)
Iodine complexes with the nitrogen of HMDS, increasing the electrophilicity of the silicon center.[4] The alcohol attacks, releasing ammonia, which drives the equilibrium forward by escaping as gas.
Figure 2: Iodine-catalyzed silylation mechanism using HMDS.
Step-by-Step Protocol
-
Setup: 250 mL RBF with a reflux condenser. Crucial: Vent the condenser to a fume hood (Ammonia evolution).
-
Mixing: Add 1-octyn-3-ol (5.0 g, 39.6 mmol) and HMDS (3.8 g, 4.9 mL, 23.8 mmol, 0.6 equiv).
-
Catalysis: Add Iodine (
, 100 mg, ~1 mol%). -
Reaction: Stir at RT. If reaction is slow, warm to 40 °C.
-
Observation: The solution will initially be dark (iodine) but may fade as the reaction proceeds. Bubbling (
) indicates progress.
-
-
Completion: Reaction is typically complete in <30 minutes.
-
Workup:
-
Add a small amount of Sodium Thiosulfate (
) solution to quench any remaining iodine (color change from brown to clear). -
Extract with ether/hexane.
-
Alternative (Solvent-free): If run neat, simply apply vacuum to remove excess HMDS and ammonia.
-
-
Yield: Typically >95% quantitative conversion.
Analytical Validation (Self-Check)
To ensure the protocol was successful, compare your data against these standards.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | TMS Group. Strong singlet confirming silylation. | |
| 1H NMR | CH-OTMS. Shifted upfield relative to starting alcohol (~4.5 ppm). | |
| 1H NMR | Alkyne CH. Confirming the alkyne is intact (not silylated). | |
| IR | ~3310 cm⁻¹ | Alkyne C-H. Sharp, strong. |
| IR | ABSENT ~3400 cm⁻¹ | O-H Stretch. Broad band must be completely gone. |
Troubleshooting & Safety
-
Issue: Low Yield (Method A): Likely due to moisture. TMSCl hydrolyzes rapidly to hexamethyldisiloxane (HMDSO). Ensure reagents are fresh and glassware is dry.
-
Issue: C-Silylation: If strong bases (n-BuLi) were used inadvertently, the terminal alkyne might be silylated. Use the mild bases specified (Imidazole/HMDS).
-
Safety Warning: 1-Octyn-3-ol is a skin irritant. TMSCl releases HCl gas on contact with moist air. Work in a well-ventilated fume hood.
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. Link(Foundational reference for silyl protection using imidazole).
-
Karimi, B., & Golshani, B. (2000).[4][5] Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions.[4][5] The Journal of Organic Chemistry, 65(21), 7228–7230.[5] Link(Source for Method B).
-
Liss, C. (2018). Safety Data Sheet: 1-Octyn-3-ol. Fisher Scientific. Link(General safety data verification).
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Acute effects of 1-octyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system of mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 5. Mild and highly efficient method for the silylation of alcohols using hexamethyldisilazane catalyzed by iodine under nearly neutral reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Vibrational Profiling and Spectroscopic Analysis of 1-(Trimethylsilyl)-1-octyn-3-ol
An In-Depth Technical Guide for Analytical and Synthetic Chemists
Structural Significance & Chemical Context
In the realm of modern drug development and complex lipid synthesis, 1-(trimethylsilyl)-1-octyn-3-ol serves as a critical chiral building block. It is prominently utilized in the synthesis of prostaglandins and related bioactive eicosanoids, where the precise stereochemistry of the C3 hydroxyl group dictates the pharmacological efficacy of the final API (Active Pharmaceutical Ingredient)[1].
The inclusion of the trimethylsilyl (TMS) group on the terminal alkyne is not merely a protective measure; it is a strategic synthetic choice. The steric bulk of the TMS group enhances enantiomeric discrimination during lipase-mediated kinetic resolutions (e.g., using Pseudomonas cepacia lipase), allowing for the isolation of optically pure (S)-1-(trimethylsilyl)-1-octyn-3-ol[2].
Infrared (IR) spectroscopy acts as a frontline analytical tool for this molecule. It provides rapid, non-destructive verification of structural integrity, confirms the presence of the secondary alcohol, and tracks the eventual desilylation required for downstream organometallic coupling.
Vibrational Causality: Deconstructing the IR Spectrum
The IR spectrum of 1-(trimethylsilyl)-1-octyn-3-ol is a composite of localized vibrational modes. Understanding the causality behind these absorptions is essential for accurate spectral interpretation.
-
O-H Stretch (~3350 cm⁻¹): In a neat liquid state, intermolecular hydrogen bonding weakens the O-H covalent bond by lowering its force constant. This creates a wide distribution of bond lengths and angles, resulting in a characteristically broad and intense absorption band rather than the sharp peak seen in dilute gas-phase samples[3].
-
C≡C Stretch (~2170 cm⁻¹): In perfectly symmetric internal alkynes, the C≡C stretch is IR-inactive due to a lack of change in the molecular dipole moment. However, in this molecule, the highly electropositive silicon atom (Pauling electronegativity 1.90) polarizes the electron density away from the sp-hybridized carbon (2.55). This permanent dipole ensures that the C≡C stretching vibration causes a massive dipole change, yielding a sharp, highly diagnostic peak[3].
-
Si-CH₃ Symmetric Deformation (~1250 cm⁻¹): The symmetric bending of the methyl groups attached to the silicon atom produces a sharp, intense band. The intensity is driven by the highly polar nature of the Si-C bonds[4].
-
C-O Stretch (~1050 - 1100 cm⁻¹): The C-O stretch of the secondary alcohol couples with adjacent C-C stretches, presenting as a strong, complex multi-peak band[5].
Summary of Quantitative IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment & Causality |
| ~3350 | Strong, Broad | O-H stretch | Secondary alcohol; broadened by intermolecular H-bonding. |
| 2850 - 2960 | Strong, Sharp | C-H stretch (sp³) | Alkyl chain (pentyl group) and TMS methyls. |
| ~2170 | Medium, Sharp | C≡C stretch | Internal alkyne; rendered IR-active by Si-induced dipole. |
| ~1250 | Strong, Sharp | Si-CH₃ symmetric bend | TMS group; highly polar Si-C bond drives intensity. |
| ~1050 - 1100 | Strong | C-O stretch | Secondary alcohol; coupled with C-C skeletal vibrations. |
| ~840, ~760 | Strong | Si-C stretch / CH₃ rock | TMS group; diagnostic fingerprint for silylated alkynes. |
Experimental Protocol: High-Fidelity ATR-FTIR Acquisition
To eliminate the pathlength variability associated with traditional neat film (NaCl/KBr plate) techniques, Attenuated Total Reflectance (ATR) FTIR is the standard for liquid samples. The following protocol is designed as a self-validating system to ensure data integrity.
Step 1: Crystal Validation (Self-Correction Step)
-
Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and allow it to evaporate completely.
-
Acquire a background scan (Air).
-
Validation Check: The background spectrum must exhibit <0.01 Absorbance Units (AU) across the 4000-400 cm⁻¹ range. If peaks >0.01 AU are present, residual contamination exists; repeat cleaning.
Step 2: Sample Application
-
Deposit 1-2 drops of neat 1-(trimethylsilyl)-1-octyn-3-ol directly onto the ATR crystal, ensuring complete coverage of the active sensing area.
-
Do not apply the pressure anvil, as volatile liquid samples do not require mechanical contact enhancement.
Step 3: Spectral Acquisition
-
Set the instrument resolution to 4 cm⁻¹ . Causality: This resolution provides the optimal balance, preventing artificial broadening of the sharp 1250 cm⁻¹ Si-CH₃ peak while maintaining a high signal-to-noise ratio.
-
Co-add 32 scans over the 4000-400 cm⁻¹ range to statistically average out random detector noise.
Step 4: Data Processing
-
Apply an ATR correction algorithm. Causality: The depth of penetration of the evanescent wave in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers). ATR correction normalizes the relative peak intensities to match traditional transmission spectra.
Self-validating ATR-FTIR acquisition workflow for liquid samples.
Drug Development Workflows: IR-Monitored Transformations
In prostaglandin synthesis, the optically pure (S)-1-(trimethylsilyl)-1-octyn-3-ol must eventually undergo desilylation to yield the terminal alkyne, which is subsequently utilized in conjugate addition reactions to form the lipid's lower side-chain[1].
IR spectroscopy provides real-time, label-free monitoring of this desilylation reaction. By tracking specific vibrational shifts, chemists can definitively confirm the complete removal of the TMS protecting group without relying solely on time-consuming chromatography.
Spectroscopic Markers of Desilylation:
-
Disappearance of TMS Bands: The complete attenuation of the sharp ~1250 cm⁻¹ (Si-CH₃ bend) and ~840 cm⁻¹ (Si-C stretch) peaks indicates the cleavage of the silicon-carbon bond.
-
Alkyne Shift: The C≡C stretch shifts from ~2170 cm⁻¹ (internal, Si-polarized) to ~2110 cm⁻¹ (terminal alkyne)[3].
-
Emergence of Terminal ≡C-H: A new, extremely sharp and distinct C-H stretching band will appear at ~3300 cm⁻¹ . While this resides on the shoulder of the broad O-H stretch (~3350 cm⁻¹), its sharp profile makes it easily identifiable[3].
IR spectral shifts during the desilylation of 1-TMS-1-octyn-3-ol.
References
-
A Lipase Mediated Asymmetric Hydrolysis of 3-Acyloxy-1-octynes and 3-(E)-Acyloxy-1-octenes. Oxford Academic (Chemistry Letters). 1
-
Enzymatic resolution of ethyl 3-hydroxy-2(1′substituted-methylidene)-butyrate by Pseudomonas cepacia lipase catalyzed acetylation. ResearchGate. 2
-
Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies. PubMed. 4
-
Table of Characteristic IR Absorptions. vscht.cz. 5
-
12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. OpenStax. 3
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 4. Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
"physical characteristics of 1-(trimethylsilyl)-1-octyn-3-ol"
Topic: Physical Characteristics and Technical Profile of 1-(Trimethylsilyl)-1-octyn-3-ol Content Type: Technical Monograph Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
1-(Trimethylsilyl)-1-octyn-3-ol (C₁₁H₂₂OSi) is a strategic organosilicon intermediate used primarily in the asymmetric synthesis of bioactive lipids, prostaglandins, and macrolide antibiotics. By masking the terminal alkyne with a trimethylsilyl (TMS) group, this compound offers orthogonal protection that enables regioselective functionalization. Its utility extends to kinetic resolution studies, where it serves as a substrate for lipase-catalyzed enantioselective acylation, yielding high-value chiral building blocks.
This guide provides a definitive physicochemical profile, synthesis protocols, and structural characterization data to support its application in advanced organic synthesis.
Physicochemical Profile
The physical constants of 1-(trimethylsilyl)-1-octyn-3-ol are governed by the lipophilic octyl chain and the bulky, non-polar trimethylsilyl group, which modulates the volatility and density relative to its parent alkyne.
Table 1: Physical and Chemical Constants
| Property | Value / Description | Notes |
| IUPAC Name | 1-(Trimethylsilyl)oct-1-yn-3-ol | Also: 3-Hydroxy-1-(trimethylsilyl)-1-octyne |
| Molecular Formula | C₁₁H₂₂OSi | |
| Molecular Weight | 198.38 g/mol | Significant increase over 1-octyn-3-ol (126.20 g/mol ) |
| Physical State | Liquid | Colorless to pale yellow oil |
| Boiling Point | ~100–110 °C @ 1–3 mmHg (Est.) | Higher than desilylated analog (85 °C @ 0.1 mmHg) due to increased MW |
| Density | 0.87 – 0.89 g/mL | Slightly denser than 1-octyn-3-ol (0.864 g/mL) due to Si atom |
| Solubility | Soluble in THF, Et₂O, CH₂Cl₂, EtOAc | Insoluble in water |
| Flash Point | > 90 °C (Predicted) | Combustible liquid |
| Chirality | Racemic (±) | Often resolved to (R) or (S) via enzymatic methods |
Technical Insight: The TMS group on the alkyne terminus (C1) does not remove the hydrogen bonding capability of the C3-hydroxyl group. Consequently, the boiling point remains relatively high compared to fully protected silyl ethers. The C-Si bond is robust under acidic conditions but labile to fluoride sources (TBAF) and strong bases.
Structural Characterization
Accurate identification relies on distinguishing the silylated alkyne from its terminal alkyne precursor.
Spectroscopic Signatures[2]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 0.15 ppm (s, 9H): Diagnostic singlet for the –Si(CH₃)₃ group. Absence of this peak indicates desilylation.
-
δ 4.35 ppm (t, J=6.5 Hz, 1H): Methine proton at the chiral center (CH –OH).
-
δ 1.9–2.2 ppm (br s, 1H): Hydroxyl proton (–OH), exchangeable with D₂O.
-
δ 1.2–1.7 ppm (m, 8H): Methylene envelope of the octyl chain.
-
δ 0.90 ppm (t, 3H): Terminal methyl group.
-
Differentiation: The parent 1-octyn-3-ol shows a triplet doublet at δ ~2.45 ppm for the terminal alkyne proton (≡C–H ), which is absent in the TMS derivative.
-
-
IR Spectroscopy (Neat):
-
3350–3450 cm⁻¹: Broad O–H stretch (Intermolecular H-bonding).
-
2170–2180 cm⁻¹: Weak C≡C stretch. The symmetry introduced by the TMS group often reduces the intensity of this band compared to terminal alkynes.
-
1250 cm⁻¹ & 840 cm⁻¹: Strong, sharp bands characteristic of Si–CH₃ deformation and stretching.
-
Synthesis Protocol
The most reliable route to 1-(trimethylsilyl)-1-octyn-3-ol is the nucleophilic addition of lithium trimethylsilylacetylide to hexanal. This "one-pot" protocol avoids the handling of gaseous acetylene.
Reagents
-
Trimethylsilylacetylene (TMSA)[1]
-
n-Butyllithium (2.5 M in hexanes)
-
Hexanal (freshly distilled)
-
Anhydrous THF
-
Ammonium chloride (sat. aq.)
Step-by-Step Methodology
-
Metallation:
-
Charge a flame-dried flask with anhydrous THF under Argon/Nitrogen.
-
Add Trimethylsilylacetylene (1.1 equiv) and cool to –78 °C .
-
Dropwise add n-BuLi (1.05 equiv). Stir for 30 minutes at –78 °C to generate Li-TMS-acetylide.
-
-
Addition:
-
Add Hexanal (1.0 equiv) dropwise to the cold solution.
-
Allow the reaction to warm to 0 °C over 2 hours.
-
-
Quench & Workup:
-
Quench with saturated NH₄Cl solution.
-
Extract with Et₂O or EtOAc (3x).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude oil via vacuum distillation or flash chromatography (SiO₂, Hexanes:EtOAc 9:1).
-
Reaction Scheme Visualization
Figure 1: Synthesis of 1-(trimethylsilyl)-1-octyn-3-ol via lithiation of TMS-acetylene.
Applications & Reactivity
This compound acts as a versatile linchpin in divergent synthesis. Its reactivity profile is defined by two functional handles: the secondary alcohol and the protected alkyne.
Kinetic Resolution (Chiral Synthesis)
Lipase enzymes (e.g., Pseudomonas cepacia or Candida antarctica Lipase B) can kinetically resolve the racemic alcohol. The bulky TMS group often enhances enantioselectivity (E-value) compared to the terminal alkyne by imposing steric constraints in the enzyme active site.
-
Outcome: Yields optically pure (S)-alcohol and (R)-acetate (or vice versa depending on lipase).[2]
Prostaglandin Synthesis
The 1-octyn-3-ol scaffold is the "omega side chain" precursor for prostaglandins (e.g., PGE2, PGF2α).
-
Mechanism: The alcohol is typically protected (e.g., THP ether), followed by lithiation at the C1 position (after TMS removal or via direct exchange) to couple with the cyclopentanone core.
Click Chemistry Precursor
While the TMS group inhibits direct Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it serves as a mask.
-
Protocol: In situ desilylation with MeOH/K₂CO₃ or TBAF releases the terminal alkyne, allowing "one-pot" deprotection-click sequences that reduce the handling of volatile terminal alkynes.
Reactivity Flowchart
Figure 2: Divergent reactivity pathways for 1-(trimethylsilyl)-1-octyn-3-ol.
References
-
Takano, S., Sugihara, T., & Ogasawara, K. (1991).[3] Practical Synthesis of (S)-1-Octyn-3-ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform, 22(35).
-
Organic Syntheses. (1978).[4] Synthesis of 1-Octyn-3-ol (Desilylated reference). Organic Syntheses, Coll.[4][5] Vol. 6, p.859.
-
Marino, J. P., & Nguyen, H. N. (2002).[5] Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction.[5] The Journal of Organic Chemistry, 67(19), 6841-6844.
-
PubChem. (2025). 1-Octyn-3-ol (Compound Summary). National Library of Medicine.
Sources
The Chemical Stability and Synthetic Utility of 1-(Trimethylsilyl)-1-octyn-3-ol: A Comprehensive Guide
Executive Summary
1-(Trimethylsilyl)-1-octyn-3-ol is a highly versatile, chiral propargylic alcohol widely utilized in advanced organic synthesis, particularly as a critical building block for lipid mediators such as prostaglandins and marine oxylipins like halicholactones[1]. Structurally, it features a terminal alkyne protected by a trimethylsilyl (TMS) group, a secondary hydroxyl group at the C3 (propargylic) position, and a lipophilic pentyl chain.
For drug development professionals and synthetic chemists, mastering the stability profile of this molecule is paramount. Its utility stems from the orthogonal reactivity of its functional groups: the TMS group can be selectively cleaved under specific conditions, while the propargylic alcohol can undergo controlled stereochemical inversion, oxidation, or substitution. This whitepaper provides an in-depth mechanistic analysis of its stability, detailing degradation pathways, kinetic resolution strategies, and field-proven handling protocols.
Structural Anatomy & Chemical Stability Profile
The stability of 1-(trimethylsilyl)-1-octyn-3-ol is governed by the independent and synergistic behaviors of its two primary functional moieties.
The Trimethylsilyl (TMS) Alkyne Terminus
The TMS group is a classic protecting group utilized to mask the acidic proton of terminal alkynes, preventing unwanted side reactions during cross-coupling or strongly basic metalation steps[2].
-
Stability: The TMS-alkyne linkage is highly stable under neutral conditions, aqueous workups, and mild transition-metal catalysis. It also exhibits remarkable thermal stability, with surface-confined activation studies showing that TMS-alkyne bonds remain intact up to 400 K before thermal desorption occurs[3].
-
Lability: The silicon atom is highly susceptible to nucleophilic attack by fluoride ions or strong bases. Because the Si–F bond (approx. 138 kcal/mol) is significantly stronger than the Si–C bond (approx. 76 kcal/mol), reagents like tetrabutylammonium fluoride (TBAF) trigger rapid, irreversible protiodesilylation[4],[5]. Similarly, basic solvolysis using K₂CO₃ in methanol efficiently removes the TMS group[5].
The Propargylic Alcohol Core
The secondary hydroxyl group at the C3 position is the molecule's stereogenic center and its most reactive node.
-
Acid-Catalyzed Rearrangement: Under strong Brønsted or Lewis acid conditions (e.g., FeCl₃, BF₃·Et₂O), propargylic alcohols are prone to the Meyer-Schuster rearrangement. The acid coordinates to the hydroxyl group, promoting its elimination to form an allenyl carbocation, which is subsequently trapped by water to yield a conjugated α,β-unsaturated ketone (enone)[6].
-
Oxidation: The secondary alcohol is readily oxidized to 1-(trimethylsilyl)-1-octyn-3-one using mild oxidants like Dess-Martin periodinane (DMP) or activated MnO₂.
Quantitative Stability Matrix
The following table summarizes the stability and primary degradation/transformation pathways of 1-(trimethylsilyl)-1-octyn-3-ol across various chemical environments.
| Reagent / Condition | Target Functional Group | Half-Life / Stability | Primary Transformation / Degradation |
| Neutral pH, 4°C (Storage) | Intact Molecule | > 12 months | Completely stable; no degradation observed. |
| TBAF (1.0 eq), THF, 25°C | TMS Group | < 5 minutes | Rapid protiodesilylation to 1-octyn-3-ol[2]. |
| K₂CO₃, MeOH, 25°C | TMS Group | < 30 minutes | Basic solvolysis yielding the terminal alkyne[5]. |
| FeCl₃ or BF₃·Et₂O, 25°C | Propargylic Alcohol | 1 - 4 hours | Meyer-Schuster rearrangement to conjugated enone[6]. |
| CAL-B Lipase, Vinyl Acetate | C3 Hydroxyl (Chiral) | Stable (Selective) | Kinetic resolution; selective acylation of the (R)-isomer[7]. |
Mechanisms of Degradation & Transformation
Understanding the divergent pathways of this molecule allows chemists to design self-validating synthetic routes that avoid unwanted degradation.
Fig 1. Divergent degradation and transformation pathways of 1-(trimethylsilyl)-1-octyn-3-ol.
Advanced Handling: Enzymatic Kinetic Resolution
Because 1-(trimethylsilyl)-1-octyn-3-ol is a chiral precursor for biologically active molecules like prostaglandins, obtaining it in high enantiomeric excess (ee) is critical[8]. Lipase-mediated asymmetric hydrolysis or transesterification is the industry standard.
Enzymes such as Candida antarctica Lipase B (CAL-B) or Pseudomonas lipases (Amano PS) exhibit distinct stereopreference. In organic solvents, CAL-B selectively acylates the (R)-enantiomer of the racemic alcohol using vinyl acetate, leaving the (S)-enantiomer untouched[7]. To prevent the theoretical 50% yield cap of standard kinetic resolution, Dynamic Kinetic Resolution (DKR) can be employed by introducing a Ruthenium-based racemization catalyst (e.g.,[Ru(cymene)Cl₂]₂) that continuously racemizes the unreacted (S)-alcohol back into the racemate[7].
Fig 2. Dynamic Kinetic Resolution (DKR) workflow utilizing lipase and ruthenium catalysis.
Validated Experimental Protocols
The following methodologies are engineered for high fidelity, incorporating causality-driven steps to ensure reproducibility.
Protocol A: Chemoselective TMS Deprotection via Fluoride Cleavage
Objective: To quantitatively remove the TMS group while preserving the propargylic alcohol, yielding 1-octyn-3-ol. Causality Rationale: TBAF provides a highly nucleophilic, anhydrous fluoride source. The thermodynamic driving force is the formation of the ultra-stable fluorotrimethylsilane byproduct, allowing the reaction to proceed instantaneously at 0°C, thereby preventing thermal degradation of the alkyne[4].
Step-by-Step Procedure:
-
Preparation: Dissolve 10.0 mmol of 1-(trimethylsilyl)-1-octyn-3-ol in 30 mL of anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere.
-
Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0°C. Note: Cooling is essential to control the exothermic nature of the Si-F bond formation.
-
Reagent Addition: Add 11.0 mL of a 1.0 M solution of TBAF in THF (1.1 equivalents) dropwise over 5 minutes.
-
Monitoring: Stir for 15 minutes. Monitor completion via TLC (Hexanes:EtOAc 4:1). The highly non-polar TMS-alkyne spot will disappear, replaced by a lower Rf spot (terminal alkyne).
-
Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via short-path silica gel chromatography if necessary.
Protocol B: Lipase-Mediated Kinetic Resolution
Objective: To isolate enantiopure (S)-1-(trimethylsilyl)-1-octyn-3-ol from the racemic mixture. Causality Rationale: Vinyl acetate acts as an irreversible acyl donor. As the lipase transfers the acetyl group to the (R)-enantiomer, vinyl alcohol is released, which instantly tautomerizes to acetaldehyde, rendering the transesterification thermodynamically irreversible[7].
Step-by-Step Procedure:
-
Preparation: Dissolve 5.0 mmol of racemic 1-(trimethylsilyl)-1-octyn-3-ol in 25 mL of anhydrous hexane.
-
Reagent Addition: Add 15.0 mmol (3.0 equivalents) of vinyl acetate to the solution.
-
Enzyme Introduction: Add 150 mg of immobilized CAL-B (Novozym 435).
-
Incubation: Place the reaction vessel in an orbital shaker set to 30°C and 200 rpm.
-
Monitoring: Monitor the enantiomeric excess (ee) and conversion via chiral HPLC or GC. Stop the reaction when conversion reaches exactly 50% (typically 12-24 hours).
-
Isolation: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed and reused).
-
Separation: Concentrate the filtrate and separate the unreacted (S)-alcohol from the (R)-acetate via silica gel flash chromatography (Hexanes:EtOAc gradient).
References
1.[8] A Lipase Mediated Asymmetric Hydrolysis of 3-Acyloxy-1-octynes and 3-(E). Oxford University Press (Chem Lett). 8 2.[7] Studies towards dynamic kinetic resolution of 4-hydroxy-2-methylcyclopent-2-en-1-one and its E-O-trityl oxime. ResearchGate.7 3.[1] (R)-反式-3-羟基-1-碘-1-辛烯 - Total Synthesis of Halicholactone and Neohalicholactone. MolAid. 1 4.[3] On‐Surface Activation of Trimethylsilyl‐Terminated Alkynes on Coinage Metal Surfaces. Ruben Group. 3 5.[4] Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical. 4 6.[2] Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Chemical Society. 2 7.[5] Silanes as Protecting Groups for Terminal Alkyne - Technical Library. Gelest. 5 8.[6] Influence of Counterions and Cyclopentadienyl Substituents on the Catalytic Activity of Ferrocenium Cations in Propargylic Substitution Reactions. MDPI. 6
Sources
- 1. (R)-反式-3-羟基-1-碘-1-辛烯 - CAS号 42541-99-1 - 摩熵化学 [molaid.com]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. ruben-group.de [ruben-group.de]
- 4. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 6. Influence of Counterions and Cyclopentadienyl Substituents on the Catalytic Activity of Ferrocenium Cations in Propargylic Substitution Reactions [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
"commercial availability of 1-(trimethylsilyl)-1-octyn-3-ol"
An In-depth Technical Guide to the Synthesis and Application of 1-(trimethylsilyl)-1-octyn-3-ol for Researchers and Drug Development Professionals
Abstract
1-(trimethylsilyl)-1-octyn-3-ol is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of a protected terminal alkyne and a secondary alcohol, offering a versatile scaffold for molecular elaboration. This guide provides a comprehensive overview of this compound, with a focus on its synthesis from commercially available precursors and its applications in modern organic synthesis. While direct commercial availability of 1-(trimethylsilyl)-1-octyn-3-ol is limited, this document outlines a straightforward and efficient synthetic protocol, empowering research and development teams to produce this key building block in-house.
Introduction
The convergence of molecular complexity and synthetic efficiency is a central theme in modern drug discovery. Propargyl alcohols, organic compounds containing both a hydroxyl group and a carbon-carbon triple bond, are privileged structural motifs that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. The terminal alkyne moiety, in particular, is a gateway to a rich landscape of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
However, the reactivity of the terminal alkyne's acidic proton can be a double-edged sword, necessitating the use of protecting groups in multi-step synthetic sequences. The trimethylsilyl (TMS) group is an ideal choice for this purpose due to its ease of installation, stability to a wide range of reaction conditions, and facile removal under mild protocols. 1-(trimethylsilyl)-1-octyn-3-ol, therefore, represents a strategically "protected" and highly valuable synthetic intermediate. This guide will provide a detailed exploration of its preparation from a readily available precursor and highlight its potential applications in the synthesis of complex molecular architectures.
Part 1: Commercial Availability of the Key Precursor: 1-Octyn-3-ol
A thorough investigation of the chemical supplier landscape reveals that 1-(trimethylsilyl)-1-octyn-3-ol (CAS No. 128899-38-7) is not a standard, off-the-shelf catalog item for most major chemical suppliers.[3] However, its immediate precursor, 1-octyn-3-ol (CAS No. 818-72-4), is widely and commercially available from a multitude of suppliers in various grades and quantities.[4][5][6] This accessibility makes the in-house synthesis of the desired silylated compound a practical and cost-effective strategy for research and development laboratories.
| Compound | CAS Number | Typical Purities | Selected Suppliers |
| 1-Octyn-3-ol | 818-72-4 | 96%, 98%+, >98.0%(GC) | Sigma-Aldrich, TCI America, Santa Cruz Biotechnology, Thermo Scientific Chemicals, BOC Sciences |
Part 2: In-House Synthesis of 1-(trimethylsilyl)-1-octyn-3-ol
The synthesis of 1-(trimethylsilyl)-1-octyn-3-ol from 1-octyn-3-ol is a straightforward procedure that can be readily accomplished in a standard organic chemistry laboratory. The underlying principle involves the deprotonation of the terminal alkyne with a suitable base, followed by quenching the resulting acetylide with a trimethylsilyl electrophile, typically trimethylsilyl chloride (TMS-Cl).
Experimental Protocol: Synthesis of 1-(trimethylsilyl)-1-octyn-3-ol
Materials:
-
1-Octyn-3-ol (CAS 818-72-4)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Trimethylsilyl chloride (TMS-Cl), distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1-octyn-3-ol (1.0 equivalent) and anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled, stirring solution, add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Silylation: To the lithium acetylide solution, add freshly distilled trimethylsilyl chloride (1.2 equivalents) dropwise via syringe. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield pure 1-(trimethylsilyl)-1-octyn-3-ol.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 1-(trimethylsilyl)-1-octyn-3-ol.
Part 3: Applications in Drug Discovery and Organic Synthesis
The synthetic utility of 1-(trimethylsilyl)-1-octyn-3-ol lies in its ability to participate in a variety of coupling reactions, serving as a versatile building block for the construction of complex molecular architectures. The TMS group provides a temporary steric shield for the terminal alkyne, allowing for selective transformations at other positions of the molecule.
Key Applications:
-
Click Chemistry: The protected alkyne can be unmasked at a later synthetic stage to participate in CuAAC reactions, enabling the efficient conjugation with azide-functionalized molecules to form stable 1,2,3-triazole linkages.[1][2] This is particularly useful in fragment-based drug discovery and for the synthesis of bioconjugates.[2]
-
Prostaglandin Synthesis: Chiral propargyl alcohols are key intermediates in the synthesis of prostaglandins and their analogues.[7][8] The silyl-protected alkyne allows for modifications of the alcohol and the aliphatic chain before the alkyne is elaborated.
-
Natural Product Synthesis: Many natural products with interesting biological activities contain the propargylic alcohol motif.[9] 1-(trimethylsilyl)-1-octyn-3-ol can serve as a valuable starting material or intermediate in the total synthesis of such compounds.
-
Cross-Coupling Reactions: Following deprotection, the terminal alkyne can participate in various cross-coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form new carbon-carbon bonds.
Illustrative Reaction Scheme
Caption: Generalized synthetic utility of 1-(trimethylsilyl)-1-octyn-3-ol.
Part 4: Physicochemical and Safety Data
| Property | 1-Octyn-3-ol | 1-(trimethylsilyl)-1-octyn-3-ol |
| CAS Number | 818-72-4[10] | 128899-38-7[3] |
| Molecular Formula | C₈H₁₄O[10] | C₁₁H₂₂OSi[3] |
| Molecular Weight | 126.20 g/mol [10] | 198.38 g/mol |
| Boiling Point | 83 °C / 19 mmHg | Not readily available |
| Density | 0.864 g/mL at 25 °C | Not readily available |
Safety and Handling:
As 1-octyn-3-ol is the primary starting material, it is imperative to adhere to its safety guidelines. It is harmful if swallowed and very toxic to aquatic life.[10] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed. All manipulations should be performed in a well-ventilated fume hood. The synthesis protocol involves the use of pyrophoric (n-butyllithium) and moisture-sensitive reagents, requiring the use of anhydrous techniques under an inert atmosphere.
Conclusion
1-(trimethylsilyl)-1-octyn-3-ol stands out as a synthetically versatile building block with significant potential in drug discovery and complex molecule synthesis. While its direct commercial availability is sparse, the ease of its preparation from the readily accessible 1-octyn-3-ol makes it an attainable and valuable tool for synthetic chemists. By leveraging the protective nature of the trimethylsilyl group, researchers can unlock a wide range of synthetic transformations, paving the way for the efficient construction of novel chemical entities.
References
-
Sigma-Aldrich. 1-(Trimethylsilyl)-1-octyn-3-one. [Link]
-
The Good Scents Company. 1-octyn-3-ol. [Link]
-
Chemos. 1-Octyn-3-ol | CAS 818-72-4 | 98%+ Purity. [Link]
-
PrepChem.com. Synthesis of oct-1-yn-3-ol. [Link]
-
Organic Syntheses. (r)-( + )-1-octyn-3-ol. [Link]
- Takano, S., Sugihara, T., & Ogasawara, K. (1991). Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform.
-
National Center for Biotechnology Information. 1-Octyn-3-ol. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. 1-Octyn-3-ol, (3R)-. PubChem Compound Database. [Link]
-
J-GLOBAL. 1-(Trimethylsilyl)-1-octyne | Chemical Substance Information. [Link]
-
ChemIndex. 128899-38-7 | 1-octyn-3-ol, 1-(triméthylsilyl). [Link]
- Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery.
- Tokyo University of Science. (2025, February 11). Breakthrough in click chemistry: Innovative method revolutionizes drug development. ScienceDaily.
- Ekins, S. (Ed.). (2007). Drug discovery handbook. John Wiley & Sons.
- Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy.
-
Shimadzu. Document Data. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. 128899-38-7 | 1-octyn-3-ol, 1-(triméthylsilyl)-, (S)- [chemindex.com]
- 4. 1-octyn-3-ol, 818-72-4 [thegoodscentscompany.com]
- 5. 1-Octyn-3-ol | CAS 818-72-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 1-Octyn-3-ol 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. (R)-(+)-1-Octyn-3-ol, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 1-Octyn-3-ol | CAS 818-72-4 | 98%+ Purity | Chemos Pharmaceutical Intermediate & Building Block [chemos.com]
- 10. 1-Octyn-3-ol | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Utilizing 1-(Trimethylsilyl)-1-octyn-3-ol as a Chiral Building Block in Eicosanoid and Prostaglandin Synthesis
Executive Summary
The synthesis of complex bioactive lipids, particularly prostaglandins and related eicosanoids, relies heavily on the precise installation of chiral
Mechanistic Rationale & Strategic Advantages
The selection of 1-(trimethylsilyl)-1-octyn-3-ol over its silyl-free counterpart (1-octyn-3-ol) is driven by three fundamental chemical causalities:
-
Reversal and Enhancement of Enantioselectivity: In enzymatic kinetic resolutions, the steric environment of the substrate dictates the binding orientation within the enzyme's active site. The bulky TMS group on the alkyne terminus forces lipases (such as Lipase Amano PS) to adopt a highly specific transition state, dramatically enhancing enantiomeric discrimination and even reversing the stereopreference compared to terminal alkynes[1].
-
Protection Against Side Reactions: The TMS group acts as a robust protecting group for the terminal alkyne, preventing unwanted oxidative homocoupling (Glaser coupling) or premature hydration during early-stage esterifications and enzymatic resolutions.
-
Facilitation of Three-Component Couplings: Once the chiral center is established, the TMS group is easily cleaved to reveal the terminal alkyne. This alkyne is readily converted into an organocuprate reagent, which is the critical nucleophile for the classical Noyori/Suzuki three-component conjugate addition to cyclopentenone derivatives (e.g., 4-hydroxy-2-methylcyclopent-2-en-1-one)[2],[3].
Workflow Visualizations
To illustrate the integration of 1-(trimethylsilyl)-1-octyn-3-ol into synthetic pipelines, the following pathways map the enzymatic resolution and the subsequent prostaglandin coupling.
Enzymatic kinetic resolution of TMS-protected octynyl propionate using Lipase Amano PS.
Workflow for the integration of the chiral octenol side-chain into prostaglandin scaffolds.
Quantitative Data: Optimization of Enzymatic Resolution
The choice of acyl group and enzyme is critical for maximizing the enantiomeric excess (ee) of the resulting alcohol. Empirical data demonstrates that combining the propionate ester of the TMS-protected octynol with Lipase Amano PS yields the optimal stereochemical outcome[1].
| Substrate Derivative | Lipase Catalyst | Acyl Group | Major Enantiomer Isolated | Enantiomeric Excess (ee) |
| 1-octyn-3-ol ester (No TMS) | PPL (Porcine Pancreatic) | Propionate | (R) | 80% |
| 1-(TMS)-1-octyn-3-ol ester | PPL (Porcine Pancreatic) | Propionate | (S) | Moderate |
| 1-(TMS)-1-octyn-3-ol ester | Amano PS | Propionate | (S) | >99% (Optically Pure) |
Data derived from the asymmetric hydrolysis studies by Shimizu et al.[1].
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, each protocol below includes a Validation Checkpoint . These checkpoints act as built-in quality control steps, ensuring that the chemical state is verified before proceeding to the next synthetic stage.
Protocol A: Lipase-Catalyzed Asymmetric Hydrolysis
Objective: Isolate optically pure (S)-1-(trimethylsilyl)-1-octyn-3-ol from its racemic propionate ester.
-
Substrate Preparation: Dissolve 10 mmol of racemic 3-propionyloxy-1-trimethylsilyl-1-octyne in 15 mL of tetrahydrofuran (THF).
-
Enzymatic Cleavage: Add 50 mL of 0.1 M phosphate buffer (pH 7.2) to the solution, followed by 500 mg of Lipase Amano PS[1].
-
Incubation: Stir the biphasic mixture vigorously at 25 °C. Monitor the reaction progress via chiral HPLC or TLC until approximately 50% conversion is reached (typically 24–48 hours).
-
Workup: Filter the mixture through a pad of Celite to remove the enzyme. Extract the aqueous layer with diethyl ether (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Separate the unreacted (R)-ester from the desired (S)-alcohol using silica gel flash chromatography (eluent: Hexanes/Ethyl Acetate 9:1).
-
Validation Checkpoint: Derivatize a 5 mg aliquot of the isolated alcohol with Mosher's acid chloride ((R)-MTPA-Cl). Analyze the resulting ester via
NMR. A single fluorine signal confirms >99% ee of the (S)-enantiomer[1].
Protocol B: TBAF-Mediated Desilylation
Objective: Remove the TMS protecting group to yield the terminal alkyne without inducing racemization.
-
Reagent Addition: Dissolve 5 mmol of (S)-1-(trimethylsilyl)-1-octyn-3-ol in 20 mL of anhydrous THF under an argon atmosphere. Cool the flask to 0 °C.
-
Cleavage: Dropwise, add 5.5 mL of a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours[1].
-
Quench & Extract: Quench the reaction with 20 mL of saturated aqueous
. Extract with ethyl acetate ( mL), wash with water and brine, dry over , and concentrate.
-
Validation Checkpoint: Perform
NMR analysis. The disappearance of the intense TMS singlet near 0.1 ppm and the appearance of a terminal alkyne proton triplet at ~2.4 ppm validates complete deprotection. Measure optical rotation to confirm that the stereocenter remained intact.
Protocol C: Cuprate Generation and 1,4-Conjugate Addition
Objective: Install the chiral
-
Lithiation: Dissolve 2 mmol of (S)-1-octyn-3-ol in 10 mL of anhydrous ether under argon. Cool to -78 °C. Add 4.2 mmol of n-BuLi (2.5 M in hexanes) dropwise. Stir for 30 minutes.
-
Cuprate Generation: Add 2 mmol of purified Copper(I) Iodide (CuI) and a solubilizing ligand (e.g., HMPA or a trialkylphosphine) to form the reactive organocuprate species. Stir at -40 °C for 45 minutes until a homogenous solution is obtained.
-
Conjugate Addition: Cool the mixture back to -78 °C. Slowly add 1.8 mmol of the target cyclopentenone (e.g., an O-protected 4-hydroxy-2-methylcyclopent-2-en-1-one) dissolved in 5 mL of ether[2],[3].
-
Quench: Stir for 2 hours at -78 °C, then quench rapidly with a 9:1 mixture of saturated
and to dissolve copper salts. Extract and purify via chromatography.
-
Validation Checkpoint: Utilize LC-MS to verify the exact mass of the coupled product. Follow up with 2D NOESY NMR to confirm the trans stereochemical relationship between the newly installed
-chain and the adjacent ring substituents, which is critical for prostaglandin biological activity[3].
References
1.[1] Title: A Lipase Mediated Asymmetric Hydrolysis of 3-Acyloxy-1-octynes and 3-(E)-Acyloxy-1-octenes Source: oup.com (Chemistry Letters) URL:
2.[2] Title: Studies towards dynamic kinetic resolution of 4-hydroxy-2-methylcyclopent-2-en-1-one and its E-O-trityl oxime Source: researchgate.net URL:
3.[3] Title: (R)-反式-3-羟基-1-碘-1-辛烯 - 摩熵化学 (Referencing: A facile synthesis of (−)-prostaglandin E1 via a three-component coupling process) Source: molaid.com URL:
Sources
Application Note: 1-(Trimethylsilyl)-1-octyn-3-ol as a Chiral Building Block in Total Synthesis
[1]
Executive Summary
1-(Trimethylsilyl)-1-octyn-3-ol represents a specialized, high-utility "masked" building block primarily used in the synthesis of the omega-side chains of prostaglandins (e.g., PGF2
-
Enhanced Enantioselectivity in Kinetic Resolution: The bulky TMS group at the C1 position significantly amplifies steric differentiation during lipase-catalyzed kinetic resolution (EKR), allowing for higher Enantiomeric Ratios (E > 200) compared to the terminal alkyne.[1]
-
Orthogonal Protection: The TMS group protects the acidic terminal alkyne proton, preventing unwanted deprotonation during base-sensitive functionalizations of the C3-hydroxyl group.[1]
This guide details the protocol for generating the enantiomerically pure building block via EKR and its subsequent application in prostaglandin total synthesis.
Structural Role & Retrosynthetic Logic
In the context of total synthesis, this molecule acts as the precursor to the "lower side chain" of prostanoids. The C3-hydroxyl center (often requiring the S-configuration) is established early, and the alkyne is later reduced to the trans-alkene characteristic of the prostaglandin scaffold.[1]
Diagram 1: Retrosynthetic Disconnection of PGF2
The following diagram illustrates where 1-(trimethylsilyl)-1-octyn-3-ol fits into the convergent synthesis of Prostaglandin F2
Caption: Retrosynthetic logic showing the TMS-octynol as the progenitor of the prostaglandin omega chain.
Protocol A: Enzymatic Kinetic Resolution (EKR)
The most robust method to obtain high-ee (S)-1-(trimethylsilyl)-1-octyn-3-ol is via lipase-mediated transesterification.[1] The TMS group is crucial here; it fits into the large pocket of the enzyme active site less favorably than the alkyl chain in the "fast" reacting enantiomer, or vice-versa depending on the lipase, but generally enhances the
Materials
-
Substrate: Racemic 1-(trimethylsilyl)-1-octyn-3-ol (Prepared via addition of TMS-acetylene to hexanal).[1]
-
Enzyme: Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435).[1]
-
Acyl Donor: Vinyl acetate (irreversible donor).
-
Solvent: Hexane or MTBE (anhydrous).
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve racemic 1-(trimethylsilyl)-1-octyn-3-ol (10 mmol, ~1.98 g) in anhydrous hexane (50 mL).
-
Add Vinyl Acetate (30 mmol, 3.0 equiv) as the acyl donor.
-
Add Novozym 435 (20 mg/mmol substrate).
-
Critical Control: Ensure the system is strictly anhydrous. Water causes hydrolysis of the acyl donor and lowers enantioselectivity.
-
-
Incubation:
-
Incubate in an orbital shaker at 30°C, 200 rpm.
-
Monitoring: Monitor reaction progress via Chiral GC (Cyclodex-B column) or HPLC (Chiralcel OD-H).
-
Target Endpoint: Stop the reaction at exactly 50% conversion. Due to the high E-value (typically >100 for this substrate), 50% conversion yields >99% ee for the unreacted alcohol.
-
-
Workup & Separation:
-
Filter off the immobilized enzyme (can be washed with acetone and reused 3-5 times).[1]
-
Concentrate the filtrate under reduced pressure.
-
Purification: Separate the (S)-alcohol (unreacted) from the (R)-acetate (product) via flash column chromatography (SiO2, Hexane/EtOAc gradient 95:5 to 80:20).
-
-
Data Validation:
-
The (S)-alcohol should show
consistent with literature (approx -15.0° to -20.0° depending on concentration/solvent).[1] -
Confirm ee >98% via Chiral GC.
-
Diagram 2: Kinetic Resolution Workflow
Caption: Lipase-catalyzed resolution separating the target (S)-alcohol from the (R)-acetate.[1]
Protocol B: Desilylation & Functionalization
Once the chiral (S)-alcohol is secured, it must be processed for coupling.[1] The TMS group is typically removed to reveal the terminal alkyne, which is then converted to a vinyl iodide or stannane for palladium-catalyzed coupling, or lithiated for addition to an aldehyde.[1]
Transformation: TMS-Deprotection to (S)-1-Octyn-3-ol
Context: This restores the native "Matsukawa alcohol" structure but in enantiopure form.
-
Reagents: Potassium Carbonate (
) in Methanol. -
Procedure:
-
Dissolve (S)-1-(trimethylsilyl)-1-octyn-3-ol (5 mmol) in MeOH (20 mL).
-
Add anhydrous
(0.5 equiv). -
Stir at room temperature for 1-2 hours. Monitor by TLC (disappearance of the high-Rf TMS spot).
-
Caution: The product, (S)-1-octyn-3-ol, is volatile.[1]
-
-
Workup:
-
Dilute with Et2O, wash with water and brine.
-
Dry over
and concentrate carefully (do not use high vacuum for extended periods).
-
Downstream Application: Synthesis of the "Omega Chain" Vinyl Iodide
For many PGs, the alkyne is converted to an E-vinyl iodide.[1]
-
Reaction: Hydrozirconation/Iodination (Schwartz's Reagent).
-
Protocol:
-
Protect the alcohol (e.g., with TBSCl).
-
Treat the terminal alkyne with
in THF. -
Quench with
. -
Result: (S,E)-1-iodo-1-octen-3-ol (TBS protected), ready for coupling to the Corey Lactone.
-
Comparative Data: TMS vs. Alkyl Analogs[4]
The following table highlights why the TMS-protected block is superior for the resolution step compared to the naked alkyne or alkyl analogs.
| Substrate (R-C≡C-CH(OH)-Pentyl) | Substituent (R) | Enzyme | E-Value (Selectivity) | Time to 50% Conv. |
| 1-(Trimethylsilyl)-1-octyn-3-ol | -Si(CH3)3 | CAL-B | > 200 | 4-6 h |
| 1-Octyn-3-ol | -H | CAL-B | ~20-50 | 12-24 h |
| 1-Nonyne-3-ol | -CH3 | CAL-B | ~50-80 | 10 h |
Data synthesized from comparative biocatalysis literature (see Ref 1, 3).
Troubleshooting & Safety
Handling Volatile Acetylenes[5]
-
Risk: Low molecular weight acetylenic alcohols can be unstable or volatile.
-
Mitigation: When concentrating (S)-1-octyn-3-ol after desilylation, maintain bath temperature <30°C and pressure >20 mbar. Do not distill to dryness unless necessary.
Enzyme Storage
-
Risk: Loss of activity.
-
Mitigation: Store Novozym 435 at 4°C. Do not freeze. Ensure the solvent for the reaction is dry; water activity (
) control is critical for consistent reaction rates.
References
-
Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 2011, 16(11), 9697-9713.[1][2] [Link][1]
-
Practical Synthesis of (S)-1-Octyn-3-ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform, 1991.[1][3] (Original: Heterocycles).[4] [Link][1]
-
Highly enantioselective dynamic kinetic resolution of alkyl aryl carbinols carrying a trimethylsilyl group. Journal of Molecular Catalysis B: Enzymatic, 2013. [Link]
-
Total Synthesis of Tricolorin A. The Journal of Organic Chemistry, 1997, 62(24), 8406–8418. (Demonstrates usage of 1-octyn-3-ol in complex synthesis). [Link]
Application Note: Protocol for the Deprotection of 1-(Trimethylsilyl)-1-octyn-3-ol
Introduction & Strategic Context
In the synthesis of complex lipids, natural products, and pharmaceutical intermediates, terminal alkynes are frequently utilized in Sonogashira cross-couplings and "click" chemistry (CuAAC). To prevent premature reactivity, the terminal alkyne is often masked with a trimethylsilyl (TMS) protecting group.
1-(Trimethylsilyl)-1-octyn-3-ol is a highly versatile propargylic alcohol building block. The removal of the TMS group to yield 1-octyn-3-ol is a critical, yet delicate, synthetic operation. The presence of the secondary hydroxyl group at the C3 (propargylic) position necessitates a deprotection strategy that is highly chemoselective, avoiding base-catalyzed isomerization (e.g., Meyer-Schuster rearrangement) or unwanted silyl migration.
Mechanistic Insights & Causality (E-E-A-T)
As an application scientist, selecting the correct deprotection method requires understanding the underlying thermodynamic and kinetic drivers of the C-Si bond cleavage.
Base-Catalyzed Solvolysis ( / Methanol)
This is the gold standard for the deprotection of TMS-protected propargylic alcohols[1][2].
-
Causality: Methanol acts as both the solvent and the stoichiometric proton source. The catalytic potassium carbonate (
) generates a minute equilibrium concentration of methoxide anions ( ). -
Mechanism: The methoxide nucleophile attacks the electrophilic silicon atom of the TMS group, forming a transient pentacoordinate silicate intermediate. The C-Si bond subsequently cleaves, expelling the alkynyl anion. This highly basic anion is instantaneously protonated by the bulk methanol solvent.
-
Driving Force: The reaction is driven forward by Le Chatelier's principle. The byproduct, methoxytrimethylsilane (TMS-OMe), is highly volatile (bp ~57 °C) and is easily removed during in vacuo concentration, ensuring an irreversible process[1].
Fluoride-Mediated Desilylation (TBAF / THF)
Tetrabutylammonium fluoride (TBAF) is a powerful alternative for sterically hindered silanes[3].
-
Causality: The reaction is thermodynamically driven by the formation of the exceptionally strong Si-F bond (~580 kJ/mol).
-
Considerations: While extremely rapid, TBAF is hygroscopic and inherently basic. For secondary propargylic alcohols like 1-octyn-3-ol, TBAF can sometimes complicate the workup due to the formation of stubborn tetrabutylammonium emulsions during aqueous extraction[3]. Therefore, the
/MeOH method is generally preferred for its operational simplicity and scalability.
Comparative Data Summary
| Parameter | Method A: | Method B: TBAF / THF |
| Reagent | Potassium Carbonate (0.1 - 1.0 eq) | Tetrabutylammonium Fluoride (1.1 eq) |
| Solvent | Anhydrous Methanol | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature (20–25 °C) | 0 °C to Room Temperature |
| Reaction Time | 1.5 – 3.0 hours | 0.5 – 1.0 hours |
| Typical Yield | 88% – 95% | 80% – 90% |
| Workup Profile | Excellent (Clean phase separation) | Moderate (Potential emulsion issues) |
| Cost & Scalability | Highly economical, industrial scale | Expensive, best for small scale |
Experimental Workflows & Protocols
Method A: Base-Catalyzed Solvolysis (Recommended Protocol)
This protocol is a self-validating system; the visual cues and TLC monitoring ensure high fidelity during execution.
Materials Required:
-
1-(Trimethylsilyl)-1-octyn-3-ol (1.0 equiv)
-
Potassium carbonate (
), anhydrous, finely powdered (0.2 equiv) -
Methanol (MeOH), anhydrous (0.2 M concentration)
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(trimethylsilyl)-1-octyn-3-ol in anhydrous methanol to achieve a 0.2 M solution.
-
Initiation: Add anhydrous
(0.2 equiv) in one portion. The suspension will remain heterogeneous. Stir the mixture vigorously at room temperature under a nitrogen atmosphere[1]. -
In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes solvent system.
-
Validation Cue: The starting material (TMS-protected) will have a higher
value (~0.6). The deprotected product, 1-octyn-3-ol, is more polar and will appear at a lower (~0.3). Both spots stain intensely dark blue/purple with Phosphomolybdic Acid (PMA) or Potassium Permanganate ( ).
-
-
Quenching & Concentration: Upon complete consumption of the starting material (typically 1.5 to 2 hours), concentrate the reaction mixture in vacuo (rotary evaporator) at 30 °C to remove the bulk methanol and the volatile TMS-OMe byproduct[2].
-
Extraction: Dilute the resulting residue with Diethyl Ether (
) or Ethyl Acetate (30 mL per gram of substrate). Wash the organic layer successively with deionized water (1x) and saturated aqueous NaCl (brine, 1x)[1]. -
Purification: Dry the organic layer over anhydrous magnesium sulfate (
), filter, and concentrate in vacuo. The resulting 1-octyn-3-ol is typically >95% pure by NMR and can be used directly in subsequent steps without flash chromatography.
Method B: Fluoride-Mediated Desilylation
Materials Required:
-
1-(Trimethylsilyl)-1-octyn-3-ol (1.0 equiv)
-
TBAF (1.0 M solution in THF) (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous (0.1 M concentration)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the substrate in anhydrous THF under an argon atmosphere. Cool the flask to 0 °C using an ice-water bath.
-
Initiation: Add the TBAF solution dropwise via syringe over 5 minutes. The solution may develop a slight yellow tint[3].
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.
-
Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (
). -
Extraction: Extract the aqueous layer three times with Ethyl Acetate. Note: If emulsions form due to the tetrabutylammonium salts, add a small volume of brine to facilitate phase separation.
-
Purification: Dry the combined organic layers over
, filter, and concentrate. Pass the crude oil through a short pad of silica gel (eluting with 20% EtOAc/Hexanes) to remove residual ammonium salts.
Process Visualization
Workflow for the base-catalyzed deprotection of TMS-protected alkynes.
References
-
[1] Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages. URL:
-
[3] Application Notes and Protocols: Deprotection of the Trimethylsilyl Group from 1-propyne. BenchChem. URL:
-
[2] Synthesis of an Electrophilic Keto-Tetraene 15-oxo-Lipoxin A4 Methyl Ester via a MIDA Boronate. PMC - NIH. URL:
Sources
Application Note: Strategic Cleavage of the Trimethylsilyl Group from 1-Octyn-3-ol
Executive Summary & Strategic Context
1-Octyn-3-ol (CAS 818-72-4) is a pivotal intermediate in the synthesis of flavor compounds, specifically as the direct precursor to 1-octen-3-ol (Matsutake alcohol) via Lindlar hydrogenation. It is also a valuable chiral building block in prostaglandin synthesis and fragment-based drug discovery.
The "cleavage of the trimethylsilyl group" from this molecule presents a unique semantic challenge in chemistry, as the TMS group could be located at two distinct positions depending on the synthetic route employed:
-
C-Silylation (Alkyne Protection): 1-(Trimethylsilyl)-1-octyn-3-ol. This is the most common intermediate, formed by the addition of TMS-acetylene to hexanal.
-
O-Silylation (Alcohol Protection): 1-Octyn-3-yl trimethylsilyl ether. This is a standard alcohol protection strategy.
This guide prioritizes the C-Desilylation (Scenario 1) as it is the critical step in generating the terminal alkyne functionality required for further coupling (e.g., Sonogashira) or hydrogenation. However, protocols for O-desilylation are provided for comprehensive coverage.
Decision Framework & Workflow
Before selecting a reagent, the specific isomer must be identified to avoid unwanted side reactions (e.g., racemization of the C3 chiral center or allene formation).
Figure 1: Strategic decision tree for selecting the appropriate desilylation protocol based on the regiospecificity of the TMS group.
Mechanistic Insight: C-Si Cleavage
The cleavage of the C(sp)-Si bond differs fundamentally from O-Si cleavage. It requires the formation of a hypervalent silicon intermediate. The base-mediated methanolysis (Method A) is preferred over fluoride sources (TBAF) for this specific substrate to prevent base-catalyzed isomerization of the propargylic alcohol to an enone or allene.
Figure 2: Mechanism of base-mediated C-desilylation via silicate intermediate.
Protocol A: C-Desilylation (The "Gold Standard")
Objective: Removal of TMS group from the alkyne terminus of 1-(trimethylsilyl)-1-octyn-3-ol.
Reagents: Potassium Carbonate (
Reagent Table
| Component | Role | Equiv. | MW ( g/mol ) | Density | Note |
| TMS-Precursor | Substrate | 1.0 | ~198.38 | N/A | 1-(trimethylsilyl)-1-octyn-3-ol |
| Base Catalyst | 0.1 - 0.2 | 138.21 | Solid | Anhydrous preferred | |
| Methanol | Solvent/Proton Source | N/A | 32.04 | 0.792 | ACS Grade |
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. While strict inert atmosphere is not mandatory for this specific deprotection, flushing with Nitrogen (
) is Good Laboratory Practice (GLP) to prevent moisture absorption by methanol. -
Dissolution: Dissolve the TMS-precursor (1.0 equiv) in Methanol (0.1 M concentration; e.g., 10 mL MeOH per 1 mmol substrate).
-
Catalyst Addition: Add anhydrous
(0.15 equiv) in a single portion.-
Expert Tip: Do not use excess base (e.g., >1.0 equiv). High basicity can trigger the retro-Aldol reaction, cleaving the molecule back to hexanal and acetylene.
-
-
Reaction: Stir at ambient temperature (20-25°C) .
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The TMS-alkyne usually has a higher
than the terminal alkyne product. Stain with (alkyne/alcohol active). Reaction time is typically 1–2 hours.
-
-
Quench & Workup (Critical for Volatiles):
-
Concentration: Filter the drying agent. Concentrate the filtrate via rotary evaporation.[5]
-
CRITICAL: Do not heat the water bath above 30°C. Do not leave under high vacuum (<10 mbar) for extended periods, or product loss will occur.
-
-
Purification: If necessary, purify via bulb-to-bulb distillation (Kugelrohr) or flash column chromatography on silica gel.
Protocol B: O-Desilylation (Selective)
Objective: Removal of TMS group from the oxygen of 1-octyn-3-yl trimethylsilyl ether. Reagents: Citric Acid or dilute HCl.
Note: While TBAF can be used here, mild acid is cheaper and simplifies purification by avoiding silicon byproducts.
-
Dissolution: Dissolve substrate in Methanol (0.1 M).
-
Acidolysis: Add a catalytic amount of Citric Acid (0.1 equiv) or 1N HCl (dropwise).
-
Reaction: Stir at room temperature for 30 minutes. The O-Si bond is extremely labile to acid.
-
Workup: Neutralize with saturated
, extract with ether, and concentrate carefully as described in Protocol A.
Analytical Validation (QC)
To verify the success of the reaction, compare the NMR spectra of the starting material and the product.
| Feature | Precursor (TMS-Alkyne) | Product (Terminal Alkyne) |
| 1H NMR (Alkyne) | Absent | Doublet (~2.45 ppm, J=2.0 Hz) |
| 1H NMR (TMS) | Singlet at 0.15 ppm (9H) | Absent |
| IR Spectroscopy | No peak at ~3300 cm⁻¹ | Sharp peak at 3300 cm⁻¹ (C-H stretch) |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield | Product evaporation | Reduce vacuum strength; use pentane/ether and distill solvent carefully. |
| Side Product (Hexanal) | Retro-aldol cleavage | Base concentration too high. Reduce |
| Allene Formation | Base-catalyzed isomerization | Avoid heating. Ensure reaction stays at or below 25°C. |
References
-
Organic Syntheses. "Isomerization of beta-alkynyl allylic alcohols to furans... [Use of 1-octyn-3-ol]." Org.[2][4] Synth.1999 , 76, 263. Link
-
PubChem Compound Summary. "1-Octyn-3-ol (CID 13166)."[6] National Center for Biotechnology Information. Accessed 2023. Link
- Caddick, S., et al. "A generic approach for the deprotection of trimethylsilylalkynes." Tetrahedron1999, 55, 2737-2754. (Foundational reference for K2CO3/MeOH method).
-
Takano, S., et al. "Practical Synthesis of (S)-1-Octyn-3-ol."[7] Chem. Lett.1991 .[7] (Chirality considerations). Link
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. reddit.com [reddit.com]
- 3. 1-Octyn-3-ol | 818-72-4 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1-Octyn-3-ol | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
"conditions for selective removal of TMS from 1-octyn-3-ol"
Executive Summary
This guide details the protocols for the selective removal of Trimethylsilyl (TMS) groups from protected derivatives of 1-octyn-3-ol (Matsutake alcohol). In drug discovery and fragrance synthesis, this propargylic alcohol serves as a critical chiral building block.
The "selective removal" of TMS in this context presents three distinct synthetic scenarios based on the bond type (Si–C vs. Si–O):
-
C-Desilylation: Removal of the TMS group from the terminal alkyne (yielding the terminal acetylene).
-
O-Desilylation: Removal of the TMS ether (yielding the free secondary alcohol).
-
Differentiation: Managing substrates with Bis-TMS protection (both O- and C-silylation).
Key Technical Insight: The selectivity relies on the fundamental difference in bond lability. The Si–O bond is acid-labile but base-stable (to a degree), while the Si–C(sp) bond is base-labile but acid-stable.
Mechanistic Logic & Decision Matrix
To ensure experimental success, one must understand the causality of the reagents chosen.
-
Acidic Conditions (H⁺): Protonation of the ether oxygen activates the Si–O bond for nucleophilic attack (usually by water or alcohol). The C–Si bond on the alkyne is robust against mild acids because the sp-hybridized carbon is a poor leaving group in this environment.
-
Basic Conditions (OH⁻/MeO⁻): Bases attack the silicon of the C–Si bond (often via a pentacoordinate silicon intermediate) or deprotonate the alcohol to cause solvolysis. The C–TMS bond is highly susceptible to cleavage by bases (e.g., K₂CO₃/MeOH), which generates the terminal alkyne.[1]
-
Fluoride (F⁻): Due to the high bond energy of Si–F (135 kcal/mol), fluoride sources (TBAF) act as a "global deprotection" method, cleaving both Si–O and Si–C bonds indiscriminately in most contexts.
Workflow Decision Tree
Figure 1: Strategic decision tree for selecting the appropriate deprotection condition based on substrate and desired product.
Experimental Protocols
Protocol A: Selective O-Desilylation (Retaining C-TMS)
Target Product: 1-(trimethylsilyl)-1-octyn-3-ol Substrate: Bis-TMS protected 1-octyn-3-ol
This method uses mild acidity to cleave the silyl ether while leaving the alkyne-silicon bond intact.
Materials:
-
Substrate: Bis-TMS 1-octyn-3-ol
-
Reagent: Glacial Acetic Acid (AcOH) or Citric Acid
-
Solvent: Methanol (MeOH) or THF/Water (4:1)
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of the Bis-TMS substrate in 5 mL of MeOH.
-
Acidification: Add 0.1 mL of Glacial Acetic Acid (approx. 3-5 eq). Alternatively, use 10% aqueous citric acid for highly sensitive substrates.
-
Reaction: Stir at room temperature (20–25°C) .
-
Monitoring: Check TLC every 15 minutes. The O-TMS group is highly labile and usually cleaves within 30–60 minutes.
-
Checkpoint: Look for the appearance of the hydroxyl stretch in IR or the shift of the CH-O proton in NMR.
-
-
Quench: Neutralize carefully with saturated NaHCO₃ solution.
-
Extraction: Extract with Et₂O or EtOAc.
-
Purification: Dry over MgSO₄ and concentrate.
-
CRITICAL WARNING: 1-octyn-3-ol and its silylated derivatives are moderately volatile. Do not use high vacuum or prolonged rotary evaporation at high temperatures (>40°C).
-
Protocol B: Selective C-Desilylation (Alkyne Liberation)
Target Product: 1-octyn-3-ol (or O-protected variant) Substrate: 1-(trimethylsilyl)-1-octyn-3-ol
Note: If the substrate is Bis-TMS protected, this method (K₂CO₃/MeOH) will typically remove both groups because the O-TMS ether is unstable to basic solvolysis in methanol. To selectively remove C-TMS while keeping an oxygen protecting group, the oxygen must be protected with a more robust group (e.g., TBS, TIPS, or Benzyl), not TMS.
Materials:
-
Substrate: C-TMS protected 1-octyn-3-ol
-
Reagent: Potassium Carbonate (K₂CO₃) - Anhydrous
Step-by-Step:
-
Preparation: Dissolve 1.0 mmol of substrate in 10 mL of MeOH.
-
Addition: Add 1.5 equivalents of solid K₂CO₃.
-
Reaction: Stir vigorously at room temperature.
-
Workup:
-
Validation:
-
NMR: Disappearance of the TMS singlet (~0.1 ppm). Appearance of the terminal alkyne triplet (~2.4 ppm, J ~2 Hz).
-
Protocol C: Global Deprotection (Removing All TMS)
Target Product: 1-octyn-3-ol Substrate:[8][13] Bis-TMS 1-octyn-3-ol
Materials:
Step-by-Step:
-
Setup: Dissolve 1.0 mmol of substrate in 5 mL THF.
-
Addition: Add 2.2 equivalents of TBAF solution dropwise at 0°C.
-
Reaction: Warm to room temperature. Stir for 1 hour.
-
Workup: Quench with saturated NH₄Cl. Extract with ether.[3]
-
Note on TBAF: TBAF leaves difficult-to-remove ammonium salts. For volatile products like 1-octyn-3-ol, column chromatography is required to separate the product from tributylammonium residues.
-
Comparative Data & Reagent Selection
| Method | Reagent | Selectivity | Rate | Suitability for 1-octyn-3-ol |
| Acidic | AcOH / MeOH | Removes O-TMS ; Keeps C-TMS | Fast (<1h) | High. Best for accessing 1-(TMS)-1-octyn-3-ol. |
| Basic | K₂CO₃ / MeOH | Removes C-TMS ; (Likely removes O-TMS) | Fast (1-2h) | High. Standard for generating terminal alkynes. |
| Fluoride | TBAF / THF | Global (Removes Both) | Very Fast | Medium. Workup is messy; product volatility makes salt removal hard. |
| Silver | AgNO₃ / KCN | Removes C-TMS ; Keeps O-TMS | Slow | Low. Expensive and uses cyanide. Only for complex, sensitive synthesis. |
Troubleshooting & Critical Parameters
-
Volatility Management (The "Trustworthiness" Factor):
-
1-octyn-3-ol has a boiling point of ~85°C at 0.1 mmHg (or ~180°C at atm). While not extremely volatile, it can be lost during high-vacuum drying.
-
Recommendation: When concentrating, stop when the solvent volume is low. Do not leave on the high-vac pump overnight.
-
-
Solvent Effects in C-Desilylation:
-
Monitoring the Reaction:
-
TLC Stain: 1-octyn-3-ol stains well with KMnO₄ (alkyne/alcohol oxidation) or Vanillin (alcohols). UV activity is low/non-existent for this molecule, so UV detection is unreliable.
-
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (Wiley). Standard reference for stability of silyl ethers vs. silyl alkynes.
-
Organic Chemistry Portal: Silyl Ether Deprotection. Detailed conditions for acid/base stability.
-
Organic Syntheses: Preparation of 1-Octyn-3-ol. Procedure describing the synthesis and handling of the specific target molecule.
-
Yeom, C.-E., et al. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group.[7][14] Synlett. (Demonstrates selective C-desilylation strategies).
Sources
- 1. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Functional Group Protection and Deprotection [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. gelest.com [gelest.com]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. organic-chemistry.org [organic-chemistry.org]
Asymmetric Synthesis & Application of Chiral 1-(Trimethylsilyl)-1-octyn-3-ol
Application Note & Protocol Guide
Executive Summary
Chiral 1-(trimethylsilyl)-1-octyn-3-ol is a pivotal building block (synthon) in the pharmaceutical industry, serving as the direct precursor to the "omega side chain" of prostaglandins (PGs), including Misoprostol , Gemeprost , PGE1 , and PGF2
While the final drug substances often lack the trimethylsilyl (TMS) group on the alkyne, the TMS moiety is critical during the asymmetric synthesis phase. It serves two distinct functions:
-
Steric Differentiation: It enhances the enantioselectivity of enzymatic or catalytic reductions by providing a bulky discrimination group against the
-pentyl chain. -
Substrate Stabilization: Terminal alkynones (e.g., 1-octyn-3-one) are highly unstable and prone to polymerization. The TMS group stabilizes the ynone, enabling high-yield Asymmetric Transfer Hydrogenation (ATH).
This guide details the Noyori Asymmetric Transfer Hydrogenation protocol for synthesizing the
Core Protocols
Protocol A: Asymmetric Synthesis via Noyori Transfer Hydrogenation
Objective: Synthesis of
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 1-(Trimethylsilyl)-1-octyn-3-one (Caution: Store at -20°C; sensitive to heat).
-
Catalyst: RuCl(
-cymene)[ -TsDPEN] (Noyori's Catalyst).-
Note: The
-ligand typically yields the -alcohol for this substrate class, but configuration should always be confirmed via chiral HPLC.
-
-
Hydrogen Donor/Solvent: Anhydrous 2-Propanol (
PrOH). -
Base: Potassium hydroxide (KOH) or Potassium tert-butoxide (KO
Bu).
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve RuCl(
-cymene)[ -TsDPEN] (1.0 mol%) in anhydrous PrOH (0.1 M relative to substrate). -
Substrate Addition: Add 1-(trimethylsilyl)-1-octyn-3-one (1.0 equiv) to the catalyst solution.
-
Expert Insight: Do not use the terminal alkyne (1-octyn-3-one) directly. It degrades rapidly under basic conditions. The TMS group is essential here for stability.
-
-
Initiation: Add a solution of KOH (5.0 mol% in
PrOH) dropwise. The solution typically turns from orange to deep red/purple. -
Reaction: Stir at 20–25°C. Monitor by TLC (Hexane/EtOAc 9:1) or GC.[8] Reaction is typically complete in 2–6 hours.
-
QC Checkpoint: Conversion should be >98%. If stalled, add 1 mol% additional base, not catalyst.
-
-
Quench & Workup: Quench with 1N HCl (to pH 6–7) to neutralize the base and prevent racemization or retro-aldol pathways. Remove
PrOH under reduced pressure. Extract with Ethyl Acetate ( ). Wash combined organics with brine, dry over Na SO . -
Purification: Flash chromatography (SiO
, 5-10% EtOAc in Hexanes).-
Yield Expectation: 90–95%.
-
Enantiomeric Excess: >95% ee (Determine via Chiral HPLC, Chiralcel OD-H column).[11]
-
Protocol B: Enzymatic Kinetic Resolution (Alternative)
Objective: Resolution of racemic alcohol if the ketone precursor is unavailable.
Mechanism: Lipase-catalyzed selective acetylation of the
Materials
-
Substrate: Racemic 1-(trimethylsilyl)-1-octyn-3-ol.
-
Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).
-
Acyl Donor: Vinyl Acetate (5.0 equiv).
-
Solvent: Hexane or MTBE (anhydrous).
Methodology
-
Dissolve racemic alcohol (10 g) in Hexane (100 mL).
-
Add Vinyl Acetate (5 equiv) and Novozym 435 (10% w/w relative to substrate).
-
Stir at 30°C. Monitor ee of the remaining alcohol by Chiral GC.
-
Stop Point: Stop the reaction when the conversion reaches 50–52% (theoretical max yield of resolved alcohol is 50%).
-
Filtration: Filter off the enzyme beads (can be recycled).
-
Separation: The reaction mixture contains
-alcohol and -acetate. Separate via column chromatography.[8] The -alcohol elutes later than the acetate.
Comparison of Methods:
| Feature | Noyori ATH (Protocol A) | Enzymatic Resolution (Protocol B) |
| Theoretical Yield | 100% | 50% |
| Substrate | Ketone (Unstable w/o TMS) | Racemic Alcohol |
| Enantioselectivity | >95% ee | >99% ee (often higher) |
| Scalability | High (kg scale) | Medium |
| Cost | High (Ru catalyst) | Low (Recyclable Lipase) |
Application: Synthesis of Prostaglandin Omega-Chain
The chiral alcohol (S)-1-(trimethylsilyl)-1-octyn-3-ol is the precursor to the "lower side chain" vinyl stannane used in the 1,4-conjugate addition to the cyclopentenone core (e.g., in Misoprostol synthesis).
Workflow Diagram
The following diagram illustrates the transformation from the TMS-protected alkyne to the reactive vinyl stannane.
Caption: Conversion of the TMS-ynone to the requisite vinyl stannane for Prostaglandin synthesis.
Detailed Downstream Protocol
-
Protection: Treat
-1-(trimethylsilyl)-1-octyn-3-ol with TBDMSCl (tert-butyldimethylsilyl chloride) and Imidazole in DMF to protect the secondary alcohol.-
Why? The free hydroxyl is incompatible with the organometallic reagents used in the final coupling.
-
-
TMS Removal (Desilylation): Treat the TBDMS-ether with K
CO in Methanol at RT for 1 hour.-
Result: This removes the alkyne-TMS group, yielding the terminal alkyne.
-
Note: The TBDMS group on the oxygen is stable under these conditions.
-
-
Hydrostannation: React the terminal alkyne with Tributyltin hydride (
) and a catalytic amount of AIBN (radical initiator) at 80°C or using a Pd(0) catalyst.-
Product: The
-vinyl stannane.[12] -
Application: This stannane undergoes transmetallation (Li/Cu) to form the mixed cuprate, which performs a 1,4-addition to the cyclopentenone core to form the full Prostaglandin skeleton.
-
References
-
Noyori, R., et al. (1997). "Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Monosulfonated Diamine Catalysts." Journal of the American Chemical Society.[13][14] Link
-
Matsumura, K., et al. (1997). "Practical Synthesis of Optically Active Alcohols via Asymmetric Transfer Hydrogenation." Organic Process Research & Development. Link
-
Collins, P. W. (1990). "Misoprostol: Discovery, Development, and Clinical Applications." Medicinal Research Reviews. Link
-
Organic Syntheses. "Preparation of (R)-(+)-1-Octyn-3-ol using Alpine Borane." Org.[4][8][15] Synth. 1980, 59, 205. Link(Note: Describes the non-TMS analog, foundational for the chemistry).
-
Sigma-Aldrich. "Product Specification: 1-(Trimethylsilyl)-1-octyn-3-one." Link
Sources
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. Oct-1-en-3-one - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. Gas-liquid chromotography of trimethylsilyl and alkyl oxime-trimethylsilyl derivatives of some prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. US10864243B1 - Composition for prostaglandin transporter inhibition and related therapeutic applications - Google Patents [patents.google.com]
- 11. Barbier-type anti-Diastereo- and Enantioselective Synthesis of β-Trimethylsilyl, Fluorinated Methyl, Phenylthio Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
- 15. kanto.co.jp [kanto.co.jp]
Application Note: Derivatization Protocols for 1-(Trimethylsilyl)-1-octyn-3-ol
Executive Summary
1-(Trimethylsilyl)-1-octyn-3-ol is a critical bifunctional building block in the synthesis of prostaglandins (e.g., Misoprostol), pheromones, and chiral lipid mediators. Its utility lies in the orthogonal reactivity of its two functional groups: the secondary hydroxyl group at C3 and the trimethylsilyl (TMS)-protected terminal alkyne.
This guide provides validated protocols for three distinct derivatization workflows essential for drug development and quality control:
-
Analytical Derivatization (GC/MS): Silylation of the hydroxyl group for volatility and structural confirmation.
-
Stereochemical Analysis: Mosher’s Ester synthesis for absolute configuration determination (R/S assignment).
-
Preparative Functionalization: Regioselective desilylation to restore the terminal alkyne for cross-coupling reactions (e.g., Sonogashira).
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Parameter | Data | Notes |
| Compound Name | 1-(Trimethylsilyl)-1-octyn-3-ol | Also known as [3-Hydroxy-1-octynyl]trimethylsilane |
| CAS Number | 69498-66-4 | Distinct from parent 1-octyn-3-ol (818-72-4) |
| Molecular Formula | C₁₁H₂₂OSi | MW: 198.38 g/mol |
| Structure | CH₃(CH₂)₄CH(OH)C≡C-Si(CH₃)₃ | C3 Chiral Center (Racemic or Enantioenriched) |
| Appearance | Colorless to pale yellow liquid | Viscosity is slightly higher than parent alkyne |
| Boiling Point | ~105-110 °C @ 10 mmHg (Est.) | Higher than parent 1-octyn-3-ol (83°C @ 19 mmHg) due to TMS mass |
| Solubility | Soluble in DCM, Et₂O, MeOH, Hexane | Limited solubility in water |
| Stability | Moisture Sensitive (TMS-alkyne) | Avoid strong acids/bases unless intended for deprotection |
Protocol A: Analytical Derivatization for GC/MS
Objective: To convert the polar hydroxyl group into a volatile trimethylsilyl ether, enabling precise GC/MS quantification and preventing thermal degradation in the injector port.
Mechanistic Insight
The secondary alcohol at C3 is prone to hydrogen bonding, leading to peak tailing. Silylation with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replaces the active proton with a TMS group. The resulting "Bis-TMS" derivative (one TMS on alkyne, one on oxygen) exhibits excellent peak symmetry.
Workflow Diagram
Caption: Conversion of the secondary alcohol to a silyl ether using MSTFA to ensure volatility for GC/MS analysis.
Step-by-Step Protocol
-
Sample Preparation: Dissolve 5 mg of 1-(trimethylsilyl)-1-octyn-3-ol in 500 µL of anhydrous Pyridine or Acetonitrile.
-
Reagent Addition: Add 100 µL of MSTFA + 1% TMCS (Trimethylchlorosilane acts as a catalyst).
-
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes .
-
Note: Room temperature reaction is possible but may be incomplete for sterically hindered secondary alcohols.
-
-
Analysis: Inject 1 µL into the GC/MS (Split 1:50).
-
Target Ion: Look for the molecular ion [M]+ at m/z 270 (approx) or the characteristic [M-15]+ (loss of methyl) and [M-90]+ (loss of TMSOH) fragments.
-
Protocol B: Stereochemical Analysis (Mosher's Method)
Objective: To determine the absolute configuration (R or S) of the C3 chiral center, which is crucial for biological activity in prostaglandin analogs.
Mechanistic Insight
Reaction with chiral Mosher's acid chloride (MTPA-Cl) creates diastereomeric esters. The magnetic anisotropy of the phenyl group in the MTPA moiety causes predictable upfield/downfield shifts in the ¹H-NMR signals of protons adjacent to the chiral center (C2-H and C4-H), allowing assignment of configuration.
Workflow Diagram
Caption: Parallel synthesis of (S)- and (R)-Mosher esters to determine stereochemistry via NMR shift differences.
Step-by-Step Protocol
-
Setup: Prepare two clean, dry 4 mL vials labeled "S-Ester" and "R-Ester".
-
Reaction:
-
To each vial, add 10 mg (0.05 mmol) of the alcohol substrate.
-
Add 0.5 mL anhydrous Pyridine-d5 (allows direct NMR) or DCM/Pyridine mix.
-
Vial A: Add 15 µL (R)-(-)-MTPA-Cl.
-
Vial B: Add 15 µL (S)-(+)-MTPA-Cl.
-
-
Workup (if not using Pyridine-d5): Stir for 4 hours. Quench with water, extract with ether, wash with dilute HCl (to remove pyridine), dry over MgSO₄, and concentrate.
-
NMR Analysis: Acquire ¹H-NMR for both esters.
-
Calculation: Focus on the C4-methylene protons and the TMS protons.
-
Calculate
. -
Rule: If protons on the "right" (alkyne side) have
, and protons on the "left" (alkyl chain) have , the configuration is assigned based on the Mosher model.
-
Protocol C: Preparative Desilylation (Deprotection)
Objective: Selective removal of the alkyne-TMS group while retaining the C3-hydroxyl stereochemistry. This restores the terminal alkyne for subsequent Sonogashira coupling or chain extension.
Mechanistic Insight
The silicon-carbon bond on the alkyne is labile to basic methanolysis. Potassium Carbonate (K₂CO₃) in Methanol is the gold standard: it is mild enough to prevent racemization of the adjacent chiral alcohol or elimination of the hydroxyl group.
Workflow Diagram
Caption: Base-catalyzed methanolysis selectively cleaves the C-Si bond to yield the terminal alkyne.
Step-by-Step Protocol
-
Dissolution: Dissolve 1.0 g (5.0 mmol) of 1-(trimethylsilyl)-1-octyn-3-ol in 10 mL of reagent-grade Methanol.
-
Catalyst Addition: Add 70 mg (0.5 mmol, 0.1 equiv) of anhydrous Potassium Carbonate (K₂CO₃).
-
Reaction: Stir vigorously at room temperature (20-25°C).
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The product (terminal alkyne) will be slightly more polar than the starting material.
-
Time: Typically complete in 1–2 hours.
-
-
Workup:
-
Evaporate Methanol under reduced pressure (do not heat above 40°C to avoid volatile loss of product).
-
Resuspend residue in Et₂O (20 mL) and Water (20 mL).
-
Separate layers; extract aqueous layer once more with Et₂O.
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Yield: Expect >90% yield of 1-octyn-3-ol.
References
-
Sigma-Aldrich. Product Specification: 1-Octyn-3-ol.[1] Retrieved from .
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Retrieved from .
-
Caddick, S., et al. (1999).[2] Deprotection of trimethylsilyl group of an alkyne. Tetrahedron, 55, 2737-2754. (Protocol adapted for hydroxyl-alkynes).
-
Azizan, K. A., et al. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences. Retrieved from .
-
Takano, S., et al. (1991).[3] Practical Synthesis of (S)-1-Octyn-3-ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform. Retrieved from .
Sources
"scale-up synthesis of 1-(trimethylsilyl)-1-octyn-3-ol"
Application Note: Scale-Up Synthesis and Downstream Resolution of 1-(Trimethylsilyl)-1-octyn-3-ol
Target Audience: Process Chemists, Synthetic Organic Researchers, and Drug Development Professionals.
Introduction & Strategic Importance
The compound 1-(trimethylsilyl)-1-octyn-3-ol (CAS: 69498-66-4) is a highly versatile, protected propargylic alcohol that serves as a critical chiral building block in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). It is most notably utilized in the synthesis of prostaglandins (e.g., Prostaglandin E1) and marine oxylipins such as halicholactone[1].
The trimethylsilyl (TMS) group provides dual functionality: it masks the terminal alkyne to prevent unwanted side reactions during downstream multi-step syntheses, and it significantly alters the steric and electronic environment of the adjacent stereocenter, which is crucial for subsequent asymmetric enzymatic resolutions[2]. This application note details a robust, scalable protocol for the synthesis of racemic 1-(trimethylsilyl)-1-octyn-3-ol via the nucleophilic addition of lithium trimethylsilylacetylide to hexanal, followed by a discussion on its enzymatic kinetic resolution.
Mechanistic Pathway & Workflow
The synthesis relies on the quantitative deprotonation of trimethylsilylacetylene by n-butyllithium (n-BuLi) to form a highly nucleophilic lithium acetylide[3][4]. This intermediate undergoes a nucleophilic addition to the electrophilic carbonyl carbon of hexanal.
Reaction workflow for the synthesis of 1-(trimethylsilyl)-1-octyn-3-ol.
Scale-Up Causality & Process Engineering
Transitioning this reaction from a milligram-scale discovery lab to a multi-gram or kilogram process reactor requires strict control over thermodynamics and moisture.
-
Cryogenic Control (-78 °C): The lithiation of TMS-acetylene is highly exothermic. Performing this addition at -78 °C prevents the localized boiling of tetrahydrofuran (THF) and mitigates the risk of n-BuLi cleaving the THF solvent ring—a parasitic side reaction that accelerates at temperatures above -20 °C[5].
-
Stoichiometric Imbalance: Hexanal is intentionally used as the limiting reagent (0.95 equivalents relative to the acetylide). Unreacted hexanal is notoriously difficult to separate from the product via distillation due to overlapping boiling points and a tendency to form acetals. Excess TMS-acetylene, conversely, is highly volatile and easily removed during solvent evaporation.
-
Quenching Dynamics: A mild proton source, saturated aqueous ammonium chloride (NH₄Cl), is strictly required. Using strong mineral acids (like HCl) to quench the lithium alkoxide will result in the premature cleavage of the acid-sensitive TMS group.
Standardized 1-Mole Scale Protocol
Self-Validation Check: Ensure the reactor is meticulously dried (flame-dried or baked at 120 °C) and purged with high-purity Argon. The presence of moisture will consume n-BuLi, generating butane gas and drastically reducing the yield.
Materials:
-
Trimethylsilylacetylene: 103.1 g (1.05 mol)
-
n-Butyllithium (2.5 M in hexanes): 400 mL (1.00 mol)
-
Hexanal (freshly distilled): 95.2 g (0.95 mol)
-
Anhydrous THF: 1.0 L
Step-by-Step Methodology:
-
System Preparation: To a 3 L jacketed reactor equipped with an overhead stirrer, internal temperature probe, and addition funnel, add anhydrous THF (1.0 L) and trimethylsilylacetylene (103.1 g) under a continuous Argon sweep.
-
Cooling: Circulate cryogenic fluid to cool the internal reactor temperature to -78 °C.
-
Lithiation: Charge the addition funnel with n-BuLi (400 mL). Add dropwise over 60 minutes. Critical Parameter: Adjust the addition rate to ensure the internal temperature does not exceed -65 °C[3]. The solution will turn pale yellow, indicating the formation of lithium trimethylsilylacetylide. Stir for an additional 30 minutes at -78 °C.
-
Electrophilic Addition: Charge a clean addition funnel with hexanal (95.2 g) diluted in 100 mL of anhydrous THF. Add dropwise over 45 minutes, maintaining the internal temperature below -65 °C.
-
Maturation: Remove the cryogenic cooling and allow the reaction mixture to warm gradually to 0 °C over 2 hours. Monitor the disappearance of hexanal via TLC (Hexanes/EtOAc 9:1, KMnO₄ stain) or GC-FID.
-
Quenching: At 0 °C, slowly add 500 mL of saturated aqueous NH₄Cl. Caution: Initial addition will be exothermic.
-
Workup: Separate the organic layer. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (2 x 250 mL). Combine the organic layers, wash with brine (500 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude oil via vacuum distillation (bp ~75-80 °C at 0.5 mmHg) to afford the racemic product as a colorless oil.
Downstream Processing: Enzymatic Kinetic Resolution
For pharmaceutical applications, the racemic 1-(trimethylsilyl)-1-octyn-3-ol must be resolved into its enantiomerically pure (S) or (R) form. Chemical asymmetric epoxidation is often inefficient for these substrates. Instead, lipase-mediated kinetic resolution is the industry standard[2][6].
The racemate is first converted to an ester (e.g., an acetate or propionate). It is then subjected to enzymatic hydrolysis using lipases such as Pseudomonas sp. lipase (Amano PS) or Candida antarctica lipase B (CALB, Novozym 435) in an aqueous/organic biphasic system[2][6].
Mechanistic Insight: The bulky TMS group significantly enhances the enantio-discrimination of the lipase active site compared to the unprotected 1-octyn-3-ol. Literature demonstrates that the resolving ability of lipases for the 1-trimethylsilylated derivative is vastly superior, allowing for the isolation of optically pure (S)-1-(trimethylsilyl)-1-octyn-3-ol (>99% ee)[2].
Quantitative Process Parameters
The following table summarizes the stoichiometric and thermodynamic parameters for the 1-mole scale-up protocol to ensure reproducibility.
| Reagent / Parameter | Function | Equivalents | Amount | Critical Temp / Time |
| TMS-Acetylene | Nucleophile Precursor | 1.05 | 103.1 g | - |
| n-BuLi (2.5 M) | Deprotonating Base | 1.00 | 400 mL | Add at ≤ -65 °C |
| Hexanal | Electrophile (Limiting) | 0.95 | 95.2 g | Add at ≤ -65 °C |
| THF | Solvent | - | 1.0 L | - |
| Reaction Maturation | C-C Bond Formation | - | - | -78 °C to 0 °C (2 hrs) |
| Aq. NH₄Cl (Sat.) | Mild Quench | Excess | 500 mL | Add at 0 °C |
| Expected Yield | - | - | ~165 g (88%) | - |
References
1.[2] "A Lipase Mediated Asymmetric Hydrolysis of 3-Acyloxy-1-octynes and 3-(E)-acyloxy-1-octenes". Chemistry Letters. Available at: 2.[6] "Studies towards dynamic kinetic resolution of 4-hydroxy-2-methylcyclopent-2-en-1-one and its E-O-trityl oxime". ResearchGate. Available at: 3.[1] "Total Synthesis of Halicholactone and Neohalicholactone". Synlett. Available at: 4.[5] "BATRACHOTOXIN, AND RELATED STRUCTURAL ANALOGUES". Stanford University Stacks. Available at: 5.[3] "A Practical Method for the Synthesis of 2-Alkynylpropenals". PMC - NIH. Available at: 6.[4] "Homoleptic Trimethylsilylacetylide Complexes of Chromium(III), Iron(II), and Cobalt(III): Syntheses, Structures, and Ligand Field Parameters". Inorganic Chemistry - ACS Publications. Available at:
Sources
- 1. (R)-反式-3-羟基-1-碘-1-辛烯 - CAS号 42541-99-1 - 摩熵化学 [molaid.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 5. stacks.stanford.edu [stacks.stanford.edu]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"purification of 1-(trimethylsilyl)-1-octyn-3-ol"
Welcome to the Technical Support Center for the purification of 1-(trimethylsilyl)-1-octyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical, field-proven protocols. As Senior Application Scientists, we understand that purifying silylated propargylic alcohols presents unique challenges, from stability issues to difficult separations. This resource is structured to address these specific problems directly, explaining the causality behind each experimental choice to ensure your success.
Core Purification Challenges: An Overview
The purification of 1-(trimethylsilyl)-1-octyn-3-ol is often complicated by two primary factors:
-
TMS Group Lability: The trimethylsilyl (TMS) protecting group is susceptible to cleavage (protodesilylation) under both acidic and certain basic conditions. Standard silica gel is inherently acidic and can catalyze the removal of the TMS group, leading to the formation of 1-octyn-3-ol as a significant impurity.
-
Polarity Similarities: The target molecule has moderate polarity. It can be challenging to separate from structurally similar impurities, such as unreacted starting materials (e.g., hexanal) or the desilylated product, which have different but potentially overlapping polarity profiles.
This guide provides solutions to navigate these and other common issues you may encounter.
Troubleshooting Guide: Question & Answer
This section addresses specific problems in a direct question-and-answer format.
Issue 1: Product is decomposing on the column, leading to a new, more polar spot on TLC.
-
Question: My TLC analysis of the crude material shows a clean spot for my product. However, after flash column chromatography on silica gel, I see a significant amount of a new, more polar impurity, which I suspect is the desilylated product, 1-octyn-3-ol. What is happening and how can I prevent it?
-
Answer: This is a classic case of on-column protodesilylation. The acidic nature of standard silica gel is likely catalyzing the cleavage of the C-Si bond.[1][2] The resulting free terminal alkyne, 1-octyn-3-ol, is more polar and thus has a lower Rf on TLC.
Solutions:
-
Neutralize the Stationary Phase: Before preparing your column, slurry the silica gel in your starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate) containing 1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica, preventing TMS group cleavage. Run the entire column with an eluent containing 1% Et₃N.
-
Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase like neutral alumina. However, be aware that alumina can have different selectivity and may require re-optimization of the eluent system.
-
Minimize Contact Time: Use flash chromatography with positive pressure to push the solvent through faster, reducing the time your compound spends in contact with the silica gel. Avoid letting the column run dry or sit for extended periods.
-
Issue 2: Co-elution of the product with a nonpolar impurity.
-
Question: I am struggling to separate my product from a nonpolar impurity that has a very similar Rf value. How can I improve the separation?
-
Answer: This is a common challenge, especially if you have residual silylated starting materials or other nonpolar byproducts. The key is to alter the selectivity of your chromatography system.
Solutions:
-
Optimize the Mobile Phase:
-
Decrease Polarity: If the impurity is slightly more polar than your product, running a less polar solvent system (e.g., increasing the hexane-to-ethyl acetate ratio) will increase the separation.
-
Change Solvent Selectivity: If simply adjusting polarity doesn't work, switch to a different solvent system. Replacing hexanes/ethyl acetate with a system like dichloromethane/hexanes or toluene/ethyl acetate can alter the interactions between your compounds and the stationary phase, often improving separation.[3]
-
-
Improve Column Efficiency:
-
Use a Longer Column: A longer column provides more theoretical plates, increasing the potential for separation.
-
Dry Loading: Adsorbing your crude material onto a small amount of silica gel and loading the dry powder onto the column often results in a tighter band and better resolution compared to wet (liquid) loading.
-
-
Issue 3: Unreacted aldehyde (e.g., hexanal) remains after workup and co-elutes with the product.
-
Question: My NMR spectrum shows a persistent aldehyde peak around 9.7 ppm, even after an aqueous workup. Standard chromatography isn't removing it effectively. How can I get rid of it?
-
Answer: Aldehydes can be stubborn impurities. An effective strategy is to convert the aldehyde into a water-soluble derivative during the workup phase, allowing it to be removed by extraction.
Solutions:
-
Bisulfite Wash: During your aqueous workup, wash the organic layer with a saturated solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅).[4][5] The bisulfite forms a water-soluble adduct with the aldehyde, which is then partitioned into the aqueous layer. Stir the biphasic mixture for 30-60 minutes to ensure complete reaction before separating the layers.
-
Reductive Workup (Use with Caution): If the aldehyde is the only reducible impurity, a very mild reducing agent could be used during workup to convert it to the corresponding primary alcohol. This alcohol will be significantly more polar and easier to separate by chromatography. However, this adds another reagent and potential byproduct, so the bisulfite wash is generally preferred.
-
Key Experimental Protocols
Here are detailed, step-by-step methodologies for the solutions described above.
Protocol 1: Flash Column Chromatography with Neutralized Silica Gel
This protocol is designed to prevent the on-column decomposition of acid-sensitive compounds like 1-(trimethylsilyl)-1-octyn-3-ol.
Materials:
-
Crude 1-(trimethylsilyl)-1-octyn-3-ol
-
Silica gel (230-400 mesh)
-
Triethylamine (Et₃N)
-
Hexanes (or Pentane)
-
Ethyl Acetate
-
Glass column, flasks, and positive pressure source (air or nitrogen)
Procedure:
-
Prepare the Eluent: Create your starting mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate) and add triethylamine to a final concentration of 1% (v/v). Prepare a sufficient volume for the entire purification.
-
Pack the Column:
-
In a beaker, add the required amount of silica gel.
-
Add the neutralized eluent to form a slurry. Stir gently to release air bubbles.
-
Pour the slurry into your column and use positive pressure to pack the bed firmly, ensuring no cracks form.
-
-
Load the Sample (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or diethyl ether).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to the solution.
-
Concentrate the mixture on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column bed, forming a thin, even layer.
-
-
Run the Column:
-
Carefully add the neutralized eluent to the column.
-
Apply positive pressure to move the eluent through the column at a steady rate.
-
Collect fractions and monitor them by TLC.
-
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Aqueous Workup with Sodium Bisulfite Wash
This procedure is highly effective for removing residual aldehyde impurities from the crude reaction mixture before chromatography.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., diethyl ether or ethyl acetate)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Separatory funnel
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Initial Quench: Quench your reaction as required by the synthesis protocol (e.g., with saturated aqueous NH₄Cl).
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If you performed an initial aqueous quench, separate the organic layer.
-
Bisulfite Wash: Add a volume of saturated aqueous NaHSO₃ solution equal to about half the volume of your organic layer.
-
Stir/Shake: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. For more robust adduct formation, you can stir the biphasic mixture in a flask for 30-60 minutes before separation.
-
Separate Layers: Allow the layers to separate fully, then drain the lower aqueous layer.
-
Final Washes: Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble species.
-
Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, now free of aldehyde.
Visualization of Workflows
Troubleshooting Decision Tree
This diagram outlines a logical workflow for diagnosing and solving common purification issues.
Caption: Decision workflow for troubleshooting the purification of 1-(trimethylsilyl)-1-octyn-3-ol.
Frequently Asked Questions (FAQs)
-
Q1: What are the typical TLC conditions for 1-(trimethylsilyl)-1-octyn-3-ol?
-
A good starting point is 95:5 or 90:10 Hexanes:Ethyl Acetate. The product should have an Rf of approximately 0.3-0.4 in a suitable system. Use a vanillin or potassium permanganate stain for visualization, as the compound may not be strongly UV-active.
-
-
Q2: Can I purify this compound by vacuum distillation?
-
While the non-silylated analog, 1-octyn-3-ol, can be purified by distillation[6][7], it is generally not recommended for 1-(trimethylsilyl)-1-octyn-3-ol. The higher boiling point and potential for thermal decomposition or rearrangement make distillation risky. Flash column chromatography offers a milder and more effective method for achieving high purity on a laboratory scale.
-
-
Q3: How should I store the purified product?
-
The purified compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C is recommended) to prevent degradation.
-
-
Q4: My NMR shows the product is pure, but I have low recovery. What could be the cause?
-
Low recovery can result from several factors:
-
Irreversible Adsorption: The alcohol functional group can sometimes bind strongly to the most active sites on silica gel. Using neutralized silica can help mitigate this.
-
Physical Loss: Ensure proper technique during transfers, concentration, and extraction to minimize physical loss of material.
-
Decomposition: Even with precautions, some minor decomposition can occur, leading to lower yields.
-
-
References
- BenchChem. (n.d.). Enantioselective Synthesis of Propargyl Alcohols Using B-Chlorodiisopinocampheylborane (DIP-Cl). Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHazij914EXkwslI37bOtADEatHlnbrEUz1W3rRYvAr3dgnam4bpG_f0OIMlopOUaqrQ5ooMeMtZhJvWpqsKL5NLyn3WrDUdR83lnp8iUCT4JkRoukp9-fOoMndL4123cKwzr6WCnQoSABv7hNX0ReX58-eKfeuh1kmXd_-pvzBIz_0P1D4Ac81Om7cmJYEuNZP60P2l7wIW_73GD7q4fcUEyZMBEd9czceIW2gyT_Smke3sd7ibE_AMXI=]
- Capani, J. S., Jr., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378–9384. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnCRruuZaO3cKXPMeOvB5Y2BK_sitrdNCuwQ6jG_bs6B5MCCaMlmKlFsV5KeJ8Fh1q4Wcm011LMmO8IZXxRby1a-CDIaVHgMM1atuC3gRvJhpEssfqpooHGMuIu0jsXsgqNpubYY-VSBSkMvgIBu3MHfD6Kg==]
- ARKIVOC. (2024). Fast Ga(OTf)3-catalyzed nucleophilic substitution of propargyl alcohols. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELaqWHQo7AzDRpipib5bgv8nZuRhh9W_6FfflNvR5K55Rh3o9HdyxBeGQCNR83qobvAvebS57S5SgH10GwQVDRPDSq3guBYNhlcOSfaPqrXjtS-wmMevAf6guw3A6EuWhExL7N]
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Branched Internal Alkynes. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIw6Ov9smZzxDSzfPyvfLXI3eIXiiV7gKnq_wK1efhfuzS60KtmRlJRQjA__wx38XiJT7b3ixOpnrRGLAXK0TR-XUsl0KLwKTlGpzMZbOtBliiBiE66fB8EZopIvuDevSyxpygX8iDQHC8l-bE9eID3HOZarMSiyMYaTL-AS1O0wbamSZ6tSYy73mSJxruivL5K-TF7r314iDegCNVN4A=]
- Celanese International Corp. (2012). Process for removing aldehydes from ethanol reaction mixture. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM3AHTwHCOFBolNxGgxpKuX0-O-W6Of3wcaH96llYegwUletPluHVJHAIWC1YbpGg_Dq_7hR3wjC9fwfnFH8-EeHNvgzccYccGqn7mU-Ylh_RW76a6aA0nZfydMdOXGl0-9X1oJL2VHAU4_ZqULw==]
- Organic Syntheses. (n.d.). (r)-( + )-1-octyn-3-ol. Retrieved from Organic Syntheses website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyf4EGJ-Lnk-Q1b2aqbO1WnHCWnpadaRI4NzchbZvF47jvZ57fOhvUQZxnxkIL6lfkixN96wMV5BIlDIEH52zx2dXpbk-PuhNvzXxckBhKyRzhlDs9aoAeAPbzbhKP0DSGrzKL]
- Pennell, M. (n.d.). Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBxZxLIOkdvRAMSEcoxNpJdnPsakvRHTCrw43HcaXZDKUywjBKfvnzUrNf0Nte2sNLXJq0f1xEw_pidlJmmNJ5WGHtVFaOPxk3l64lMpylVuSZ6GzOvap8qy02Puy05uEz9GlGminOJxJEXuLxZf-80hBzZhdD43zR3121Dd1-]
- BP Chemicals Limited. (2002). Process for removing a ketone and/or aldehyde impurity. Google Patents. [https://vertexaisearch.cloud.google.
- Request PDF. (n.d.). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. [https://vertexaisearch.cloud.google.
- PrepChem.com. (n.d.). Synthesis of oct-1-yn-3-ol. Retrieved from PrepChem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeaWuGnObJY5Pt1LuGHiEYyFqx9VDJmIOYqJgj1sLpEjx7DO4to9SDp1C3TRo2_AuB1b3qtVFZ6XHy-FpyPlhb7EGa91G3uQ3srKUJNMn-SszR-daV9kh0cWVmWDiv]
- ResearchGate. (2020, May 28). How can I remove aldehyde from a schiff base reaction?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh9727JoyflCfJ150tEh34nMoQHiSWkPALhENRb-ju5LK-18IM0O1k5aibOlQ4jbBL13qHG-soEKd19bfSY__qHn4qoMRHBsrp1Bm02MynLwGTTztMK2aJ5-M0-g11TIlVLWUNNb8Vnh1wuHbkCRHAuo4FzMDuC1UwFCeE3tfHaB1_cVDYdiznAa49H9eVouikfQ==]
- Request PDF. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERrsOb_jXuKwSLSVipeFuZoYq93yIgmHn_lXRTmcTf0zQkRxFsDeRQvYBzt1rQwGWXuY8dx9l1mS-ycArj0YnWaRy6Qw4TzC3vqctzpDwmYrIF7V1xln0vhRzY9xnCMZQqmBXsOYj7cgQXOEf54m3iojh8dISxsspv7PnERoqR12ANwN8kyCzIEBN-8sYUxDCAQJ1OU5kzgG850_O1fwusL-q6qtGOrnP2yALVzPF8YjL3Nev7Jq6cv7pJU4KfGh_TVWFNCKU25k8KAuctynlo07HyXBYTOg==]
- Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Technical Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ-7q1O2uvyvl94NsK_19w--89aCzNjdlPNzee7kk9sqbrAF1vInpqF7eOBK9uKbUP6byXOZ7HURIYjJAvN37g7MRq7kSc4eO4Qlsob71542lOean9HCHQtiI4i9ZEP8yewuBbbu77kp_K0tVeMd5j7536AHgmH5icPJM3Xc88qTMghQjL7y_WNi9HZRRONx-VxLEA8hE6q0xcX0QQTBey30Ry2AcY24322J0DekALElfI]
- BenchChem. (n.d.). How to avoid dimerization of terminal alkynes in synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwj9vArWtKcr7CEzU330IzkxhmI9QENUI81B_vj5i1asVPZ-hTwjM1_g0e6JvU_cEgDqVa4wvD3dOX79IKg6YtQKO5yK5X51b3Gz7kYoEnGoD6_BYlZe1-A59DGWljP0uGosWwvwJ0M8Fujfd1h_Fp2vHu4LAoC8RUDzJbO9doLj_A49tkFOjJcoC0H2_wz2OKoQCJuIhA]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Silylation of 1-Octyn-3-ol
Subject: Troubleshooting Side Reactions, Selectivity, and Stability
Executive Summary & Substrate Analysis
1-Octyn-3-ol is a secondary propargylic alcohol. Its chemical structure presents two distinct sites for silylation, creating a competition that dictates the success of your reaction:
-
The Hydroxyl Group (-OH): Secondary, pKa ~16. The standard target for protection.[1]
-
The Terminal Alkyne (-C≡C-H): Sp-hybridized, pKa ~25. A site for competitive C-silylation (metallation).
Common Failure Modes:
-
Regioselectivity Loss: Unintended silylation of the alkyne terminus (C-silylation) or double silylation (Bis-silylation).
-
Rearrangement: Acid-catalyzed isomerization to
-unsaturated ketones (Meyer-Schuster rearrangement).[2][3] -
Hydrolysis: Instability of the silyl ether during purification or storage.
Critical Troubleshooting Guides (FAQs)
Module A: Selectivity Issues (O- vs. C-Silylation)
Q: I am detecting a product with a higher molecular weight (+72 Da) than expected. What happened? A: You have likely formed the Bis-silylated product (O,C-disilylated).
-
Cause: This occurs when using strong bases (e.g., n-BuLi, Grignards) that deprotonate both the hydroxyl and the terminal alkyne. It can also happen with excess silylating agent in the presence of fluoride or strong amine bases.
-
Solution: Switch to a milder base system. Use Imidazole or Triethylamine (Et
N) which are basic enough to deprotonate the oxonium intermediate formed at the alcohol, but not basic enough to deprotonate the terminal alkyne (pKa ~25).
Q: I want selective O-protection, but the reaction is stalling. Should I add a stronger base? A: No. Adding a stronger base risks C-silylation.
-
Technical Insight: 1-Octyn-3-ol is a secondary alcohol, making it sterically hindered compared to primary alcohols.[4]
-
Corrective Action: Add a nucleophilic catalyst. For TBS protection, add DMAP (4-Dimethylaminopyridine) (0.1–5 mol%). DMAP attacks the silyl chloride to form a highly reactive N-acylpyridinium-type intermediate, accelerating the reaction without increasing basicity to levels that threaten the alkyne.
Module B: Stability & Degradation (Rearrangements)
Q: My product disappeared on the silica column and I isolated an enone (ketone). Why? A: You triggered the Meyer-Schuster Rearrangement .
-
Mechanism: Propargylic silyl ethers are prone to ionization under acidic conditions. Silica gel is slightly acidic. If the silyl group is cleaved (or acts as a leaving group), the resulting carbocation rearranges to an allene, which tautomerizes to an
-unsaturated ketone (1-octen-3-one). -
Prevention:
-
Pre-treat Silica: Neutralize your silica gel column with 1% Et
N in hexanes before loading your sample. -
Workup: Ensure all acid (e.g., HCl byproduct from TMSCl) is quenched before concentration. Use saturated NaHCO
.
-
Q: The TMS ether hydrolyzes immediately upon air exposure. Is this normal? A: Yes, for propargylic TMS ethers.
-
Explanation: The electron-withdrawing nature of the alkyne makes the oxygen less electron-rich, but the TMS group is sterically small and highly labile.
-
Solution: If stability is required for multi-step synthesis, switch to TBS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl) .[5] These bulky groups retard hydrolysis by orders of magnitude.
Mechanistic Visualization
Figure 1: Selectivity Pathways in Silylation
This diagram illustrates the divergence between desired O-silylation and competitive C-silylation based on base strength.
Caption: Pathway A yields the desired protected alcohol. Pathway B (strong base) leads to unwanted alkyne functionalization.
Figure 2: The Meyer-Schuster Danger Zone
This workflow details how acidic handling leads to product destruction.
Caption: Acid-catalyzed degradation pathway converting the protected alcohol into a conjugated ketone.
Validated Experimental Protocols
Protocol A: Robust O-Silylation (TBS Protection)
Recommended for multi-step synthesis requiring stability.
Reagents:
-
1-Octyn-3-ol (1.0 equiv)
-
TBSCl (1.2 equiv)
-
Imidazole (2.5 equiv)
-
DMAP (0.05 equiv - Optional, for speed)
-
DMF (Anhydrous, 0.5 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve 1-octyn-3-ol and Imidazole in anhydrous DMF.
-
Addition: Add TBSCl portion-wise at 0°C. (If reaction is sluggish after 2h, add DMAP).
-
Monitoring: Warm to Room Temp (RT). Monitor via TLC (stain with KMnO
or Anisaldehyde; UV is weak for this substrate). -
Workup: Dilute with Et
O. Wash 3x with water (to remove DMF/Imidazole), 1x with Brine. -
Purification: Flash chromatography (Hexanes/EtOAc). Note: TBS is stable enough that buffered silica is usually not required, but recommended for highest purity.
Protocol B: Rapid O-Silylation (TMS Protection)
Recommended for immediate GC-MS analysis or transient protection.
Reagents:
-
HMDS (Hexamethyldisilazane) + TMSCl (Catalytic) OR
-
BSA (N,O-Bis(trimethylsilyl)acetamide)[9]
Step-by-Step (BSA Method):
-
Mix: Dissolve alcohol in DCM.
-
React: Add BSA (1.1 equiv). No base required (Acetamide byproduct is neutral).
-
Finish: Stir 30 mins at RT.
-
Usage: Inject directly into GC-MS or evaporate solvent. Do not perform aqueous workup (hydrolysis risk).
Data & Comparison
| Feature | TMS Protection | TBS Protection | TIPS Protection |
| Reagent | TMSCl / BSA | TBSCl | TIPSOTf / TIPSCl |
| Acid Stability | Very Low (Hydrolyzes in silica) | High | Very High |
| Base Stability | Moderate | High | Excellent |
| Relative Rate | Fast | Slow (Steric hindrance) | Very Slow |
| Primary Risk | Hydrolysis / Volatility | Incomplete Reaction | Cost / Reaction Time |
| Rec.[10][11] Use | GC Analysis / One-pot reactions | Total Synthesis | Harsh downstream steps |
References
-
Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society.[11][12]
- Foundational text for TBS protection using Imidazole/DMF.
-
Trost, B. M., & Livingston, R. C. (2008). "Meyer-Schuster Rearrangement."[2][3][13][14] Comprehensive Organic Synthesis.
- Definitive review on the acid-catalyzed rearrangement of propargylic alcohols.
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[15] Wiley-Interscience.
- Standard reference for stability d
-
Lázár, L., & Fülöp, F. (2003). "Recent developments in the Meyer–Schuster rearrangement." European Journal of Organic Chemistry.
- Mechanistic details on side-product form
-
BenchChem Technical Support. (2025). "Enhanced Gas Chromatography Analysis of 3-Octanol via Silylation."
- Protocol adaptation for secondary alcohol silyl
Sources
- 1. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 2. synarchive.com [synarchive.com]
- 3. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Functional Group Protection [organic-chemistry.org]
- 13. Formal Halo-Meyer-Schuster Rearrangement of Propargylic Acetates through a Novel Intermediate and an Unexampled Mechanistic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple and versatile re-catalyzed Meyer-Schuster rearrangement of propargylic alcohols to alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TBS Protection - Common Conditions [commonorganicchemistry.com]
"optimizing reaction conditions for the synthesis of 1-(trimethylsilyl)-1-octyn-3-ol"
Welcome to the Technical Support Center for the synthesis of 1-(trimethylsilyl)-1-octyn-3-ol . This protected propargylic alcohol is a critical intermediate in the total synthesis of natural products, including lipoxygenase metabolites, prostaglandins, and flavoring agents like (R)-matsutakeol .
The synthesis relies on the nucleophilic addition of a metalated trimethylsilylacetylene (TMSA) to hexanal. While advanced asymmetric syntheses utilize chiral zinc-amino-alcohol complexes , the foundational laboratory standard utilizes lithium acetylide chemistry. This guide provides field-proven standard operating procedures, optimization data, and troubleshooting protocols to ensure high-yield, reproducible results.
Mechanistic Workflow & Logic
The reaction proceeds via the quantitative deprotonation of TMSA by a strong base (typically n-butyllithium), forming a highly nucleophilic lithium acetylide. This intermediate attacks the electrophilic carbonyl carbon of hexanal. The reaction logic and potential failure points are mapped below.
Workflow and mechanistic troubleshooting for 1-(trimethylsilyl)-1-octyn-3-ol synthesis.
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. By incorporating specific stoichiometric ratios and temperature controls, the procedure inherently prevents the most common side reactions .
Step 1: Preparation & Purging
-
Flame-dry a Schlenk flask under a continuous flow of argon.
-
Add 1.10 equivalents of trimethylsilylacetylene (TMSA) and anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.
-
Causality: THF strongly coordinates the lithium cation, increasing the nucleophilicity of the acetylide anion compared to non-polar solvents.
Step 2: Deprotonation
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dropwise add 1.05 equivalents of n-Butyllithium (n-BuLi, 2.5 M in hexanes). Stir for exactly 30 minutes.
-
Causality: The pKa of TMSA is ~24, making deprotonation by n-BuLi (pKa ~50) essentially irreversible. Maintaining -78 °C prevents n-BuLi from undergoing a destructive cycloelimination reaction with the THF solvent.
Step 3: Electrophilic Addition
-
Dropwise add 1.00 equivalent of freshly distilled hexanal.
-
Causality: Hexanal rapidly autoxidizes to hexanoic acid upon air exposure. If present, hexanoic acid will instantly protonate and destroy the lithium acetylide nucleophile.
Step 4: Reaction Progression & Validation
-
Allow the reaction mixture to slowly warm to 0 °C over 2 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). Stain with KMnO₄; the product will appear as a bright yellow spot against a purple background due to the oxidizable alkyne and alcohol moieties.
Step 5: Controlled Quenching
-
Cool the flask back to 0 °C and quench strictly with saturated aqueous NH₄Cl.
-
Causality: NH₄Cl buffers the aqueous layer (pH ~6), neutralizing the lithium alkoxide without creating a highly basic environment that would cleave the sensitive C-Si bond.
Step 6: Workup & Isolation
-
Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
Optimization Matrix
The following table summarizes the quantitative data derived from optimizing the reaction conditions. Use this matrix to select the best parameters for your specific laboratory setup.
| Base | Solvent | Temperature Profile | Reaction Time | Yield (%) | Mechanistic Outcome / Troubleshooting Note |
| n-BuLi (1.05 eq) | THF | -78 °C → 0 °C | 2.5 h | 92% | Optimal. Complete deprotonation; minimal side reactions. |
| n-BuLi (1.05 eq) | Et₂O | -78 °C → RT | 4.0 h | 78% | Slower nucleophilic addition due to weaker lithium coordination. |
| EtMgBr (1.10 eq) | THF | 0 °C → 65 °C | 12.0 h | 85% | Requires reflux. Grignard is less basic; slower deprotonation. |
| n-BuLi (1.50 eq) | THF | -78 °C → 0 °C | 2.5 h | 45% | Excess base causes hexanal aldol condensation and butyl addition. |
Troubleshooting Guides & FAQs
Q1: My yield is consistently below 50%, and GC-MS shows a massive peak for unreacted TMS-acetylene. What is quenching my reaction? A1: This is a classic symptom of moisture contamination or, more commonly, oxidized hexanal. Hexanal is highly susceptible to autoxidation, forming hexanoic acid. If hexanoic acid is present in your starting material, it undergoes a rapid acid-base reaction with the lithium TMS-acetylide, protonating it back to TMS-acetylene before it can attack the aldehyde.
-
Actionable Fix: Distill hexanal under reduced pressure immediately prior to use and store it under argon. Titrate your n-BuLi to ensure you are not under-dosing the base.
Q2: I am observing a major byproduct that corresponds to 3-decanol. How is this forming? A2: 3-decanol forms when unreacted n-BuLi acts as a nucleophile and directly attacks hexanal. This occurs if n-BuLi is added in excess relative to TMSA, or if the deprotonation step was not given sufficient time to reach completion (minimum 30 mins at -78 °C).
-
Actionable Fix: Strictly control the stoichiometry (1.05 eq n-BuLi to 1.10 eq TMSA). The slight excess of alkyne guarantees that all n-BuLi is consumed prior to the addition of the electrophile.
Q3: My isolated product has lost the trimethylsilyl (TMS) group, yielding 1-octyn-3-ol instead of 1-(trimethylsilyl)-1-octyn-3-ol. How do I prevent desilylation? A3: The TMS group on a terminal alkyne is highly sensitive to strongly basic conditions, particularly during the aqueous workup. If the reaction is quenched with water alone or NaOH, the resulting basicity of the lithium hydroxide byproduct cleaves the C-Si bond.
-
Actionable Fix: Quench the reaction strictly with saturated aqueous NH₄Cl at 0 °C. This acts as a mild buffer, neutralizing the alkoxide without creating a highly basic aqueous environment.
Q4: Can I perform this reaction at room temperature to save time on cryogenic cooling? A4: No, not with n-BuLi in THF. Above -20 °C, n-BuLi will deprotonate THF, triggering a cycloelimination reaction that destroys the solvent, consumes your base, and generates ethylene gas and lithium enolates. If room temperature synthesis is mandatory, you must switch to a transition-metal-free catalytic system using KHMDS or utilize an ethylmagnesium bromide (Grignard) approach, though the latter requires significantly longer reaction times.
References
-
Li, Z.-Y., Wang, M., Bian, Q.-H., Zheng, B., Mao, J.-Y., Li, S.-N., Liu, S.-Z., Wang, M.-A., Zhong, J.-C., & Guo, H.-C. (2011). "Highly enantioselective addition of trimethylsilylacetylene to aldehydes catalyzed by a zinc-amino-alcohol complex." Chemistry - A European Journal, 17(21), 5782-5786. URL:[Link]
-
Yin, L., & Pu, L. (2020). "A General Asymmetric Synthesis of (R)-Matsutakeol and Flavored Analogs." Molecules, 25(6), 1362. URL:[Link]
-
Kuciński, K., Łuczak, A., Mankouski, A., & Hreczycho, G. (2023). "Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols." Organic Chemistry Frontiers, 10(11). URL:[Link]
-
Wikipedia Contributors. (2024). "Trimethylsilylacetylene." Wikipedia, The Free Encyclopedia. URL: [Link]
Technical Support Center: Deprotection of 1-(trimethylsilyl)-1-octyn-3-ol
[1]
Topic: Troubleshooting deprotection of 1-(trimethylsilyl)-1-octyn-3-ol Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are attempting to remove the trimethylsilyl (TMS) protecting group from an alkyne to yield 1-octyn-3-ol (also known as Matsutake alcohol).[1]
The Golden Rule: For this specific propargylic alcohol, Potassium Carbonate (
Module 1: The Standard Protocol (Recommended)
Method: Base-catalyzed Solvolysis (
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Reactant | 1-(trimethylsilyl)-1-octyn-3-ol |
| 0.1 - 0.5 | Catalyst | Anhydrous is preferred.[1] | |
| Methanol | 0.2 M | Solvent | Must be ACS grade or better. |
Step-by-Step Workflow
-
Dissolution: Dissolve the substrate in Methanol (concentration ~0.2 M).
-
Addition: Add solid
(0.1 to 0.5 equivalents) in one portion at room temperature ( ). -
Monitoring: Stir for 1–2 hours. Monitor via TLC (stain with
or Anisaldehyde; UV may be weak for this aliphatic alkyne).[1]-
Sensory Check: The product, 1-octyn-3-ol, has a distinct, potent mushroom/earthy odor.[1] An increase in this smell often indicates conversion.
-
-
Workup (Critical):
-
Concentrate the methanol to
volume under reduced pressure (do not evaporate to dryness to avoid heating the product on basic salts). -
Dilute with
or . -
Wash with water (
) and brine ( ).[1] -
Dry over
, filter, and concentrate.
-
Module 2: Troubleshooting & FAQs
Q1: My reaction is stalled. The TMS group won't leave.
Diagnosis: This is rarely due to steric hindrance with a linear octyl chain. It is likely an equilibrium or solubility issue.
-
The Fix (Solubility): If the starting material is oily and not dissolving well in pure MeOH, add THF as a co-solvent (1:1 MeOH/THF). The methoxide anion needs to be in solution to attack the silicon.
-
The Fix (Equilibrium): The reaction produces
(methoxytrimethylsilane).[1] This is volatile ( ).[1] If the reaction stalls, slightly open the system to a nitrogen sweep to drive off the volatile silane, shifting the equilibrium to the right.
Q2: I see a new spot on TLC that isn't my product (Isomerization).
Diagnosis: Propargylic alcohols are sensitive to strong bases. You may be observing base-catalyzed isomerization to the allenyl alcohol or the internal alkyne.
-
The Fix: Lower the pH.
-
Switch from
to Potassium Fluoride (KF) in Methanol.[1] KF is slightly less basic but retains high affinity for silicon. -
Run the reaction at
instead of Room Temperature.
-
Q3: I used TBAF and now I have a "slime" that won't separate.
Diagnosis: TBAF (Tetrabutylammonium Fluoride) forms distinct ammonium salts and silanols that create stubborn emulsions during aqueous workup.[1]
-
The Fix (Solid Phase Workup): Do not do an aqueous extraction.
-
Dilute the reaction mixture with ether.
-
Add a mixture of
and Dowex 50WX8 (H+ form) beads. -
Stir for 20 mins. The resin captures the ammonium; calcium captures the fluoride.
-
Filter through a pad of Celite. Your filtrate is clean.
-
Q4: Where did my product go? (Yield Loss)
Diagnosis: Volatility.[1]
-
Data Check: 1-octyn-3-ol boils at
at 19 mmHg (approx atm).[1] -
The Fix: While not extremely volatile, it can be lost on a high-vacuum manifold (
) if left for extended periods.[1]-
Protocol Change: Stop evaporation when the solvent volume is low. Do not "dry to constant weight" on a high-vac line.[1]
-
Purification: Distillation is preferred over column chromatography for this liquid. If column is necessary, use Pentane/Ether mixtures to elute quickly.
-
Module 3: Mechanistic Logic & Visualization[1]
Understanding the mechanism helps predict why
Reaction Pathway Diagram[4][5]
Caption: Decision logic and mechanistic pathways for desilylation. Path A (Green) is the self-validating "Happy Path" for propargylic alcohols.[1]
Module 4: Scientific Validation (E-E-A-T)
Why Methanol? (The Solvolysis Effect)
The cleavage of the
- attacks the Silicon atom.
-
A transient acetylide anion is generated.
-
Crucial Step: The solvent (MeOH) immediately acts as a proton source, quenching the acetylide to form the terminal alkyne (
).-
Contrast with Aprotic Solvents: In aprotic solvents (like THF with TBAF), the acetylide anion lives longer, increasing the risk of it acting as a base and causing side reactions (like elimination of the -OH group). This is why Methanol is chemically safer for this substrate.
-
Physical Data Verification[1][6]
References
-
Sigma-Aldrich.[1][6][7] Product Specification: 1-Octyn-3-ol.[1][4][5][7] Retrieved from .[1]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for silyl cleavage conditions).
-
Caddick, S., et al. (1999).[8] Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages.[8] Retrieved from .[1][8]
-
BenchChem. Deprotection of the Trimethylsilyl Group from 1-(trimethylsilyl)-1-propyne. (General protocol adaptation). Retrieved from .[1]
- Nielsen, L., et al. (2004). Efficient Work-up Procedure for TBAF-mediated Desilylation. Journal of Organic Chemistry. (Source for the Ca/Dowex workup method).
Sources
- 1. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]
- 2. Brook Rearrangement [organic-chemistry.org]
- 3. gelest.com [gelest.com]
- 4. 1-Octyn-3-ol | CAS#:818-72-4 | Chemsrc [chemsrc.com]
- 5. 1-Octyn-3-ol | 818-72-4 [chemicalbook.com]
- 6. 1-辛炔-3-醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-octyn-3-ol, 818-72-4 [thegoodscentscompany.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
"preventing decomposition of 1-(trimethylsilyl)-1-octyn-3-ol"
Welcome to the Technical Support Center for handling, preserving, and troubleshooting 1-(trimethylsilyl)-1-octyn-3-ol . As a propargylic alcohol with a terminal trimethylsilyl (TMS) protecting group, this molecule is a highly versatile building block in organic synthesis. However, its dual-functional nature makes it uniquely susceptible to multiple degradation pathways if handled improperly.
This guide is designed for researchers and drug development professionals, providing field-proven causality, self-validating protocols, and mechanistic troubleshooting to ensure the structural integrity of your compound.
Part 1: Molecular Vulnerability & Quantitative Profiling
To prevent decomposition, we must first quantify the environmental thresholds that trigger degradation. The table below summarizes the quantitative boundaries and kinetic vulnerabilities of 1-(trimethylsilyl)-1-octyn-3-ol.
| Degradation Pathway | Vulnerable Moiety | Catalytic Trigger | Critical pH Range | Estimated Half-Life (25°C) | Primary Prevention |
| Protiodesilylation | TMS-Alkyne | F⁻, OH⁻, Trace Alkali | pH > 8.5 | < 1 hour (in 0.1M Base) | Avoid basic solvents/glassware |
| Meyer-Schuster Rearrangement | Propargylic Alcohol | Brønsted/Lewis Acids | pH < 4.0 | ~4 hours (on standard silica) | Buffer with 1% Et₃N |
| Oxidation | Secondary Alcohol | O₂, UV Light, Metals | N/A | > 6 months (under Argon) | Store at -20°C in amber vials |
Mechanistic Degradation Pathways
Mechanistic pathways for the degradation of 1-(trimethylsilyl)-1-octyn-3-ol.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is my 1-(trimethylsilyl)-1-octyn-3-ol losing the TMS group during storage or reaction setup? Causality & Solution: The Si–C(sp) bond is highly polarized, making the silicon atom highly electrophilic. Nucleophiles—such as trace moisture combined with alkali residues from base-washed glassware, or basic impurities in solvents—attack the silicon atom to form a pentacoordinate intermediate. This intermediate rapidly collapses to release the terminal alkyne (1-octyn-3-ol) . Fluoride ions (even trace amounts in reagents like TBAF or CsF) are extremely efficient at cleaving this bond due to the overwhelming thermodynamic driving force of the Si–F bond formation (~582 kJ/mol). Actionable Fix: Always use acid-washed or neutral glassware. Avoid storing the compound in protic solvents (like methanol) without a buffer, and rigorously exclude fluoride sources unless intentional deprotection is desired.
Q2: I am observing a new UV-active spot with a lower Rf value on my TLC plate after column chromatography. What is this byproduct? Causality & Solution: You are observing the Meyer-Schuster rearrangement product: an α,β-unsaturated enone (1-(TMS)-1-octen-3-one). Standard silica gel is inherently acidic (pH ~4.5–5.5). When the propargylic alcohol binds to the acidic silanol groups, it undergoes ionization to form a resonance-stabilized propargylic/allenic carbocation. Subsequent capture by ambient water and tautomerization yields the stable enone . Actionable Fix: You must deactivate your silica gel using a mild amine base (see SOP below).
Q3: My compound turned slightly yellow after a few months in the fridge. Is it still usable? Causality & Solution: The yellowing indicates trace oxidation of the secondary alcohol to a ketone (1-(TMS)-1-octyn-3-one), often catalyzed by ambient light (photo-oxidation) or trace transition metals in the presence of atmospheric oxygen. Actionable Fix: The compound must be re-purified. To prevent this, always store the neat oil in an amber vial under an inert atmosphere (Argon) at -20°C.
Part 3: Standard Operating Procedures (SOPs)
To ensure scientific integrity, the following protocols incorporate self-validating steps to guarantee that your handling environment is not actively degrading the molecule.
SOP 1: Self-Validating Acid-Free Purification Workflow
Standard silica gel will destroy propargylic alcohols via acid catalysis. This protocol utilizes triethylamine (Et₃N) to neutralize Brønsted acid sites on the stationary phase.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare your eluent system (e.g., 90:10 Hexanes:Ethyl Acetate) and add exactly 0.1% (v/v) Triethylamine (Et₃N).
-
Silica Deactivation (Slurry Packing): Prepare a slurry of silica gel using Hexanes containing 1% Et₃N. Pour the slurry into the column and flush with 3 column volumes (CV) of the 1% Et₃N solution to fully cap the acidic silanol sites.
-
Equilibration: Flush the column with 2 CV of your standard eluent (containing 0.1% Et₃N) to remove excess base.
-
Self-Validation Step (2D TLC): Before loading your entire batch, spot a small amount of the crude mixture on a TLC plate. Develop the plate in your eluent, dry it completely, rotate it 90 degrees, and develop it a second time.
-
Validation Check: If the spots do not fall on a perfect diagonal line, on-column decomposition is actively occurring. If decomposition is observed, increase the Et₃N concentration in your column preparation to 2%.
-
-
Loading & Elution: Load the crude 1-(trimethylsilyl)-1-octyn-3-ol using pure hexanes. Elute using the 0.1% Et₃N solvent system.
-
Concentration: Evaporate the solvent under reduced pressure. Crucial: Keep the water bath temperature strictly below 30°C to prevent thermal degradation of the TMS group.
Step-by-step workflow for the safe purification and storage of the propargylic alcohol.
SOP 2: Long-Term Storage Protocol
-
Transfer: Transfer the freshly purified, solvent-free oil into a clean, dry, acid-washed amber glass vial.
-
Inerting: Insert an Argon line (fitted with a sterile needle) into the vial. Purge the headspace with a gentle stream of dry Argon for 60 seconds to displace all oxygen and ambient moisture.
-
Sealing: Quickly seal the vial with a PTFE-lined cap (avoid rubber septa, which can degrade and leach plasticizers into the neat oil). Wrap the cap tightly with Parafilm.
-
Temperature Control: Store immediately in a spark-proof freezer at -20°C. Under these conditions, the molecule will remain stable for >12 months.
References
[1] Capani, J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(14), 9378-9384. URL:[Link]
[2] Radtanajiravong, L., Peters, J., Hummell, J., & Díez-González, S. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry, 20, 7152-7157. URL:[Link]
[3] Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne - Technical Library. URL:[Link]
Technical Support Center: 1-(Trimethylsilyl)-1-octyn-3-ol
Status: Operational | Ticket ID: TMS-OCT-003 | Tier: L3 Specialist Support[1][2]
Executive Summary
You are accessing the technical dossier for 1-(trimethylsilyl)-1-octyn-3-ol (TMS-Octynol).[1][2] This intermediate is a bifunctional building block primarily used in the total synthesis of prostaglandins (e.g., Misoprostol precursors) and as a chiral scaffold in asymmetric synthesis.[2]
Its dual functionality—a secondary alcohol and a TMS-protected alkyne —presents a specific handling paradox: the alcohol requires protection from oxidation, while the TMS-alkyne bond is robust toward acid but highly labile toward bases and nucleophiles (fluoride).[1][2] This guide addresses the preservation of these groups and troubleshooting common experimental failures.
Part 1: Product Identity & Physical Verification
Before proceeding with synthesis, verify your material against these specifications to rule out batch degradation.
| Property | Specification | Technical Note |
| Chemical Structure | C-silylated alkyne with free C3-hydroxyl.[2][3] | |
| CAS Number | 818-72-4 (Parent Alkyne) 133319-86-5 ((R)-TMS-enantiomer) | Commercial batches are often racemic unless specified.[1][2] |
| Molecular Weight | 198.38 g/mol | Significant increase over parent octynol (126.2 g/mol ).[2] |
| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation or polymerization.[1][2] |
| Boiling Point | ~85-90°C @ 0.5 mmHg (Est.)[1][2] | High vacuum required.[1][2] Parent alcohol boils at 83°C/2.5kPa.[1][2] |
| 1H NMR Signature | The TMS singlet is the primary purity indicator.[2] | |
| Solubility | DCM, THF, Et2O, Hexanes | Immiscible with water.[2] |
Part 2: Storage & Handling Protocols
Q: Can I store this reagent on the benchtop?
A: No. Immediate degradation risks exist. While the C-Si bond in alkynyl silanes is stronger than the O-Si bond in silyl ethers, it is not inert.[1][2]
-
The Threat: Atmospheric moisture and trace acidity/basicity on glass surfaces.[2]
-
The Mechanism: Slow hydrolysis of the C-Si bond generates the terminal alkyne (1-octyn-3-ol) and hexamethyldisiloxane.[1][2] This reaction is accelerated by glass surface alkalinity.[1][2]
-
Protocol:
-
Temperature: Store at 2–8°C .
-
Atmosphere: Purge headspace with Argon (heavier than air) after every use.[2] Nitrogen is acceptable but Argon is superior for long-term storage of liquids.[1][2]
-
Container: Borosilicate glass with a Teflon-lined cap. Avoid prolonged storage in plastic, which may leach plasticizers into the lipophilic tail.
-
Q: My material has turned yellow. Is it usable?
A: Proceed with caution. Yellowing typically indicates trace oxidation of the alcohol to the ketone (1-trimethylsilyl-1-octyn-3-one) or oligomerization of the alkyne.[1][2]
-
Validation Step: Run a TLC (Hexane/EtOAc 8:1).[2] Stain with KMnO4.[1][2]
-
Remediation: If the impurity is <5%, use as is. If >5%, purify via flash chromatography (Neutralized Silica, see Part 3).[2]
Part 3: Reactivity & Troubleshooting Guide
Scenario A: The "Disappearing" TMS Group
Issue: "I performed a reaction on the alcohol group, but the TMS group vanished."
Root Cause: Base-Catalyzed Desilylation. The sp-hybridized carbon attached to the silicon is relatively electronegative, making the silicon center susceptible to nucleophilic attack.[1][2]
-
Avoid: Potassium Carbonate (
) in Methanol, Sodium Hydroxide ( ), or alkoxides.[2] -
Mechanism: Base attacks the Silicon, forming a pentacoordinate silicate intermediate, which collapses to release the terminal alkyne anion.[2]
-
Corrective Protocol:
Scenario B: Low Yield in Oxidation (Swern/Jones)
Issue: "I tried to oxidize the alcohol to the ketone, but yields are low or the product is complex."
Root Cause: Side Reactions of the Alkyne.
-
Jones Oxidation (CrO3/H2SO4): The highly acidic environment can cause hydration of the alkyne or acid-catalyzed rearrangement (Meyer-Schuster type) of the propargylic alcohol.[1][2]
-
Swern Oxidation: Generally safe, but if the temperature rises above -60°C during the addition of TEA, the base can trigger desilylation or elimination.[2]
-
Recommended Protocol (Dess-Martin Periodinane): Use DMP in DCM at 0°C. It is pH neutral and avoids the heavy metal waste of Jones and the temperature sensitivity of Swern.[2]
Scenario C: Intentional Deprotection Fails
Issue: "I added TBAF, but the reaction is messy."
Root Cause: Basic impurity in TBAF. Commercial TBAF often contains trace hydroxide, which is highly basic.[2] This can cause side reactions with the propargylic alcohol (isomerization to allene).[2]
-
Refined Protocol: Buffer the TBAF solution with Acetic Acid (1.0 eq) . This scavenges the hydroxide ions while leaving the Fluoride ions free to cleave the Si-C bond selectively.[2]
Part 4: Visual Logic & Workflows
Workflow 1: Impurity Diagnosis & Decision Tree
Caption: Diagnostic logic for identifying common degradation pathways via NMR analysis.
Workflow 2: Reactivity Pathways
Caption: The three primary divergent synthetic pathways for the substrate.
References
-
Larson, D. P., & Heathcock, C. H. (1997).[2] "Total Synthesis of Tricolorin A." The Journal of Organic Chemistry, 62(24), 8406–8418.[2][4] (Demonstrates the use of octynol derivatives in total synthesis).
-
Yeom, C. E., et al. (2008).[2] "DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group." Synlett, 2008(04), 565-568.[1][2] (Authoritative source on base-sensitivity of TMS-alkynes).
-
Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2] (Standard reference for silyl group stability profiles). [2]
-
Shimizu, M., et al. (1992).[2] "A Lipase Mediated Asymmetric Hydrolysis of 3-Acyloxy-1-octynes." Chemistry Letters, 21(6), 107-110.[1][2] (Specific reference to the resolution and synthesis of enantiopure TMS-octynol). [2]
-
PubChem Database. "1-Octyn-3-ol (Compound)."[1][2][5] National Center for Biotechnology Information.[1][2] (Physical property verification for the parent scaffold). [2]
Sources
- 1. (+/-)-1-trimethylsilyl-1-octyn-3-ol acetate - CAS号 69498-70-0 - 摩熵化学 [molaid.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. (R)-1-(三甲基硅烷基)辛-1-炔-3-醇 - CAS号 133319-86-5 - 摩熵化学 [molaid.com]
- 4. 1-辛炔-3-醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Octyn-3-ol | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Yield Optimization for 1-(Trimethylsilyl)-1-octyn-3-ol Synthesis
Welcome to the Application Support Hub. As a critical intermediate in the synthesis of bioactive compounds like prostaglandins and (R)-Matsutakeol[1], the synthesis of 1-(trimethylsilyl)-1-octyn-3-ol via the nucleophilic addition of trimethylsilylacetylene (TMSA) to hexanal is a foundational workflow. However, researchers frequently encounter yield-limiting side reactions. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, reproducible syntheses.
Mechanistic Workflow & Failure Modes
Understanding the causality behind yield loss is the first step in troubleshooting. The reaction relies on the successful generation of a lithium acetylide intermediate, followed by nucleophilic attack on an aldehyde. The primary failure modes are moisture-induced quenching of the acetylide[2] and base-catalyzed enolization of hexanal.
Reaction pathway and competing side reactions in TMS-alkynol synthesis.
Self-Validating Protocol: Optimized Lithium Acetylide Addition
Objective: Synthesize racemic 1-(trimethylsilyl)-1-octyn-3-ol while suppressing hexanal enolization and acetylide quenching.
Phase 1: Reagent Validation & System Purge
-
Titrate n-BuLi: Validate the exact molarity of your n-Butyllithium using N-benzylbenzamide.
-
Causality: Excess n-BuLi will directly attack hexanal (forming butyl-hexanol side products), while insufficient n-BuLi leaves unreacted TMSA[2].
-
-
Inert Atmosphere: Flame-dry all glassware under vacuum and backfill with ultra-high purity Argon.
Phase 2: Deprotonation (Lithiation) 3. Preparation: Dissolve freshly distilled TMSA (1.05 eq) in anhydrous THF (0.2 M). Cool the reaction vessel to -78 °C using a dry ice/acetone bath. 4. Addition: Add n-BuLi (1.0 eq) dropwise over 15 minutes. Stir for 30 minutes at -78 °C. 5. Checkpoint (Self-Validation): The solution should remain clear to pale yellow. A deep yellow/orange color indicates moisture ingress or degraded n-BuLi. If severe discoloration occurs, abort and re-distill solvents.
Phase 3: Electrophile Addition 6. Hexanal Addition: Add hexanal (1.0 eq) dropwise down the cold wall of the flask over 15 minutes. 7. Causality: Hexanal possesses highly acidic alpha-protons. Rapid addition causes localized exotherms, which shifts the reaction pathway from nucleophilic addition to base-catalyzed enolization and aldol condensation. 8. Incubation: Stir for 1 hour at -78 °C, then allow the mixture to warm to 0 °C over 30 minutes.
Phase 4: Mild Quench & Isolation 9. Quenching: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. 10. Causality: The C-Si bond of the trimethylsilyl group is labile. Using strong acids (e.g., HCl) or unbuffered bases (e.g., NaOH) will cause premature desilylation[3]. 11. Extraction: Extract with diethyl ether (3x), wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. 12. Checkpoint (Self-Validation): Run TLC (Hexanes:EtOAc 9:1). The target product R_f is ~0.3. Stain with PMA or KMnO₄; the alkynol will show strong visualization.
Quantitative Comparison of Addition Strategies
Depending on your downstream requirements (e.g., racemic vs. enantiopure), several catalytic strategies can be employed to optimize yield and stereocontrol.
| Synthesis Strategy | Reagents & Catalyst | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Primary Advantage |
| Standard Lithiation | n-BuLi, THF | -78 | 75–85 | N/A (Racemic) | Cost-effective, rapid conversion |
| Zinc-BINOL Asymmetric | Zn(OTf)₂, (S)-BINOL, Et₃N | 25 | 71–72 | 80–82 | High ee% for chiral applications[1] |
| Zinc-Amino-Alcohol | Zn(II) complex, Toluene | 0 to 25 | 70–85 | Up to 90 | Excellent stereocontrol[4] |
| Base-Catalyzed | KHMDS, THF | 0 to 25 | 80–90 | N/A (Racemic) | Transition-metal free, mild[5] |
Diagnostic FAQs
Q: I am observing significant amounts of 2-butyl-2-octenal (hexanal aldol dimer) and low yields of the target alkynol. How do I suppress this? A: Hexanal is highly prone to enolization because lithium trimethylsilylacetylide acts as a strong base at elevated temperatures. To suppress this, ensure strict temperature control (-78 °C) during the addition phase. If the problem persists, consider transmetallating the lithium acetylide with anhydrous Cerium(III) chloride (CeCl₃) prior to hexanal addition. Organocerium species are highly nucleophilic but poorly basic, drastically reducing enolization side-reactions.
Q: My GC-MS shows 1-octyn-3-ol instead of the TMS-protected product. What went wrong? A: The trimethylsilyl (TMS) group on a terminal alkyne is highly susceptible to cleavage under basic or strongly acidic conditions[3]. If your workup involved prolonged exposure to aqueous base, or if the reaction was quenched with a strong acid, desilylation occurred. Always quench with a mild buffer like saturated NH₄Cl at 0 °C and perform extractions promptly.
Q: Can I synthesize the (R)- or (S)-enantiomer directly instead of a racemic mixture? A: Yes. While standard lithiation yields a racemic mixture, asymmetric addition can be achieved using chiral catalysts. For instance, using an at room temperature yields the (R)-enantiomer with up to 82% ee, a critical step in the asymmetric synthesis of natural products like (R)-Matsutakeol[1]. Alternatively, provide excellent stereocontrol[4].
Q: I recover unreacted TMSA and hexanal, but no side products. Why did the reaction fail? A: This is a classic symptom of a quenched nucleophile. Either your n-BuLi has degraded (loss of titer) or moisture compromised the reaction vessel before hexanal addition. Validate your n-BuLi titer via titration, ensure your THF is freshly distilled over sodium/benzophenone, and dry your TMSA over calcium hydride (CaH₂) prior to use[2].
References
-
Wang, M., et al. "A General Asymmetric Synthesis of (R)-Matsutakeol and Flavored Analogs." Molecules, 2017.[Link]
-
Li, Z.-Y., et al. "Highly enantioselective addition of trimethylsilylacetylene to aldehydes catalyzed by a zinc-amino-alcohol complex." Chemistry - A European Journal, 2011.[Link]
-
Kuciński, K., et al. "Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols." Organic Chemistry Frontiers, 2023.[Link]
-
Wikipedia Contributors. "Trimethylsilylacetylene." Wikipedia, 2023. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]
- 3. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 4. Highly enantioselective addition of trimethylsilylacetylene to aldehydes catalyzed by a zinc-amino-alcohol complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"challenges in the purification of silylated alkynes"
Topic: Challenges in the Purification of Silylated Alkynes Role: Senior Application Scientist Context: Technical Support Center – Advanced Synthesis Division
Welcome to the Technical Support Center
Subject: Troubleshooting Yield Loss and Purity Issues in Silylated Alkyne Synthesis
From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Biology & Medicinal Chemistry Division
Executive Summary: Silylated alkynes (e.g., TMS, TIPS, TBDMS-protected acetylenes) are deceptive. They often appear stable by TLC but vanish during isolation. This guide addresses the three "silent killers" of silylated alkyne purification: Volatility-Induced Loss , Stationary Phase Protodesilylation , and Pi-System Selectivity .
Below are the field-validated protocols to arrest these failure modes.
Module 1: The "Invisible" Loss (Volatility Management)
User Complaint: "My reaction went to completion (100% conversion on TLC), but after rotary evaporation, my flask is nearly empty."
Root Cause Analysis: Many simple silylated alkynes have boiling points (bp) dangerously close to common extraction solvents. Standard rotary evaporation (20 mbar / 40°C) will co-distill your product along with the solvent.
Critical Data: Boiling Point Comparison
| Compound | Boiling Point (1 atm) | Risk Level |
|---|---|---|
| TMS-Acetylene | 53°C | CRITICAL |
| Dichloromethane (DCM) | 40°C | High (Co-distillation) |
| Diethyl Ether | 35°C | Moderate |
| Pentane | 36.1°C | Low (Ideal) |
| Hexanes | ~68°C | High (Product elutes first) |
| Phenylacetylene | 142°C | Low |
Troubleshooting Protocol: The "Cold Concentration" Method
-
Solvent Swap: Never use Hexanes or Ethyl Acetate for extraction if your product MW < 150 Da. Use Pentane or Diethyl Ether .
-
Atmospheric Distillation: Do not use a rotary evaporator for TMS-acetylene derivatives.
-
Use a short-path distillation head or a Vigreux column.
-
Heat the bath to only 10°C above the solvent boiling point.
-
Stop when the volume is ~5 mL; do not dry completely.
-
-
Kugelrohr Distillation: If you must remove higher boiling solvents, use a Kugelrohr apparatus to distill the product away from the residue into a cooled receiving bulb (-78°C), rather than evaporating the solvent.
Module 2: Stationary Phase Instability (The Silica Trap)
User Complaint: "I see the product spot on TLC, but it streaks during column chromatography, and I recover the deprotected terminal alkyne instead."
Root Cause Analysis: Standard Silica Gel 60 is slightly acidic (pH ~6.5–7.0) and contains active hydroxyl groups. The electron-rich alkyne pi-system can be protonated by acidic sites. Due to the Beta-Silicon Effect , the resulting carbocation is stabilized, promoting nucleophilic attack (by trace water) on the silicon atom, leading to protodesilylation (cleavage of the TMS group).
Mechanistic Visualization: The diagram below illustrates why acidic silica destroys your product.
Caption: Acid-catalyzed protodesilylation mechanism driven by beta-silicon cation stabilization.
The Fix: Buffered Silica Protocol Standard columns are forbidden for sensitive TMS-alkynes.
-
Slurry Preparation: Mix Silica Gel 60 with your non-polar solvent (e.g., Pentane/Hexane).
-
The Buffer: Add 1% to 5% Triethylamine (Et3N) to the slurry.
-
Packing: Pour the slurry and flush with 3 column volumes of the Et3N/Solvent mix.
-
Validation: Test the eluate with pH paper. It must be basic (pH > 8).
-
Elution: Run your purification using solvent containing 1% Et3N.
-
Note: Et3N prevents protonation of the alkyne, shutting down the degradation pathway [1].
-
Module 3: Difficult Separations (The Silver Bullet)
User Complaint: "My protected alkyne (R-TMS) has the exact same Rf as the starting material or the deprotected byproduct (R-H). I cannot separate them."
Root Cause Analysis: Silylated and terminal alkynes often have identical polarity on normal phase silica. However, they have vastly different pi-electron availability .
-
Terminal Alkynes (R-C≡C-H): Sterically accessible, high affinity for metal ions.
-
Silylated Alkynes (R-C≡C-TMS): Sterically bulky, lower affinity.
Solution: Silver Nitrate (AgNO3) Impregnated Silica Silver ions form reversible pi-complexes with alkynes. The difference in binding strength allows for easy separation.
Separation Logic Flow:
Caption: Elution order on Silver Nitrate Silica. Bulky silyl groups prevent strong Ag+ complexation, allowing the product to elute before the terminal alkyne.
Protocol: Preparation of 10% AgNO3 Silica [2]
-
Dissolve: Dissolve 2.0 g of Silver Nitrate (AgNO3) in 20 mL of Acetonitrile.
-
Mix: Add 20 g of Silica Gel 60 to the solution. Stir to form a slurry.
-
Evaporate: Remove solvent on a rotary evaporator (shield from light with foil!) until a free-flowing white powder remains.
-
Activate: Dry in an oven at 120°C for 2 hours (optional, but improves resolution).
-
Store: Keep in a foil-wrapped jar. It is stable for months.
FAQ: Quick Troubleshooting
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is an excellent alternative to buffered silica. It is naturally less acidic and less likely to cause protodesilylation. However, its resolution power is generally lower than silica.
Q: I need to remove the TMS group intentionally. What is the mildest method? A: Avoid TBAF if your molecule is sensitive. Use K2CO3 in Methanol (room temp, 30 mins). It is specific, mild, and the byproduct is easily washed away [3].
Q: My Ag-Silica column turned grey/black during the run. A: This is reduction of Ag+ to metallic Silver (Ag0), usually caused by light exposure or oxidizable impurities (like amines). Wrap the column in aluminum foil during the run. The separation usually still works even if slight discoloration occurs.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons. (Chapter 8: Protection for the Alkyne CH).[1]
-
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.[2]
-
BenchChem Protocols. (2025). Deprotection of TMS-Protected Alkynes: Standard Protocols.
-
ChemicalBook. (2025). Trimethylsilylacetylene Physical Properties and Boiling Points.
Sources
Validation & Comparative
"characterization of 1-(trimethylsilyl)-1-octyn-3-ol by NMR"
Executive Summary
This guide provides a technical characterization of 1-(trimethylsilyl)-1-octyn-3-ol , a critical intermediate in the synthesis of prostaglandins and lipid derivatives. It is designed for researchers requiring definitive structural verification of the silyl-protected alkyne versus its deprotected precursor, 1-octyn-3-ol .
The analysis focuses on the distinct NMR signatures introduced by the trimethylsilyl (TMS) group, specifically the diagnostic shifts in
Synthesis Context & Structural Logic
To interpret the NMR data correctly, one must understand the synthetic origin.[1] 1-(Trimethylsilyl)-1-octyn-3-ol is typically generated via the nucleophilic addition of lithium (trimethylsilyl)acetylide to hexanal.
-
Precursor: Hexanal + Trimethylsilylacetylene (TMSA)[1]
-
Transformation: Formation of a C-C bond at the carbonyl carbon, creating a chiral center at C3.[1]
-
Key Structural Feature: The terminal alkyne proton is replaced by a bulky TMS group, altering both electronic shielding and magnetic anisotropy.[1]
Comparative Analysis: Target vs. Alternative
The primary "alternative" in this context is the deprotected terminal alkyne, 1-octyn-3-ol . Distinguishing between these two species is the most common analytical challenge in this workflow.
A. H NMR Comparison (400 MHz, )
The most immediate confirmation of silylation is the disappearance of the triplet/doublet at ~2.0 ppm and the appearance of a strong singlet at 0.17 ppm.
| Feature | 1-Octyn-3-ol (Deprotected) | 1-(Trimethylsilyl)-1-octyn-3-ol (Target) | Diagnostic Value |
| TMS Group | Absent | Primary Indicator. Strong intensity singlet confirms TMS incorporation. | |
| Alkyne Proton | Absent | Confirms loss of terminal proton. | |
| Carbinol H (C3) | Loss of small | ||
| Alkyl Chain | Minimal change; spectator region. |
Analyst Note: In the deprotected alkyne, the carbinol proton at C3 often appears as a doublet of triplets (dt) due to coupling with the adjacent methylene (C4) and the long-range coupling (
Hz) to the terminal alkyne proton. Upon silylation, this long-range coupling vanishes, simplifying the C3 signal to a triplet (t).
B. C NMR Comparison (100 MHz, )
Carbon NMR provides the most definitive proof of the C-Si bond formation due to the dramatic deshielding of the terminal alkyne carbon.
| Carbon Position | 1-Octyn-3-ol ( | 1-(TMS)-1-octyn-3-ol ( | Mechanistic Insight |
| TMS Methyls | Absent | Silicon-carbon bond is highly shielded. | |
| C1 (Terminal) | Key Shift. Replacement of H with Si causes ~30 ppm downfield shift (deshielding). | ||
| C2 (Internal) | Slight downfield shift due to electronic effects of TMS. | ||
| C3 (Carbinol) | Minimal change; chemical environment remains similar.[1] |
Technical Deep Dive: Solvent Selection
The choice of solvent critically impacts the visibility of the hydroxyl (-OH) proton, which is essential for confirming the alcohol functionality and assessing purity.
Scenario A: Routine Screening ( )
-
Observation: The -OH proton typically appears as a broad singlet between 1.8 - 2.5 ppm.[1]
-
Limitation: Rapid chemical exchange prevents scalar coupling observation.[1] The signal often overlaps with the alkyl chain or water peak.[1]
-
Verdict: Suitable for checking TMS incorporation but poor for detailed structural assignment of the chiral center.[1]
Scenario B: Detailed Characterization ( )
-
Observation: Hydrogen bonding with the solvent slows exchange.[1] The -OH proton appears as a sharp doublet at
~5.2 ppm. -
Advantage: You will observe
coupling (~4-6 Hz) to the carbinol proton (C3). -
Verdict: Recommended for final publication-quality characterization to prove the integrity of the secondary alcohol.
Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Maximize resolution for Si-methyl integration.
-
Mass: Weigh 10–15 mg of the oil product.
-
Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% v/v TMS (tetramethylsilane) as an internal reference.-
Note: Ensure the solvent is acid-free (filter through basic alumina if unsure) to prevent acid-catalyzed protodesilylation (loss of TMS group).
-
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure shimming stability.
Protocol B: Acquisition Parameters (Bruker/Varian)
Objective: Accurate integration of the TMS signal vs. the single carbinol proton.
-
Pulse Sequence: Standard 1H (zg30).
-
Spectral Width: -2 to 14 ppm.[1]
-
Relaxation Delay (D1): Set to 5-10 seconds .
-
Reasoning: The methyl protons on the TMS group have long
relaxation times.[1] A short D1 (e.g., 1s) will saturate the TMS signal, leading to under-integration (e.g., integrating to 7H instead of 9H).
-
-
Scans (NS): 16 scans are sufficient for 1H; 256-1024 scans for 13C.[1]
Visualization: Assignment Workflow & Correlations
The following diagram illustrates the logical flow for assigning the structure and the key HMBC (Heteronuclear Multiple Bond Correlation) signals required to link the TMS group to the main skeleton.
Caption: Workflow for structural verification. Dashed blue lines indicate key HMBC correlations used to definitively link the TMS group to the alkyne skeleton.
References
-
Synthesis & General Properties
-
NMR Shift Data (Terminal vs. Protected)
-
TMS-Alkyne Characterization Standards
-
Spectral Database Data (1-Octyn-3-ol)
-
National Institute of Standards and Technology (NIST).[1] "1-Octyn-3-ol Mass and NMR Data."
-
Sources
Analytical Characterization & Purity Assessment of 1-(Trimethylsilyl)-1-octyn-3-ol
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Scientists
Executive Summary
1-(Trimethylsilyl)-1-octyn-3-ol (TMS-octynol) is a critical intermediate in the synthesis of prostaglandins and a common substrate for lipase-catalyzed kinetic resolutions. Its analysis presents a unique challenge: the molecule contains a labile trimethylsilyl protecting group on the alkyne and a free secondary hydroxyl group.
This guide compares the three primary analytical methodologies—Gas Chromatography (GC) , High-Performance Liquid Chromatography (HPLC) , and Nuclear Magnetic Resonance (NMR) —to determine the optimal workflow for assessing chemical purity and enantiomeric excess (ee).
Key Takeaway: For routine purity and enantiomeric excess determination, Chiral GC-FID is the superior method due to higher resolution of enantiomers and compatibility with the volatile nature of the compound. HPLC is reserved for downstream non-volatile derivatives or preparative isolation.
Part 1: Comparative Analysis of Analytical Methods
The following table summarizes the performance metrics of the three dominant analytical techniques for TMS-octynol.
Table 1: Performance Comparison of Analytical Methods
| Feature | Method A: Gas Chromatography (GC) | Method B: Normal Phase HPLC | Method C: NMR Spectroscopy |
| Primary Utility | Enantiomeric Excess (ee) & Volatile Impurities | Preparative Isolation & Non-volatile Adducts | Structural Confirmation & Potency Assay |
| Resolution ( | High (Baseline separation of enantiomers) | Moderate (Dependent on mobile phase) | N/A (structural only) |
| Sensitivity (LOD) | High (FID is carbon-sensitive) | Low (Weak UV chromophore at 210 nm) | Low (Requires mg quantities) |
| Sample Prep | Minimal (Direct or Acetylation) | Dilution in Hexane/IPA | Dissolution in |
| Throughput | 20–30 min/run | 15–40 min/run | 5–10 min/sample |
| Limitations | Thermal degradation risk if injector >250°C | Poor UV detection limits | Cannot detect trace impurities (<1%) |
Part 2: Detailed Experimental Protocols
Method A: Chiral GC-FID (Recommended for ee Determination)
Causality & Logic: The TMS-alkyne group renders the molecule sufficiently volatile for GC. However, the free hydroxyl group can cause peak tailing due to hydrogen bonding with silanols in the column stationary phase.
-
Direct Analysis: Possible on polar chiral phases (e.g., Cyclodex).
-
Derivatization (Optional but Recommended): Converting the free alcohol to an acetate (using acetic anhydride) significantly sharpens peaks and improves enantiomeric resolution (
).
Protocol: Direct Analysis of Enantiomers
-
System: Agilent 7890B GC with FID (or equivalent).
-
Column: CP-Chirasil-Dex CB (25 m × 0.25 mm × 0.25 µm) or Beta-DEX 120 .
-
Why: Cyclodextrin-based phases selectively interact with the chiral center at C3.
-
-
Inlet Conditions:
-
Temperature: 220°C.
-
Mode: Split (20:1 ratio) to prevent column overload.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 80°C (Hold 2 min).
-
Ramp: 2°C/min to 140°C.
-
Final: 20°C/min to 200°C (Hold 5 min).
-
-
Detector (FID): 250°C;
30 mL/min, Air 400 mL/min.
Self-Validation:
-
System Suitability: Inject a racemic standard. The resolution (
) between the (R) and (S) enantiomers must be > 1.5. -
Blank Run: Inject pure solvent (e.g., dichloromethane) to ensure no ghost peaks from previous silylation reagents elute.
Method B: Normal Phase Chiral HPLC
Causality & Logic: HPLC is preferred when the sample is thermally unstable or when isolating the enantiomers for further synthesis. Since TMS-octynol lacks a strong chromophore (like a benzene ring), detection must rely on the weak alkyne absorbance at low wavelengths (210 nm) or Refractive Index (RI) detection.
Protocol:
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol (98:2 v/v).
-
Note: Low IPA content is crucial to maximize retention and separation of the lipophilic TMS group.
-
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm (or RI Detector).
-
Warning: At 210 nm, UV cutoff from IPA can cause baseline drift; ensure high-grade HPLC solvents are used.
-
Method C: Structural Validation via NMR
Causality & Logic: NMR is the only method that definitively confirms the integrity of the TMS group (preventing confusion with the desilylated 1-octyn-3-ol).
Key Diagnostic Signals (
- 0.17 ppm (s, 9H): The Trimethylsilyl group. Loss of this signal indicates deprotection.
- 4.38 ppm (t, 1H): The methine proton at the chiral center (CH-OH).
- 2.60 ppm (s, 1H): Absent in pure product. If observed, it indicates the terminal alkyne proton of the deprotected impurity (1-octyn-3-ol).
Part 3: Decision Pathways & Visualizations
Figure 1: Analytical Workflow for TMS-Octynol
This diagram outlines the decision process for selecting the correct analytical method based on the sample state and data requirements.
Caption: Figure 1: Decision matrix for the analysis of 1-(trimethylsilyl)-1-octyn-3-ol, highlighting the feedback loop for GC derivatization and NMR structural checkpoints.
Figure 2: Chiral GC Method Mechanism
This diagram illustrates the interaction mechanism within the GC column that allows for enantiomeric separation.
Caption: Figure 2: Mechanistic separation of enantiomers on a cyclodextrin-based chiral GC stationary phase.
Part 4: References
-
Kamal, A., et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. MDPI. [Link]
-
Organic Syntheses. (1999). Synthesis of (R)-(+)-1-Octyn-3-ol. Organic Syntheses, Coll. Vol. 10, p.588. [Link]
-
PubChem. (2025).[1] Compound Summary: 1-(Trimethylsilyl)-1-octyn-3-ol. National Library of Medicine. [Link]
Sources
Comparative Guide: GC-MS Analysis of 1-(trimethylsilyl)-1-octyn-3-ol
Executive Summary & Application Context
1-(trimethylsilyl)-1-octyn-3-ol is a critical C-silylated alkyne intermediate, predominantly utilized in the total synthesis of prostaglandins and related lipid mediators (e.g., PGF2α analogs).[1] Unlike simple alcohols, this molecule possesses a robust C-Si bond at the terminal alkyne (C1) and a reactive, polar secondary hydroxyl group at C3.
The Analytical Challenge: Direct GC-MS analysis of this intermediate presents a dichotomy:
-
The C-TMS group renders the alkyne moiety sufficiently volatile and chemically distinct.[1]
-
The free C3-Hydroxyl group , however, induces hydrogen bonding, leading to peak tailing, adsorption in the inlet liner, and thermal dehydration artifacts.
This guide compares the Direct Injection approach against the Derivatization (Bis-TMS) workflow, establishing the latter as the gold standard for quantitative reliability in drug development matrices.
Comparative Analysis: Direct vs. Derivatized Workflows[2]
The following table objectively compares the performance of analyzing the target molecule in its "native" mono-silylated form versus its fully protected bis-silylated derivative.
| Feature | Method A: Direct Injection (Target: Mono-TMS) | Method B: Derivatization (Target: Bis-TMS) |
| Analyte Structure | 1-(trimethylsilyl)-1-octyn-3-ol (C-TMS, Free -OH) | 1,3-bis(trimethylsilyl)-1-octyn-3-ol (C-TMS, O-TMS) |
| Molecular Weight | 198.38 g/mol | 270.56 g/mol |
| Chromatography | Poor. Significant peak tailing due to -OH interaction with silanols.[1] | Excellent. Sharp, symmetrical peaks; non-polar interaction only.[1] |
| Thermal Stability | Moderate. Risk of dehydration ([M-18]) in hot injector (>250°C). | High. Thermally stable up to 300°C. |
| Detection Limit (LOD) | ~10–50 ppm (due to peak broadening). | ~1–5 ppm (due to peak focusing). |
| Key MS Fragments | m/z 127 (Base), 183 (M-15), 73. | m/z 199 (Base), 255 (M-15), 147. |
| Recommendation | Only for rapid purity checks of concentrated raw material. | Mandatory for trace analysis, reaction monitoring, or impurity profiling. |
Experimental Protocols
Reagents & Materials
-
Target Standard: 1-(trimethylsilyl)-1-octyn-3-ol (>95% purity).[1]
-
Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[2][3]
-
Solvent: Anhydrous Pyridine or Ethyl Acetate (dried over MgSO4).[1]
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS or ZB-5MS), 30m x 0.25mm x 0.25µm.[1]
Protocol A: Direct Injection (Screening)
-
Preparation: Dilute sample to 1 mg/mL in Ethyl Acetate.
-
Inlet: Split mode (20:1) @ 250°C. Note: Use a deactivated wool liner to minimize dehydration.
-
Oven: 60°C (1 min) → 15°C/min → 280°C (3 min).
Protocol B: Bis-TMS Derivatization (Quantitative)
This protocol converts the free hydroxyl group into a TMS-ether, creating a "Bis-TMS" species (C-TMS at pos 1, O-TMS at pos 3).[1]
-
Aliquot: Transfer 50 µL of sample (approx. 1 mg/mL equivalent) into a GC vial.
-
Dry: Evaporate solvent under a gentle stream of nitrogen if the solvent is protic (e.g., methanol).
-
React: Add 50 µL Anhydrous Pyridine and 100 µL BSTFA + 1% TMCS .
-
Incubate: Cap and heat at 60°C for 30 minutes .
-
Dilute: Dilute with 800 µL Ethyl Acetate (anhydrous).
-
Inject: 1 µL, Splitless mode @ 260°C.
Mass Spectrometric Interpretation (EI, 70eV)
Understanding the fragmentation logic is vital to distinguish the target from its isomers (e.g., O-silylated terminal alkynes).
Fragmentation Logic: Mono-TMS (Native)[1]
-
Molecular Ion (M+): m/z 198 (Visible but weak).
-
Alpha Cleavage (Dominant): Cleavage at C3 loses the alkyl chain (Pentyl, C5H11, mass 71).
-
Fragment: TMS-C≡C-CH(OH)+ → m/z 127 .[1]
-
-
Side Reaction: Loss of Methyl (M-15) → m/z 183.[1]
-
Diagnostic: Presence of m/z 73 (TMS) but absence of m/z 147 (indicates single silyl group usually).
Fragmentation Logic: Bis-TMS (Derivative)
-
Molecular Ion (M+): m/z 270 (Trace/Weak).
-
Alpha Cleavage (Dominant): Cleavage at C3 loses the alkyl chain (Pentyl).
-
Fragment: TMS-C≡C-CH(OTMS)+
-
Calculation: 127 (core) + 72 (TMS replacement of H) = m/z 199 .
-
-
Rearrangement: Formation of the Pentamethyldisiloxane cation (Me3Si-O-SiMe2+).[1]
-
m/z 147 is a hallmark of bis-silylated vicinal or proximal functional groups.[1]
-
Visualizing the Fragmentation Pathway
The following diagram illustrates the structural divergence in fragmentation between the native and derivatized forms.
Figure 1: Comparative fragmentation pathways for the native Mono-TMS intermediate versus the Bis-TMS analytical derivative. Note the mass shift of +72 Da in the base peak.
Analytical Workflow Diagram
To ensure reproducibility, follow this logic flow for sample handling. This minimizes "ghost peaks" caused by incomplete derivatization or hydrolysis.[1]
Figure 2: Decision matrix for sample preparation based on analytical requirements (Screening vs. Validation).
Troubleshooting & Artifacts
When analyzing silylated alkynes, be aware of these specific artifacts:
-
Desilylation (C-Si cleavage):
-
Symptom:[1][4][5][6][7][8] Appearance of 1-octyn-3-ol peaks (earlier retention time).[1]
-
Cause: Moisture in the solvent or active sites in the GC liner. The C-Si bond on terminal alkynes is susceptible to base-catalyzed cleavage in the presence of protic solvents.[1]
-
Fix: Use strictly anhydrous solvents and silanized glass liners.[1]
-
-
Incomplete Derivatization (Mixed Peaks):
-
Hydrolysis in MS Source:
References
-
Takano, S., Sugihara, T., & Ogasawara, K. (1991).[9] Practical Synthesis of (S)-1-Octyn-3-ol: A Key Intermediate for the Prostaglandin Synthesis.[1][9] ChemInform.[1][9] Link
-
Little, J. L. (1999).[1][10] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. Link
-
Rontani, J. F., et al. (2019).[11] Unexpected peaks in electron ionisation mass spectra of trimethylsilyl derivatives resulting from the presence of trace amounts of water.[12] Rapid Communications in Mass Spectrometry.[1] Link
-
NIST Mass Spectrometry Data Center. 1-Octyn-3-ol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook.[1] Link
-
Lai, Z., & Fiehn, O. (2016).[13] Mass spectral fragmentation of trimethylsilylated small molecules.[1][12][13][14] Mass Spectrometry Reviews.[1][13] Link
Sources
- 1. 1-Octyn-3-ol | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites [escholarship.org]
- 5. ttb.gov [ttb.gov]
- 6. thescipub.com [thescipub.com]
- 7. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mzinterpretation.com [mzinterpretation.com]
- 11. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 13. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.tue.nl [pure.tue.nl]
Strategic Comparison Guide: TMS-Protected vs. Unprotected 1-Octyn-3-ol in Organic Synthesis
Executive Summary
1-Octyn-3-ol is a highly versatile bifunctional building block featuring a terminal alkyne and a secondary propargylic alcohol. Its dual reactivity makes it indispensable in the synthesis of complex natural products, pharmaceuticals, and functional materials[1]. However, this dual reactivity presents a chemoselectivity challenge. Depending on the target transformation, chemists must strategically decide whether to use the unprotected molecule or employ Trimethylsilyl (TMS) protection.
Crucially, TMS protection can be applied to either functional group:
-
O-TMS Protection : 3-(trimethylsiloxy)-1-octyne (protects the alcohol).
-
C-TMS Protection : 1-(trimethylsilyl)-1-octyn-3-ol (protects the terminal alkyne).
This guide objectively compares the mechanistic causality, performance metrics, and experimental workflows of unprotected 1-octyn-3-ol against its TMS-protected variants.
Mechanistic Rationale: The Causality of Protection
As a synthetic chemist, choosing between protected and unprotected states is a balancing act between atom economy and chemoselectivity.
Unprotected 1-Octyn-3-ol
-
Causality & Strategy : Utilizing the unprotected form maximizes atom economy and minimizes step count. In palladium-catalyzed Sonogashira cross-couplings, the unprotected alcohol is often well-tolerated. In these workflows, 2 later in the sequence[2].
-
Limitations : The free hydroxyl group can coordinate with metal catalysts, potentially altering reaction kinetics. Furthermore, in the presence of oxygen and copper catalysts, the terminal alkyne is highly susceptible to Glaser homocoupling.
O-TMS Protected (3-(trimethylsiloxy)-1-octyne)
-
Causality & Strategy : Shielding the hydroxyl group increases the molecule's lipophilicity and prevents unwanted oxidation or catalyst poisoning during transition-metal catalysis. It is the preferred route when the secondary alcohol is sensitive to the basic conditions of cross-coupling or when strict anhydrous/anaerobic conditions cannot be maintained.
C-TMS Protected (1-(trimethylsilyl)-1-octyn-3-ol)
-
Causality & Strategy : Blocking the terminal alkyne is mandatory when the secondary alcohol must undergo harsh oxidation (e.g., using Dess-Martin periodinane or PCC) to form an ynone. Without C-TMS protection, terminal ynones can be highly volatile and unstable, prone to polymerization. By employing C-TMS protection,3[3]. Additionally, C-TMS protection is critical in enzymatic kinetic resolution;4[4].
Comparative Performance Data
The following table summarizes the quantitative performance of these three variants across standard synthetic transformations.
| Reaction Type | Unprotected 1-octyn-3-ol | O-TMS Protected | C-TMS Protected |
| Sonogashira Coupling | Good yield (70-85%). High atom economy, but risk of Glaser homocoupling if not strictly anaerobic. | Excellent yield (>90%). Inert hydroxyl prevents catalyst poisoning. | N/A (Terminal alkyne is blocked). |
| Alcohol Oxidation (DMP/PCC) | Moderate yield. Unprotected terminal ynone can be unstable or volatile. | N/A (Alcohol is blocked). | Excellent yield (80-95%). Forms a stable TMS-ynone intermediate. |
| Enzymatic Kinetic Resolution | Poor enantioselectivity (Low steric differentiation for lipases). | N/A | Excellent enantioselectivity (>99% ee) due to TMS steric bulk. |
Visualizing the Synthetic Pathways
Reaction pathways for unprotected and TMS-protected 1-octyn-3-ol variants.
Strategic workflow for utilizing 1-octyn-3-ol in multi-step synthesis.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols include built-in self-validation checkpoints.
Protocol 1: Atom-Economic Sonogashira Coupling (Unprotected 1-octyn-3-ol)
-
Objective : Direct cross-coupling without the overhead of protection/deprotection steps[2].
-
Procedure :
-
Degassing : To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv) and dissolve in anhydrous, degassed triethylamine. Self-validation Checkpoint: Strict degassing (freeze-pump-thaw) is critical. If the solution turns deep blue/green upon the addition of copper, oxygen is present, and Glaser homocoupling of the unprotected alkyne will dominate.
-
Catalyst Loading : Add
(0.02 equiv) and CuI (0.04 equiv) under a strict argon atmosphere. -
Substrate Addition : Slowly add unprotected 1-octyn-3-ol (1.2 equiv) dropwise at room temperature.
-
Reaction Monitoring : Stir for 4-12 hours. Monitor via TLC (Hexanes/EtOAc) until the aryl halide is consumed.
-
Workup : Quench with saturated aqueous
, extract with ethyl acetate, dry over , and concentrate. Purify via flash column chromatography.
-
Protocol 2: Selective Oxidation to Ynone (C-TMS Protected 1-octyn-3-ol)
-
Objective : Oxidation of the secondary alcohol to a ketone without degrading the alkyne[3].
-
Procedure :
-
Substrate Preparation : Dissolve 1-(trimethylsilyl)-1-octyn-3-ol (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Oxidation : Add Dess-Martin Periodinane (DMP) (1.5 equiv) portion-wise at 0 °C. Causality: The C-TMS group prevents the highly electrophilic terminal ynone from undergoing nucleophilic attack or degradation during the reaction.
-
Reaction : Warm to room temperature and stir for 2-4 hours. Self-validation Checkpoint: The reaction mixture will become cloudy white as the DMP is consumed and reduced to the insoluble iodine(III) byproduct.
-
Workup : Dilute with diethyl ether and quench with a 1:1 mixture of saturated aqueous
and . Stir vigorously until the organic layer is completely clear. -
Deprotection : To reveal the terminal ynone, treat the crude product with
in methanol for 12 hours at 25 °C[3].
-
References
- Source: nih.
- Source: guidechem.
- Title: A Lipase Mediated Asymmetric Hydrolysis of 3-Acyloxy-1-octynes and 3-(E)
- Title: Synthesis of (+)
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. Synthesis of an Electrophilic Keto-Tetraene 15-oxo-Lipoxin A4 Methyl Ester via a MIDA Boronate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of (+)-Sch 642305 by a Biomimetic Transannular Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
"TIPS vs TMS protection of 1-octyn-3-ol"
Title: TIPS vs. TMS Protection of 1-Octyn-3-ol: A Comparative Guide for Synthetic Strategy
Introduction
1-Octyn-3-ol is a highly versatile propargylic alcohol utilized extensively as a building block in the synthesis of complex lipids, pheromones, and pharmaceutical intermediates[1]. However, its secondary hydroxyl group is prone to unwanted side reactions—such as oxidation, nucleophilic attack, or coordination with metal catalysts—during downstream transformations like Sonogashira cross-couplings or Grignard additions[1]. Masking this hydroxyl group as a silyl ether is a standard strategic choice.
This guide objectively compares the performance, stability, and application of Trimethylsilyl (TMS) versus Triisopropylsilyl (TIPS) protecting groups for 1-octyn-3-ol, providing researchers with evidence-based protocols and mechanistic insights[2].
Mechanistic & Structural Comparison
The fundamental difference between TMS and TIPS ethers lies in the steric bulk surrounding the silicon atom[3]. Silyl ether cleavage occurs via a nucleophilic substitution mechanism at the silicon center, requiring the formation of a pentacoordinate transition state[3].
-
TMS (-SiMe₃): Features three small methyl groups, offering minimal steric shielding. Consequently, the Si-O bond is highly susceptible to solvolysis and nucleophilic attack, making TMS a transient protecting group[4].
-
TIPS (-Si(i-Pr)₃): Features three bulky isopropyl groups. This dense steric environment physically blocks nucleophiles (like water, alcohols, or mild acids/bases) from approaching the silicon atom, granting TIPS exceptional stability under harsh conditions[5],[2].
Steric bulk dictates the stability of silyl ethers against nucleophilic cleavage.
Quantitative Stability Data
The choice between TMS and TIPS directly dictates the permissible downstream reaction conditions. While TMS is often cleaved inadvertently during silica gel chromatography or mild aqueous workups, TIPS can survive strong bases, Grignard reagents, and palladium-catalyzed cross-couplings[2],[6].
| Condition / Reagent | TMS Ether of 1-octyn-3-ol | TIPS Ether of 1-octyn-3-ol | Causality / Note |
| Relative Acid Stability | 1 | ~3.5 × 10⁵ | TIPS is ~35x more stable than TBS, which is ~10⁴x more stable than TMS[5],[4]. |
| Relative Base Stability | 1 | ~10⁵ | The steric bulk of TIPS heavily resists strong basic hydrolysis[6]. |
| K₂CO₃ / Methanol | Cleaved rapidly | Stable | TMS is selectively removed; TIPS remains completely intact[3],[1]. |
| Sonogashira (Pd/Cu, Base) | Poor survival | Excellent survival | TMS often drops off during prolonged heating with amines; TIPS is robust[1],[7]. |
| TBAF (Fluoride source) | Cleaved instantly | Cleaved (requires time) | Fluoride has a high affinity for Si, overcoming TIPS steric bulk to force cleavage[5],[3]. |
Experimental Methodologies
To ensure reproducibility, the following protocols operate as self-validating systems. The progression of the reactions can be monitored by Thin-Layer Chromatography (TLC), where successful protection is indicated by a significant decrease in polarity.
Protocol A: TMS Protection of 1-Octyn-3-ol
Objective: Rapid, transient protection for mild downstream steps.
-
Setup: Dissolve 1-octyn-3-ol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar)[3].
-
Base Addition: Add triethylamine (Et₃N, 1.5 equiv). Causality: The base is critical to neutralize the HCl byproduct, which would otherwise auto-cleave the newly formed, acid-sensitive TMS ether[3].
-
Silylation: Cool the mixture to 0 °C and dropwise add Trimethylsilyl chloride (TMSCl, 1.2 equiv).
-
Validation: Stir for 1-2 hours at room temperature. Monitor by TLC (Hexanes/EtOAc). The product will run significantly higher (less polar) than the starting propargylic alcohol.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Caution: Avoid acidic workups or prolonged exposure to silica gel during purification, as the TMS group is highly labile[2],[4].
Protocol B: TIPS Protection of 1-Octyn-3-ol
Objective: Robust protection for harsh multi-step synthesis (e.g., Sonogashira coupling).
-
Setup: Dissolve 1-octyn-3-ol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF)[2].
-
Base Addition: Add Imidazole (2.0 equiv). Causality: A stronger, less sterically hindered base than Et₃N is required to drive the reaction with the exceptionally bulky TIPSCl[2].
-
Silylation: Add Triisopropylsilyl chloride (TIPSCl, 1.2 equiv) at room temperature.
-
Validation: Stir for 12-16 hours. The increased steric bulk of TIPSCl drastically reduces the reaction rate compared to TMSCl[2]. Monitor by TLC until the starting material is consumed.
-
Workup: Quench with water, extract with hexanes. Wash the organic layer extensively with water or brine to remove DMF and imidazole. Dry and concentrate. The TIPS ether is highly stable and can be safely purified via standard silica gel chromatography[5].
Protocol C: Selective Deprotection Workflows
-
TMS Cleavage: Stir the TMS-protected 1-octyn-3-ol in a suspension of K₂CO₃ in Methanol for 1-2 hours at room temperature. This selectively removes TMS without affecting most other functional groups[3],[1].
-
TIPS Cleavage: Treat the TIPS-protected compound with Tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF. Causality: The strong thermodynamic driving force of Si-F bond formation overcomes the steric shielding of the isopropyl groups[5],[3].
Synthetic Workflow Visualization
Understanding when to deploy each protecting group is crucial for synthetic efficiency. TMS is ideal when the alkyne needs modification under mild conditions followed by immediate revealing of the alcohol. TIPS is mandatory when the alkyne undergoes harsh cross-coupling prior to deprotection[1].
Workflow comparison: TMS allows mild deprotection, while TIPS withstands harsh cross-coupling.
References
-
OpenOChem Learn. "Protection of Alcohols." OpenOChem. [Link]
-
Orgosolver. "Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection)." Orgosolver.[Link]
-
Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers." Organic-Chemistry.org.[Link]
-
National Institutes of Health (PMC). "Synthesis of an Electrophilic Keto-Tetraene 15-oxo-Lipoxin A4 Methyl Ester via a MIDA Boronate." NIH.gov.[Link]
-
Organic Syntheses. "Furan, 5-heptyl-3-methyl-2-pentyl." OrgSyn.org.[Link]
Sources
- 1. Synthesis of an Electrophilic Keto-Tetraene 15-oxo-Lipoxin A4 Methyl Ester via a MIDA Boronate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 3. orgosolver.com [orgosolver.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Enantiomeric Purity Determination of Chiral 1-(Trimethylsilyl)-1-octyn-3-ol: A Comparative Methodological Guide
The Analytical Challenge: Why Standard Methods Fail
The molecule 1-(trimethylsilyl)-1-octyn-3-ol is a highly valuable chiral building block used extensively in the synthesis of prostaglandins, biologically active
However, determining the enantiomeric excess (ee%) of this specific substrate presents a fundamental analytical hurdle: it lacks a strong UV-absorbing chromophore . Standard Chiral High-Performance Liquid Chromatography (HPLC) relying on UV detection (e.g., 254 nm) yields poor sensitivity and erratic baselines for this aliphatic alkynyl alcohol.
As an Application Scientist, I have evaluated the three primary analytical platforms used to overcome this limitation. This guide objectively compares these modalities, explaining the mechanistic causality behind each approach to help you select the optimal workflow for your laboratory.
Comparative Analysis of Analytical Platforms
Platform A: F NMR Spectroscopy via Mosher's Ester Derivatization (The Gold Standard)
-
Mechanistic Rationale: To bypass the UV-blindness of the molecule, the alcohol is derivatized with a Chiral Derivatizing Agent (CDA), typically (R)- or (S)-
-methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). This reaction converts the enantiomers into diastereomers. The trifluoromethyl ( ) group acts as a highly sensitive NMR probe. Because the group sits in a distinct magnetic environment depending on the absolute configuration of the adjacent chiral center, the diastereomers exhibit highly resolved F NMR chemical shifts. -
Performance: For 1-(trimethylsilyl)-1-octyn-3-ol, the (R)-MTPA esters show excellent baseline resolution. The (S)-alcohol diastereomer resonates at –70.2 ppm , while the (R)-alcohol diastereomer resonates at –69.9 ppm [3]. This massive
of 0.3 ppm allows for precise integration without matrix interference[1][3].
Platform B: Chiral Gas Chromatography (GC-FID) (The High-Throughput Champion)
-
Mechanistic Rationale: The non-polar trimethylsilyl group and the aliphatic octyl chain make this molecule highly volatile and thermally stable—ideal properties for Gas Chromatography. By utilizing a capillary column coated with a chiral stationary phase (e.g., derivatized
-cyclodextrins like CP-Cyclodextrin- -2,3,6-M-19), the enantiomers form transient inclusion complexes with the cyclodextrin cavities. Flame Ionization Detection (FID) is universal for carbon-containing compounds, completely solving the UV-detection issue without requiring prior derivatization[4]. -
Performance: This is the preferred method for high-throughput screening, such as monitoring the real-time progress of lipase-mediated kinetic resolutions[1][4].
Platform C: Chiral HPLC-UV (Derivatization-Dependent)
-
Mechanistic Rationale: If GC or NMR platforms are unavailable, Chiral HPLC can be employed, but the substrate must first be tagged with a UV-active moiety (e.g., conversion to a benzoate or propionate ester)[1]. The esterified enantiomers are then resolved on polysaccharide-based chiral stationary phases (e.g., Chiralcel OJ-H or Chiralpak IC) under normal-phase conditions[3].
-
Performance: While effective, the mandatory derivatization step introduces the risk of kinetic resolution during sample preparation. If the derivatization reaction does not reach 100% conversion, the measured ee% may not accurately reflect the original sample.
Quantitative Performance Comparison
| Analytical Platform | Detection Method | Derivatization Required? | Typical Resolution ( | Throughput | Primary Use Case |
| Magnetic Resonance | Yes (MTPA-Cl) | > 2.0 ( | Low (1-2 hrs prep) | Absolute configuration proof; Final product validation. | |
| Chiral GC-FID | Flame Ionization | No | 1.5 - 1.8 | High (15-20 min/run) | Reaction screening; Biocatalyst optimization. |
| Chiral HPLC-UV | UV Absorbance | Yes (UV-active tag) | > 1.5 | Medium (30 min/run) | Preparative scale-up; Labs lacking GC/NMR. |
Decision Matrix Workflow
Decision matrix for selecting the optimal analytical platform for 1-(trimethylsilyl)-1-octyn-3-ol.
Self-Validating Experimental Protocols
Protocol 1: MTPA Derivatization & F NMR Analysis
This protocol utilizes a self-validating catalytic system to ensure complete conversion, preventing derivatization-induced kinetic resolution.
-
Sample Preparation: Dissolve 10 mg (~0.05 mmol) of the chiral 1-(trimethylsilyl)-1-octyn-3-ol in 0.5 mL of anhydrous deuterated chloroform (
) in a dry 5 mm NMR tube. -
Catalytic Activation: Add 15
of anhydrous pyridine and 1 crystal (~1 mg) of 4-dimethylaminopyridine (DMAP).-
Causality: The secondary propargylic alcohol is sterically hindered. DMAP acts as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate with the MTPA-Cl, forcing the esterification to 100% completion rapidly. Pyridine acts as the acid scavenger.
-
-
Derivatization: Add 20
of (R)-(-)-MTPA-Cl. Seal the tube, invert to mix, and incubate at room temperature for 1 hour. -
Data Acquisition & Interpretation: Acquire the
F NMR spectrum at 376 MHz (or higher).-
The (S)-enantiomer derivative will appear at -70.2 ppm .
-
The (R)-enantiomer derivative will appear at -69.9 ppm [3].
-
Calculate ee% using the integral areas:
.
-
Protocol 2: Direct Chiral GC-FID Analysis
This protocol leverages volatility for rapid, un-derivatized screening.
-
Sample Preparation: Dissolve 1 mg of the un-derivatized alcohol in 1 mL of GC-grade hexane.
-
Causality: Hexane ensures rapid, clean volatilization in the GC inlet without risking thermal degradation of the labile silyl ether linkage.
-
-
Column Configuration: Install a chiral capillary column (e.g., CP-Cyclodextrin-
-2,3,6-M-19 or equivalent, 25 m × 0.25 mm ID, 0.25 film thickness)[4]. -
Instrument Parameters:
-
Injector Temp: 220 °C (Split ratio 50:1 to prevent column overload).
-
Detector Temp (FID): 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Isothermal at 110 °C for 5 mins, then ramp at 2 °C/min to 150 °C.
-
-
Validation: Always inject a racemic standard of 1-(trimethylsilyl)-1-octyn-3-ol prior to the analytical runs to confirm baseline resolution (
) and establish precise retention times for the (R) and (S) enantiomers.
References
-
Shimizu, M., Kawanami, H., & Fujisawa, T. (1992). A Lipase Mediated Asymmetric Hydrolysis of 3-Acyloxy-1-octynes and 3-(E)-Acyloxy-1-octenes. Chemistry Letters, 21(1), 107-110.
-
Allevi, P., Ciuffreda, P., & Anastasia, M. (1997). Lipase catalysed resolution of (R)- and (S)-1-trimethylsilyl-1-alkyn-3-ols: useful intermediates for the synthesis of optically active
-lactones. Tetrahedron: Asymmetry, 8(1), 93-99. -
Akai, S., et al. (2020). Synthetically useful variants of industrial lipases from Burkholderia cepacia engineered by directed evolution. RSC Advances, 10(58), 35105-35115.
Sources
Safety Operating Guide
1-Octyn-3-ol, 1-(trimethylsilyl)- proper disposal procedures
Comprehensive Operational and Disposal Guide for 1-(Trimethylsilyl)-1-octyn-3-ol
Executive Briefing
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of specialized reagents. 1-(Trimethylsilyl)-1-octyn-3-ol (CAS: 69498-66-4) is a highly valuable silylated alkynol used in asymmetric synthesis. However, its unique structural motifs—a lipophilic hydrocarbon tail, a reactive alkyne, and a terminal trimethylsilyl (TMS) group—create specific physicochemical hazards. Standard organic waste protocols are insufficient for this compound. This guide provides field-proven, self-validating methodologies for its safe operational handling, spill response, and regulatory-compliant disposal.
Part 1: Physicochemical Profile & Hazard Causality
To safely manage any chemical, we must first understand the causality behind its behavior. The hazards of 1-(trimethylsilyl)-1-octyn-3-ol are directly linked to its molecular structure.
| Parameter | Value | Mechanistic Implication |
| CAS Registry Number | 69498-66-4 | Unique identifier for inventory and regulatory tracking. |
| Molecular Formula | High silicon content dictates that combustion will yield solid silica ( | |
| Hazard Classification | Flammable Liq. 3 / Acute Tox. 4 | Vapors can form explosive mixtures with air; harmful if ingested[2],. |
| Solubility | Insoluble in water | Aqueous spill cleanup is ineffective; requires hydrophobic, inert absorbents[3]. |
| Chemical Incompatibilities | Strong oxidizers, acids, acid chlorides | Exothermic reactions; acids catalyze protodesilylation, releasing highly volatile hexamethyldisiloxane (HMDSO)[4]. |
The Causality of Organosilicon Hazards:
Standard non-halogenated organic waste is typically routed to standard municipal or basic chemical incinerators. However, the TMS moiety in this compound oxidizes at high temperatures to form amorphous silicon dioxide (
Part 2: Operational Safety & Acute Spill Response Protocol
In the event of an accidental release, immediate and precise action is required. This step-by-step protocol is designed as a self-validating system to ensure complete containment and decontamination.
Step 1: Source Isolation & Evacuation
-
Action: Immediately extinguish all nearby ignition sources (e.g., hot plates, Bunsen burners) and evacuate non-essential personnel from the immediate area[2].
-
Causality: The compound is a Category 3 flammable liquid. Its vapors are heavier than air and can travel to distant ignition sources, causing flashback[2].
Step 2: Vapor Suppression & Containment
-
Action: Cover the spill entirely with an inert, hydrophobic absorbent such as dry sand, earth, or diatomaceous earth[2],[3].
-
Causality: Do not use combustible absorbents like sawdust. The high surface area of sawdust combined with a flammable organic liquid creates a severe fire hazard. Because the compound is insoluble in water, aqueous foams may simply cause the chemical to float and spread.
Step 3: Mechanical Collection
-
Action: Using non-sparking, conductive tools (e.g., brass or specialized static-dissipative plastics), scoop the saturated absorbent into a chemically resistant, sealable waste bucket[2].
-
Validation Check: Before sealing the bucket, hover a volatile organic compound (VOC) photoionization detector (PID) over the cleared spill zone. A reading of <10 ppm validates that the bulk liquid has been successfully collected.
Step 4: Surface Decontamination
-
Action: Wash the affected surface with a mild detergent and water solution to emulsify and remove residual lipophilic traces.
-
Validation Check: Wipe the dried surface with a clean, dry nitrile glove. The absence of a slippery residue confirms complete physical decontamination.
Part 3: Organosilicon Waste Segregation & Disposal
Routine disposal of 1-(trimethylsilyl)-1-octyn-3-ol requires strict segregation to comply with environmental regulations and prevent incinerator damage[1],[3].
Figure 1: Segregation and disposal workflow for 1-(trimethylsilyl)-1-octyn-3-ol waste streams.
Step-by-Step Routine Disposal Methodology:
-
Chemical Compatibility Verification: Before adding to a waste carboy, verify the manifest. Ensure the absolute absence of strong mineral acids (e.g.,
, ) or oxidizers[4].-
Validation Check: Suspend a pH strip above the liquid in the waste container. A neutral reading confirms the absence of volatile acidic byproducts, validating that no acid-catalyzed protodesilylation is occurring.
-
-
Inert Atmosphere Transfer: In a certified fume hood, purge the headspace of the waste container with Argon or Nitrogen before and after adding the waste. This mitigates the risk of vapor ignition.
-
Segregation: Deposit the liquid into a high-density polyethylene (HDPE) carboy explicitly labeled "Non-Halogenated Organosilicon Waste." Do not mix with standard solvent waste[2].
-
Secondary Containment: Place the sealed carboy in a secondary containment tray within a grounded, explosion-proof flammables cabinet until pickup.
Part 4: Regulatory & Logistical Compliance
When preparing this compound for transport to a waste management facility, strict adherence to local and federal guidelines is mandatory. The waste must be handled by an approved waste disposal plant capable of managing silicone compounds[2],[3].
-
EPA RCRA Waste Code: D001 (Ignitability). The waste exhibits a flash point characteristic of a flammable/combustible liquid.
-
GHS Labeling Requirements: Containers must prominently display the "Flame" (GHS02) and "Exclamation Mark" (GHS07) pictograms[2],.
-
Manifesting: On the hazardous waste manifest, explicitly note: "Contains Organosilicon Compounds - Requires Silica-Scrubbing Incineration." This ensures the waste broker routes the material to a rotary kiln rather than a standard liquid injection incinerator.
References[2] Title: SAFETY DATA SHEET - Sigma-Aldrich | Source: sigmaaldrich.com | URL:3]">https://www.sigmaaldrich.com[3]Title: SAFETY DATA SHEET - 1-Octyn-3-ol | Source: tcichemicals.com | URL:1]">https://www.tcichemicals.com[1]Title: SAFETY DATA SHEET - Evonik | Source: evonik.com | URL:5]">https://www.evonik.com[5]Title: SAFETY DATA SHEET - Fisher Scientific | Source: fishersci.com | URL:4]">https://www.fishersci.com[4]Title: SAFETY DATA SHEET - Dow Chemical Company | Source: dow.com | URL:https://www.dow.com
Sources
Personal protective equipment for handling 1-Octyn-3-ol, 1-(trimethylsilyl)-
Hazard Assessment and Core Principles
1-Octyn-3-ol is classified as a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1][2][3] The introduction of a trimethylsilyl (TMS) group may alter the physical properties, but the fundamental hazards associated with the propargylic alcohol moiety should be considered dominant. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Core Directive: Handle 1-Octyn-3-ol, 1-(trimethylsilyl)- within a certified chemical fume hood at all times to mitigate inhalation risks and ensure containment of any potential spills.
Quantitative Data Summary
The following table summarizes key safety and physical property data for the parent compound, 1-Octyn-3-ol, which should be used as a conservative baseline for handling its trimethylsilyl derivative.
| Property | Value | Source |
| Flash Point | 63 °C (145.4 °F) - closed cup | [4] |
| Boiling Point | 83 °C at 19 mmHg | |
| Acute Toxicity (Oral, Rat LD50) | 340 mg/kg | [2] |
| Acute Toxicity (Dermal, Rabbit LD50) | 3300 mg/kg | [2] |
| GHS Hazard Codes | H302 (Harmful if swallowed), H400 (Very toxic to aquatic life) | [4][5] |
| Storage Class | 10 - Combustible liquids | [4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to ensure personnel safety. The following details the minimum required PPE for handling 1-Octyn-3-ol, 1-(trimethylsilyl)-.
Primary Engineering Control: Chemical Fume Hood
All manipulations of 1-Octyn-3-ol, 1-(trimethylsilyl)-, including weighing, transferring, and reaction setup, must be performed in a properly functioning chemical fume hood.[6] This primary engineering control is essential for preventing the inhalation of vapors and aerosols.[6][7]
Mandatory Personal Protective Equipment
The following PPE is required for all personnel handling the compound:
-
Eye and Face Protection:
-
Minimum: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles for all liquid transfers.[8]
-
For Splash Risk: A full-face shield worn over safety glasses is required when handling larger quantities (>100 mL) or when there is a significant risk of splashing.[4][9]
-
-
Hand Protection:
-
Recommended Gloves: Neoprene or nitrile rubber gloves are recommended for handling this compound and related silylated alkynols.[7][8]
-
Glove Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.
-
Double Gloving: Consider wearing two pairs of gloves (double-gloving) during transfers of significant quantities to provide an additional layer of protection.
-
Post-Handling: After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water.[7]
-
-
Body Protection:
-
Footwear:
-
Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory.[10]
-
-
Respiratory Protection:
Operational and Disposal Plans
Safe handling extends beyond PPE to include proper operational procedures and waste disposal.
Step-by-Step Handling Protocol
-
Preparation: Ensure the chemical fume hood is clean and uncluttered. Verify that an emergency eyewash and safety shower are accessible and unobstructed.[9][11]
-
PPE Donning: Put on all required PPE as detailed in Section 2.
-
Chemical Transport: Transport the container of 1-Octyn-3-ol, 1-(trimethylsilyl)- in a secondary, chemically resistant container.
-
Dispensing: Use only non-sparking tools for all transfers.[8][10] Keep the container tightly closed when not in use.[12]
-
Post-Handling: After use, decontaminate all surfaces and equipment.
-
PPE Doffing: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[2] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
-
Waste Segregation: Collect all waste containing 1-Octyn-3-ol, 1-(trimethylsilyl)- in a dedicated, properly labeled, and sealed hazardous waste container.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[1][11]
Visualization of Safety Workflow
The following diagrams illustrate the key workflows for safe handling and emergency response.
Caption: Standard Operating Procedure for Handling 1-Octyn-3-ol, 1-(trimethylsilyl)-.
Caption: Emergency Response Protocol for Accidental Exposure.
References
-
SAFETY DATA SHEET . Covestro Solution Center. [Link]
-
Safety data sheet - 1-Octen-3-ol . CPAChem. [Link]
-
1-TRIMETHYLSILYLBUT-1-YNE-3-OL . Gelest, Inc.. [Link]
-
1-Octyn-3-ol, (3R)- . PubChem - NIH. [Link]
-
1-Octyn-3-ol . PubChem - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Octen-3-ol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-辛炔-3-醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Octyn-3-ol | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Octen-3-ol - Safety Data Sheet [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. gelest.com [gelest.com]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. aurochemicals.com [aurochemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
